molecular formula C39H42N2O8 B598314 Fmoc-asp-odmab CAS No. 172611-77-7

Fmoc-asp-odmab

货号: B598314
CAS 编号: 172611-77-7
分子量: 666.771
InChI 键: QPTKEHUFSCXXEH-YTTGMZPUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Fmoc-asp-odmab is a useful research compound. Its molecular formula is C39H42N2O8 and its molecular weight is 666.771. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H42N2O8/c1-23(2)17-31(36-33(42)19-39(3,4)20-34(36)43)40-25-15-13-24(14-16-25)21-48-37(46)32(18-35(44)45)41-38(47)49-22-30-28-11-7-5-9-26(28)27-10-6-8-12-29(27)30/h5-16,23,30,32,42H,17-22H2,1-4H3,(H,41,47)(H,44,45)/t32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGGDHLJBRXJCV-YTTGMZPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=NC1=CC=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=NC1=CC=C(C=C1)COC(=O)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H42N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201100914
Record name 1-[[4-[[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]phenyl]methyl] hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201100914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

666.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172611-77-7
Record name 1-[[4-[[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]phenyl]methyl] hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201100914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Role of Fmoc-Asp-Odmab in Advanced Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of target molecules. Among the specialized reagents enabling the construction of complex peptide architectures, Fmoc-Asp-Odmab stands out as a critical tool for the synthesis of cyclic and modified peptides. This technical guide provides an in-depth exploration of the applications, chemistry, and methodologies associated with this compound in solid-phase peptide synthesis (SPPS).

Core Principles: Orthogonality and Application

This compound, systematically named N-α-Fmoc-L-aspartic acid β-(4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) ester, is a derivative of aspartic acid designed for Fmoc-based SPPS.[1][2] Its utility stems from the quasi-orthogonal nature of the Odmab protecting group.[1] This group is stable to the standard conditions used in Fmoc SPPS, namely the basic conditions for Fmoc group removal (e.g., piperidine in DMF) and the acidic conditions for final cleavage from the resin and removal of many side-chain protecting groups (e.g., trifluoroacetic acid).[3][4]

The Odmab group is, however, selectively cleaved by treatment with a dilute solution of hydrazine, typically 2-5% in DMF.[4][5][6] This unique lability allows for the selective deprotection of the aspartic acid side chain while the peptide remains attached to the solid support, opening avenues for:

  • On-resin cyclization: The deprotected side-chain carboxyl group can be reacted with a deprotected N-terminal amino group (for head-to-tail cyclization) or a deprotected side-chain amino group of another residue (for side-chain-to-side-chain cyclization) to form a lactam bridge.[6][7]

  • Synthesis of N-linked glycopeptides: The free carboxyl group can be coupled with a glycosylamine to form a native N-linkage.[8]

  • Branched peptide synthesis: The deprotected side chain can serve as an attachment point for the synthesis of a second peptide chain.

Experimental Protocols and Methodologies

Standard Fmoc-SPPS Incorporating this compound

The incorporation of this compound into a growing peptide chain follows standard Fmoc-SPPS protocols.

Table 1: General Protocol for this compound Incorporation

StepProcedureReagents and Conditions
1. Resin SwellingSwell the resin in a suitable solvent.DMF or DCM, 30-60 minutes.
2. Fmoc DeprotectionRemove the Fmoc group from the N-terminus of the resin-bound peptide.20% piperidine in DMF, 2 x 5-15 minutes.
3. WashingWash the resin to remove residual piperidine and byproducts.DMF (3-5 times), DCM (2-3 times), DMF (3-5 times).
4. CouplingCouple this compound to the deprotected N-terminus.This compound (2-5 eq.), coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma), and a base (e.g., DIPEA or NMM) in DMF. Reaction time: 1-2 hours.
5. WashingWash the resin to remove excess reagents and byproducts.DMF (3-5 times), DCM (2-3 times).
6. Capping (Optional)Acetylate any unreacted amino groups.Acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF.
Selective Deprotection of the Odmab Group

The key step enabling the specific applications of this compound is the selective removal of the Odmab protecting group.

Table 2: Protocol for On-Resin Odmab Deprotection

MethodReagents and ConditionsMonitoringNotes
Batchwise2-5% hydrazine monohydrate in DMF. The resin is treated with the solution for a set time, and the process is repeated multiple times.The release of the indazole byproduct can be monitored spectrophotometrically at 290 nm.[6]Typically, 3-5 treatments of 3-10 minutes each are sufficient.[9]
Continuous Flow2% hydrazine monohydrate in DMF is continuously flowed through the resin bed.The eluant is passed through a UV flow cell to monitor the release of the indazole byproduct at 290 nm.[6]The reaction is complete when the absorbance returns to baseline.[6]

Caution: Hydrazine is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

On-Resin Peptide Cyclization

Following the selective deprotection of the Odmab group and the N-terminal Fmoc group, on-resin cyclization can be performed.

Table 3: General Protocol for On-Resin Head-to-Tail Cyclization

StepProcedureReagents and Conditions
1. Odmab DeprotectionSelectively remove the Odmab group from the C-terminal aspartic acid residue.2-5% hydrazine in DMF.
2. WashingThoroughly wash the resin.DMF, DCM.
3. N-terminal Fmoc DeprotectionRemove the Fmoc group from the N-terminal amino acid.20% piperidine in DMF.
4. WashingThoroughly wash the resin.DMF, DCM.
5. CyclizationMediate the intramolecular amide bond formation.Coupling reagents such as HBTU/HOBt, HATU, PyBOP, or DIC/HOBt in the presence of a base like DIPEA or NMM in a dilute solution in DMF to favor intramolecular over intermolecular reactions. Reaction times can vary from a few hours to overnight.[6][10]
6. Final Cleavage and DeprotectionCleave the cyclic peptide from the resin and remove remaining side-chain protecting groups.A cleavage cocktail, typically containing TFA with scavengers such as water, TIS, and DODT.[10]

Quantitative Data Summary

The efficiency of the reactions involving this compound can be influenced by the peptide sequence, resin, and reaction conditions.

Table 4: Representative Quantitative Data for this compound Applications

ApplicationPeptide Sequence/ResinOdmab Deprotection ConditionsCyclization/Coupling ConditionsCrude Purity/YieldReference
Head-to-Tail Cyclizationcyclo-[GVYLHIE] on Fmoc-Glu(Wang)-ODmab resin5% hydrazine in DMFDIC/HOBt in DMF78%[5]
Head-to-Tail Cyclizationcyclo-[WTaRRR-nal-R-Fpa-nle-Q] on Rink Amide ProTide LL resin5% hydrazine in DMFDIC/HOBt in DMF75%[5]
N-linked Glycopeptide SynthesisModel pentapeptide on Wang resin2% hydrazine in DMF followed by 5mM NaOH in H2O/methanolGlycosylamine with PyBOP and NMMHigh yields (quant., 95%, 96%) determined by LC-MS[8]

Potential Side Reactions and Mitigation Strategies

A significant challenge associated with the use of this compound is the potential for aspartimide formation.[6][11] This base-catalyzed intramolecular side reaction involves the nucleophilic attack of the backbone amide nitrogen of the C-terminally adjacent amino acid on the side-chain carbonyl of the aspartic acid, forming a five-membered succinimide ring. This can lead to the formation of β- and iso-aspartyl peptides and racemization.

Strategies to Minimize Aspartimide Formation:

  • Use of Backbone Protecting Groups: Incorporating a 2,4-dimethoxybenzyl (Dmb) or a (2-hydroxy-4-methoxybenzyl) (Hmb) group on the nitrogen of the amino acid following the aspartic acid can sterically hinder the formation of the aspartimide.[8]

  • Modified Deprotection Conditions: Using weaker bases for Fmoc removal or adding acidic additives like HOBt to the piperidine solution can reduce the incidence of this side reaction.[12]

  • Sterically Hindered Protecting Groups: While Odmab is the focus here, alternative bulky protecting groups for the aspartic acid side chain can also suppress aspartimide formation.[11]

Visualizing the Chemistry: Diagrams and Workflows

SPPS_Workflow_with_Fmoc_Asp_Odmab

Odmab_Deprotection_Mechanism

On_Resin_Cyclization

Aspartimide_Formation

Conclusion

This compound is a valuable reagent for the synthesis of complex peptides that require selective on-resin modification of an aspartic acid side chain. Its primary applications in the formation of cyclic peptides and N-linked glycopeptides are well-established. A thorough understanding of the experimental conditions, particularly for the selective deprotection of the Odmab group and the mitigation of side reactions like aspartimide formation, is crucial for the successful implementation of this building block in peptide synthesis workflows. The methodologies and data presented in this guide offer a comprehensive overview for researchers and professionals in the field of peptide chemistry and drug development.

References

An In-Depth Technical Guide to Fmoc-Asp-Odmab: A Core Component in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Asp(ODmab)-OH is a critical building block in modern solid-phase peptide synthesis (SPPS), particularly for the generation of complex cyclic and modified peptides. Its unique protecting group strategy offers a quasi-orthogonal system to the standard Fmoc/tBu methodology, enabling selective deprotection and on-resin modifications that are crucial for the development of novel peptide-based therapeutics. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Fmoc-Asp-Odmab, with a focus on experimental protocols and its role in drug discovery.

Chemical Structure and Properties

This compound, systematically named N-α-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid β-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino}benzyl ester, is a derivative of aspartic acid featuring the Fmoc protecting group on the α-amine and the Odmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) group on the β-carboxyl side chain.

Chemical Structure:

Physicochemical Properties:

PropertyValue
CAS Number 269066-08-2[1][2]
Molecular Formula C₃₉H₄₂N₂O₈[1][2]
Molecular Weight 666.76 g/mol [2]
Appearance White to yellow powder[1]
Melting Point 142 - 147 °C[1]
Optical Rotation [α]D²⁵ = 25 ± 2.5° (c=1 in CH₂Cl₂)[1]
Purity ≥ 99.5% (Chiral HPLC)[1]
Storage Conditions Store at ≤ -15 °C[1]

Core Applications in Peptide Synthesis

This compound is primarily utilized in Fmoc-based SPPS for the synthesis of peptides requiring side-chain modification, particularly for the formation of lactam bridges in cyclic peptides. The Odmab group is stable to the piperidine solutions used for Fmoc group removal, yet it can be selectively cleaved under mild conditions using hydrazine, providing an orthogonal protection scheme.[3] This allows for on-resin cyclization, a strategy that often leads to higher yields and purity of the desired cyclic peptide by minimizing intermolecular side reactions.

On-Resin Cyclization Workflow

The use of this compound in combination with an amino acid bearing a complementary side-chain protecting group (e.g., Fmoc-Lys(ivDde)-OH) is a powerful strategy for synthesizing side-chain-to-side-chain cyclized peptides. The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) group is also labile to hydrazine, allowing for simultaneous deprotection of both side chains prior to cyclization.

// Nodes Resin [label="Solid Support\n(e.g., Rink Amide Resin)", fillcolor="#F1F3F4", fontcolor="#202124"]; Linear_Peptide [label="Assemble Linear Peptide\n(Fmoc-SPPS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fmoc_Deprotection [label="Final N-terminal\nFmoc Deprotection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Odmab_Cleavage [label="Selective Side-Chain Deprotection\n(2% Hydrazine in DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclization [label="On-Resin Cyclization\n(e.g., DIC/HOBt)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cleavage [label="Cleavage from Resin\n& Global Deprotection (TFA cocktail)", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(RP-HPLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclic_Peptide [label="Final Cyclic Peptide", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Resin -> Linear_Peptide; Linear_Peptide -> Fmoc_Deprotection; Fmoc_Deprotection -> Odmab_Cleavage; Odmab_Cleavage -> Cyclization; Cyclization -> Cleavage; Cleavage -> Purification; Purification -> Cyclic_Peptide; } .enddot Caption: Workflow for on-resin peptide cyclization using this compound.

Experimental Protocols

Protocol 1: Selective Cleavage of the Odmab Protecting Group

This protocol details the selective removal of the Odmab group from a resin-bound peptide.

Reagents:

  • 2% (v/v) hydrazine monohydrate in N,N-dimethylformamide (DMF)

  • DMF for washing

Procedure:

  • Swell the peptidyl-resin in DMF.

  • Treat the resin with the 2% hydrazine solution in DMF (approximately 25 mL per gram of resin).

  • Allow the reaction to proceed for 3 minutes at room temperature with gentle agitation.

  • Filter the resin and repeat the hydrazine treatment two more times.

  • Wash the resin thoroughly with DMF (5 x resin volume) to remove residual hydrazine and by-products.

  • The progress of the deprotection can be monitored spectrophotometrically by detecting the release of the indazole by-product at 290 nm.[3]

Protocol 2: On-Resin Side-Chain-to-Side-Chain Cyclization

This protocol describes the formation of a lactam bridge between an aspartic acid residue (introduced as this compound) and a lysine residue (introduced as Fmoc-Lys(ivDde)-OH).

Reagents:

  • Deprotection solution: 2% (v/v) hydrazine monohydrate in DMF

  • Neutralization wash: 5% (v/v) N,N-diisopropylethylamine (DIPEA) in DMF

  • Cyclization cocktail: Diisopropylcarbodiimide (DIC) (1.1 eq.) and 1-hydroxy-7-azabenzotriazole (HOAt) (1.1 eq.) in DMF

  • DMF and Dichloromethane (DCM) for washing

Procedure:

  • Following the synthesis of the linear peptide, perform the selective deprotection of the Asp(Odmab) and Lys(ivDde) side chains using the protocol described above (Protocol 1).

  • Wash the resin with DMF.

  • Wash the resin with 5% DIPEA in DMF to neutralize the resulting hydrazine salt.[3]

  • Wash the resin again with DMF.

  • Add the cyclization cocktail to the resin and allow the reaction to proceed for 18 hours at room temperature with agitation.[3]

  • Wash the resin with DMF and DCM and dry under vacuum.

  • The cyclic peptide can then be cleaved from the resin using a standard trifluoroacetic acid (TFA) cleavage cocktail.

A Critical Side Reaction: Aspartimide Formation

A significant challenge when using aspartic acid derivatives in Fmoc-SPPS is the base-catalyzed formation of an aspartimide intermediate. This five-membered ring can subsequently undergo nucleophilic attack by piperidine or water, leading to the formation of β-aspartyl peptides and racemized products, which are often difficult to separate from the desired peptide.[4]

// Nodes Peptide_Asp [label="Peptide-Asp(OR)-Xaa-", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotonation [label="Backbone Amide\nDeprotonation (Base)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclization [label="Intramolecular\nCyclization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aspartimide [label="Aspartimide\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Ring_Opening [label="Nucleophilic\nRing Opening", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproducts [label="α- and β-peptides\n(L and D isomers)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Peptide_Asp -> Deprotonation; Deprotonation -> Cyclization; Cyclization -> Aspartimide; Aspartimide -> Ring_Opening; Ring_Opening -> Byproducts; } .enddot Caption: Mechanism of aspartimide formation during Fmoc-SPPS.

Strategies to mitigate aspartimide formation when using this compound include the use of hindered N-terminal protecting groups on the preceding amino acid, such as the Hmb (2-hydroxy-4-methoxybenzyl) group.[3]

Applications in Drug Development

The ability to synthesize conformationally constrained cyclic peptides is of paramount importance in drug discovery. Cyclization can lead to peptides with increased metabolic stability, enhanced receptor affinity and selectivity, and improved pharmacokinetic properties compared to their linear counterparts. This compound is a key enabler in the synthesis of such bioactive cyclic peptides.

While specific drug candidates synthesized using this compound are often proprietary, the methodology is widely applied in the development of:

  • Antimicrobial Peptides: Cyclization can enhance the amphipathic nature of these peptides, which is often crucial for their membrane-disrupting activity.

  • Conotoxins: These neurotoxic peptides from cone snails often have complex disulfide-bridged or cyclic structures. This compound can be used to create lactam-bridged analogs with potentially improved stability and selectivity for ion channels.[5]

  • Cell-Penetrating Peptides: Constraining the conformation of these peptides through cyclization can influence their interaction with cell membranes and improve their internalization efficiency.

  • Bicyclic Peptides: this compound can be a key component in the synthesis of more complex bicyclic structures, which offer even greater conformational rigidity and potential for high-affinity binding to challenging drug targets.[6]

Conclusion

This compound is an indispensable tool for the synthesis of advanced peptide structures, particularly cyclic peptides with therapeutic potential. Its quasi-orthogonal Odmab protecting group allows for selective on-resin modifications, enabling the construction of complex molecular architectures. While the potential for aspartimide formation requires careful consideration and mitigation strategies, the benefits of using this compound in the synthesis of conformationally constrained peptides for drug discovery are significant. A thorough understanding of its chemical properties and the associated experimental protocols is essential for researchers and drug development professionals seeking to leverage the power of cyclic peptides in their therapeutic pipelines.

References

The Dmab Protecting Group in Fmoc Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups is paramount to achieving high yields and purity of the target peptide. The 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Dmab) ester is a specialized protecting group employed in Fmoc (9-fluorenylmethoxycarbonyl) chemistry, primarily for the side-chain carboxyl groups of aspartic acid (Asp) and glutamic acid (Glu). Its unique cleavage conditions provide an orthogonal protection strategy, enabling the synthesis of complex peptides, including cyclic and branched structures, and glycopeptides.

This technical guide provides a comprehensive overview of the Dmab protecting group, its mechanism of action, detailed experimental protocols for its use, and a critical evaluation of its advantages and disadvantages, with a focus on common side reactions.

Core Principles of the Dmab Protecting Group

The Dmab group is a "safety-catch" type protecting group. The ester linkage to the amino acid side chain is stable to the standard acidic and basic conditions of Fmoc-SPPS. However, the Dmab moiety itself contains a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group, which is labile to hydrazine. The removal of the ivDde group by hydrazine initiates a cascade reaction, leading to the cleavage of the Dmab ester and the liberation of the free carboxylic acid.

This quasi-orthogonality allows for the selective deprotection of Dmab-protected residues on the solid support without affecting other acid-labile (e.g., Boc, tBu, Trt) or base-labile (Fmoc) protecting groups.[1]

Quantitative Data Summary

The performance of a protecting group is critically assessed by its ability to minimize side reactions and maximize the yield of the desired product. The following tables summarize key quantitative data associated with the Dmab protecting group.

Table 1: Orthogonality and Cleavage Conditions

Protecting GroupCleavage ReagentStability to 20% Piperidine/DMFStability to TFA
Dmab 2% Hydrazine in DMFStableStable
Fmoc 20% Piperidine in DMFLabileStable
Boc/tBu Trifluoroacetic Acid (TFA)StableLabile
Alloc Pd(PPh₃)₄/ScavengerStableStable

Table 2: Comparison of Side Reactions for Aspartic Acid Protecting Groups

Protecting GroupModel Peptide SequenceAspartimide Formation (%)Reference
Dmab Galanin fragment analogue with Asp-Ala motif72%[2]
tBu Same as above~0% (aspartimide-free peptide)[2]
OBno VKDNYIAlmost undetectable[3]
OMpe VKDNYISignificant, but less than OtBu[3]
OtBu VKDNYIHigh[3]

Note: The extent of aspartimide formation is highly sequence-dependent. The values presented are from a specific study and may vary with different peptide sequences.

Experimental Protocols

Detailed and reliable protocols are crucial for the successful implementation of the Dmab protecting group in peptide synthesis.

Protocol 1: Batch-wise Deprotection of the Dmab Group

This protocol describes the manual, batch-wise removal of the Dmab protecting group from a peptide synthesized on a solid support.

Materials:

  • Peptidyl-resin with Dmab-protected residue(s)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Hydrazine monohydrate

  • Deprotection solution: 2% (v/v) hydrazine monohydrate in DMF

  • Washing solution: DMF

  • Optional: 20% (v/v) Diisopropylethylamine (DIPEA) in DMF/water (9:1) or 5 mM Sodium Hydroxide in Methanol for sluggish cleavages.

  • Reaction vessel for SPPS

  • Filtration apparatus

Procedure:

  • Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes in a suitable reaction vessel.

  • Initial Wash: Drain the DMF.

  • Hydrazine Treatment: Add the 2% hydrazine/DMF deprotection solution to the resin (approximately 10 mL per gram of resin).

  • Reaction: Gently agitate the resin suspension at room temperature for 3 minutes.

  • Filtration: Drain the deprotection solution.

  • Repeat Treatment: Repeat steps 3-5 two more times for a total of three hydrazine treatments.

  • Washing: Thoroughly wash the resin with DMF (5 x 1-minute washes) to remove the cleavage reagent and the indazole byproduct.

  • (Optional) Treatment for Sluggish Cleavage: If cleavage is incomplete, wash the resin with 20% DIPEA in DMF/water (9:1) or 5 mM NaOH in methanol.

  • Final Washes: Wash the resin thoroughly with DMF (3x) and then with Dichloromethane (DCM) (3x) before proceeding to the next synthetic step.

Protocol 2: Continuous Flow Deprotection of the Dmab Group with Spectrophotometric Monitoring

This protocol is suitable for automated peptide synthesizers equipped with a continuous flow system and a UV detector.

Materials:

  • Peptidyl-resin packed in a column

  • Deprotection solution: 2% (v/v) hydrazine monohydrate in DMF

  • Washing solution: DMF

  • Continuous flow peptide synthesizer with a UV detector

Procedure:

  • System Equilibration: Equilibrate the column containing the peptidyl-resin with DMF.

  • Initiate Deprotection: Flow the 2% hydrazine/DMF solution through the column at a constant flow rate (e.g., 3 mL/min).

  • Monitor UV Absorbance: Monitor the absorbance of the eluent at 290 nm. The cleavage of the ivDde component of the Dmab group releases an indazole byproduct that absorbs strongly at this wavelength.[4]

  • Reaction Completion: Continue the flow of the deprotection solution until the UV absorbance returns to the baseline, indicating the completion of the cleavage reaction.

  • Column Wash: Once the reaction is complete, flush the column with DMF to remove any remaining reagents and byproducts.

Visualizations

Dmab Deprotection Mechanism

The cleavage of the Dmab group is a two-step process initiated by hydrazine.

Dmab_Deprotection cluster_step1 Step 1: Hydrazinolysis of ivDde cluster_step2 Step 2: 1,6-Elimination Peptide_Dmab Peptide-Asp(ODmab) Intermediate_Amine Peptide-Asp(O-p-aminobenzyl) Peptide_Dmab->Intermediate_Amine Hydrazinolysis Hydrazine1 2% Hydrazine in DMF Indazole Indazole byproduct (UV active at 290 nm) Intermediate_Amine->Indazole Release of Intermediate_Amine2 Peptide-Asp(O-p-aminobenzyl) Free_Carboxyl Peptide-Asp(OH) (Free Carboxylic Acid) Intermediate_Amine2->Free_Carboxyl Spontaneous 1,6-Elimination Quinone_Methide p-Quinone Methide Free_Carboxyl->Quinone_Methide Release of

Caption: The two-step deprotection mechanism of the Dmab protecting group.

Experimental Workflow for Dmab Deprotection and Subsequent On-Resin Cyclization

This workflow illustrates the use of the Dmab group in the synthesis of a side-chain to side-chain cyclized peptide.

Dmab_Workflow Start Fmoc-SPPS of Linear Peptide (with Fmoc-Glu(ODmab)-OH and Fmoc-Lys(Mtt)-OH) Fmoc_Deprotection Final N-terminal Fmoc Deprotection Start->Fmoc_Deprotection Dmab_Deprotection Selective Dmab Deprotection (2% Hydrazine/DMF) Fmoc_Deprotection->Dmab_Deprotection Mtt_Deprotection Selective Mtt Deprotection (1% TFA/DCM) Dmab_Deprotection->Mtt_Deprotection Cyclization On-Resin Side-Chain Cyclization (e.g., HBTU/DIPEA) Mtt_Deprotection->Cyclization Cleavage Cleavage from Resin and Global Deprotection (TFA cocktail) Cyclization->Cleavage Purification Purification of Cyclic Peptide (HPLC) Cleavage->Purification End Characterization Purification->End

Caption: A typical workflow for the synthesis of a cyclic peptide using Dmab.

Discussion of Side Reactions

While the Dmab group offers a valuable orthogonal protection strategy, its use is associated with several potential side reactions that researchers must be aware of and mitigate.

Aspartimide Formation

The most significant side reaction associated with Dmab-protected aspartic acid is the formation of aspartimide. This intramolecular cyclization is catalyzed by the basic conditions of Fmoc deprotection (piperidine) and can lead to a mixture of byproducts, including α- and β-peptides, as well as racemization at the α-carbon of the aspartic acid residue.[2]

One study reported that a peptide containing an Asp(ODmab) residue resulted in 72% aspartimide formation, whereas the same sequence with Asp(OtBu) was essentially free of this side product.[2] The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly susceptible.

Mitigation Strategies:

  • Use of bulky adjacent residues: Flanking the Asp(Dmab) residue with sterically hindering amino acids can reduce the rate of aspartimide formation.

  • Modified deprotection conditions: While challenging with Dmab's stability requirements, using weaker bases or shorter deprotection times for the Fmoc group can help, though this may lead to incomplete Fmoc removal.

  • Backbone protection: The use of dipeptides containing a backbone protecting group, such as a 2,4-dimethoxybenzyl (Dmb) group on the nitrogen of the residue C-terminal to the aspartic acid, is an effective but more synthetically demanding strategy to prevent aspartimide formation.

Pyroglutamate Formation

N-terminal glutamic acid residues protected with Dmab can undergo intramolecular cyclization to form a pyroglutamyl residue, leading to chain termination.[1][5] This side reaction is particularly problematic if the N-terminal α-amino group is deprotected and left exposed for extended periods.

Mitigation Strategies:

  • Keep the N-terminus protected: After the final coupling step, it is advisable to keep the N-terminal Fmoc group on until just before the next synthetic step (e.g., cleavage or cyclization). If the final peptide is to have a free N-terminus, the final Fmoc deprotection should be performed immediately before cleavage.

  • Boc protection of the N-terminus: For on-resin manipulations following Dmab deprotection, the N-terminal α-amino group can be protected with a Boc group.

  • Control of pH and temperature: Performing subsequent reactions at neutral pH and lower temperatures can help minimize the rate of pyroglutamate formation.

Sluggish Cleavage

Occasionally, the 1,6-elimination step of the Dmab deprotection can be slow, leading to incomplete removal of the protecting group.[5] This appears to be sequence-dependent.

Mitigation Strategies:

  • Extended reaction times: Increasing the duration of the hydrazine treatment can be effective.

  • Post-hydrazine treatment: Washing the resin with a mild base solution, such as 20% DIPEA in DMF/water (9:1) or 5 mM NaOH in methanol, after the hydrazine treatment can facilitate the complete removal of the p-aminobenzyl ester.

Conclusion

The Dmab protecting group is a valuable tool in the arsenal of the peptide chemist, offering a quasi-orthogonal strategy for the protection of aspartic and glutamic acid side chains in Fmoc-based solid-phase peptide synthesis. Its unique hydrazine-labile cleavage mechanism enables the synthesis of complex peptides that would be challenging to produce using standard protecting group schemes.

However, researchers must be cognizant of the potential for significant side reactions, most notably aspartimide formation with Asp(ODmab) and pyroglutamate formation with N-terminal Glu(ODmab). Careful sequence selection, optimization of reaction conditions, and the implementation of appropriate mitigation strategies are essential to successfully employ the Dmab protecting group and achieve the desired peptide product in high purity and yield. By understanding both the strengths and weaknesses of this specialized protecting group, scientists can make informed decisions to advance their research and drug development programs.

References

A Technical Guide to Fmoc-Asp-Odmab Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Fmoc-Asp-Odmab derivatives, crucial reagents in advanced peptide synthesis. The guide details their chemical properties, applications, and experimental protocols, with a focus on their role in the production of complex and cyclic peptides.

Core Compound Data

Two primary isomers of this compound are utilized in solid-phase peptide synthesis (SPPS), differing in the linkage of the Odmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino}benzyl) protecting group to the aspartic acid residue. The key quantitative data for these compounds are summarized below.

PropertyFmoc-Asp(Odmab)-OH (β-ester)This compound (α-ester)
Synonym N-α-Fmoc-L-aspartic acid β-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl esterN-α-Fmoc-L-aspartic acid α-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester
CAS Number 269066-08-2172611-77-7
Molecular Formula C₃₉H₄₂N₂O₈C₃₉H₄₂N₂O₈
Molecular Weight 666.76 g/mol 666.76 g/mol

Application in Solid-Phase Peptide Synthesis

Fmoc-Asp(Odmab)-OH and its α-ester counterpart are quasi-orthogonally protected aspartic acid derivatives. Their primary application is in Fmoc-based solid-phase peptide synthesis, where the Odmab (also referred to as Dmab) group serves as a side-chain protecting group. The key feature of the Odmab group is its selective removal under mild conditions that do not affect other common protecting groups, such as tert-butyl (tBu). This orthogonality is particularly valuable for the synthesis of complex peptides, including cyclic peptides, through on-resin cyclization strategies.[1]

The Dmab group is stable to the piperidine solutions used for the removal of the N-terminal Fmoc group and to trifluoroacetic acid (TFA) used for the final cleavage of the peptide from the resin and removal of tBu-based side-chain protecting groups. However, it can be selectively cleaved by treatment with a dilute solution of hydrazine in DMF.[1] This selective deprotection of the aspartic acid side chain allows for subsequent chemical modifications, such as lactam bridge formation for peptide cyclization, while the peptide is still attached to the solid support.

A notable challenge associated with the use of Dmab-protected aspartic acid is the potential for aspartimide formation, a common side reaction in peptide synthesis that can lead to impurities.[2] Careful selection of synthesis conditions and coupling reagents is crucial to minimize this side reaction.

Experimental Protocols

The following protocols outline the key steps for the use of Fmoc-Asp(Odmab)-OH in Fmoc-SPPS for the synthesis of a cyclic peptide.

Resin Preparation and First Amino Acid Coupling
  • Resin Swelling: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin for protected peptide cleavage) in N,N-dimethylformamide (DMF) for at least 1 hour.

  • First Amino Acid Loading: Couple the first Fmoc-protected amino acid to the resin according to standard protocols for the chosen resin type.

Peptide Chain Elongation
  • Fmoc Deprotection: Remove the N-terminal Fmoc group by treating the resin with a 20% solution of piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.

  • Amino Acid Coupling: Couple the next Fmoc-protected amino acid, including Fmoc-Asp(Odmab)-OH at the desired position, using a suitable activating agent (e.g., HBTU, HATU) and a base (e.g., DIPEA).

  • Repeat: Repeat the deprotection, washing, and coupling steps until the desired linear peptide sequence is assembled.

On-Resin Cyclization
  • Selective Odmab Deprotection:

    • Wash the peptidyl-resin with DMF.

    • Treat the resin with a 2% solution of hydrazine monohydrate in DMF.[3] The reaction progress can be monitored by detecting the release of the indazole by-product spectrophotometrically at 290 nm.[3]

    • Repeat the hydrazine treatment until deprotection is complete.

    • Wash the resin thoroughly with DMF to remove hydrazine. In cases of sluggish cleavage, washing with 20% DIPEA in DMF/water (9:1) may be beneficial.[1]

  • Lactam Bridge Formation:

    • Following the deprotection of the aspartic acid side chain and the N-terminal amino group of another amino acid in the sequence (e.g., lysine), activate the newly freed carboxyl group.

    • Perform the on-resin cyclization by treating the resin with a coupling agent such as DIPCDI and an additive like HOAt.[3]

Cleavage and Final Deprotection
  • Resin Washing and Drying: Wash the resin with a suitable solvent (e.g., dichloromethane) and dry it under vacuum.

  • Final Cleavage: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water), to cleave the peptide from the resin and remove any remaining side-chain protecting groups.[4]

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, followed by purification using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow Visualization

The following diagram illustrates the key stages of solid-phase synthesis of a cyclic peptide utilizing Fmoc-Asp(Odmab)-OH.

SPPS_Workflow cluster_resin Solid Support cluster_synthesis Peptide Synthesis cluster_cyclization On-Resin Cyclization cluster_final Final Steps Resin Resin Start Start with Resin Elongation Peptide Chain Elongation (Fmoc-SPPS Cycles) Start->Elongation Couple first AA Incorporate_Asp Incorporate Fmoc-Asp(Odmab)-OH Elongation->Incorporate_Asp Linear_Peptide Resin-Bound Linear Peptide Incorporate_Asp->Elongation Continue elongation Odmab_Deprotection Selective Odmab Deprotection (2% Hydrazine/DMF) Linear_Peptide->Odmab_Deprotection Cyclization Lactam Bridge Formation Odmab_Deprotection->Cyclization Cyclic_Peptide_Resin Resin-Bound Cyclic Peptide Cyclization->Cyclic_Peptide_Resin Cleavage Cleavage from Resin & Final Deprotection (TFA Cocktail) Cyclic_Peptide_Resin->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Product Pure Cyclic Peptide Purification->Final_Product

Caption: Workflow for cyclic peptide synthesis using Fmoc-Asp(Odmab)-OH.

References

A Technical Guide to Fmoc-Asp-Odmab: Suppliers, Pricing, and Applications in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-Asp-Odmab, a critical building block in modern solid-phase peptide synthesis (SPPS). It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. This guide covers commercially available suppliers and their current pricing, detailed experimental protocols for its use, and visual representations of key chemical processes to facilitate a deeper understanding of its application.

Introduction to this compound

Fmoc-L-Asp-ODmab, with the full chemical name N-α-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid α-(4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) ester, is a specialized amino acid derivative.[1] Its primary utility lies in its role as a quasi-orthogonally protected aspartic acid residue.[1] The Dmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) protecting group for the α-carboxyl group offers a unique deprotection strategy that is orthogonal to the commonly used acid-labile side-chain protecting groups (e.g., tBu) and the base-labile Fmoc group for N-terminal protection.[2]

This orthogonality is particularly advantageous in the synthesis of complex peptides, such as cyclic peptides and branched peptides, where selective deprotection of a specific carboxyl group is required while the peptide remains anchored to the solid support.[1][3]

Commercial Suppliers and Pricing

A variety of chemical suppliers offer this compound, primarily as Fmoc-Asp(ODmab)-OH (CAS Number: 269066-08-2) and this compound (CAS Number: 172611-77-7). The pricing can vary based on the supplier, purity, and quantity. Below is a summary of publicly available information from prominent suppliers.

SupplierProduct NameCAS NumberQuantityPrice (USD)
Sigma-Aldrich (Novabiochem) Fmoc-Asp(ODmab)-OH269066-08-21 g$198.75
5 g$1,050.00
25 g$4,230.00
This compound172611-77-71 g$305.00
5 g$1,220.00
Fisher Scientific (EMD Millipore) FMOC-ASP(ODMAB)-OH269066-08-21 g$312.40
Chem-Impex Fmoc-L-Asp(ODmab)-OH269066-08-21 g$162.40
5 g$486.00 (from Chemenu)
Fmoc-L-aspartic acid α-4-[N-{1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl}amino]benzyl ester172611-77-7250 mg$110.00
1 g$230.00
5 g$890.00
25 g$3,500.00
AAPPTEC Fmoc-Asp(ODmab)-OH269066-08-2250 mg$80.00 (starting from)
MedChemExpress Fmoc-Asp(ODMAB)-OHNot specifiedInquireInquire
Biorunstar fmoc-asp(odmab)-ohNot specifiedInquireCompetitive Price

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and availability.

Experimental Protocols

The key to leveraging this compound in peptide synthesis is understanding the specific conditions required for the selective cleavage of the Dmab protecting group.

Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

The initial steps of peptide synthesis using this compound follow the standard Fmoc-SPPS protocol.

spss_workflow Resin Resin Support Fmoc_AA1 Couple Fmoc-AA-OH Resin->Fmoc_AA1 Wash1 Wash Fmoc_AA1->Wash1 Deprotect1 Fmoc Deprotection (e.g., 20% Piperidine/DMF) Wash1->Deprotect1 Wash2 Wash Deprotect1->Wash2 Fmoc_Asp_Odmab Couple Fmoc-Asp(Odmab)-OH Wash2->Fmoc_Asp_Odmab Wash3 Wash Fmoc_Asp_Odmab->Wash3 Deprotect2 Fmoc Deprotection Wash3->Deprotect2 Wash4 Wash Deprotect2->Wash4 Fmoc_AA_n Couple subsequent Fmoc-AA-OH Wash4->Fmoc_AA_n Chain_Elongation Repeat Cycles Fmoc_AA_n->Chain_Elongation Final_Deprotect Final N-terminal Fmoc Deprotection Chain_Elongation->Final_Deprotect Completion of linear sequence

Standard Fmoc-SPPS workflow for incorporating Fmoc-Asp(Odmab)-OH.

Protocol for Selective Cleavage of the Dmab Protecting Group

The Dmab group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for cleavage of tBu-based side-chain protecting groups (e.g., TFA). It is selectively cleaved using hydrazine.[4]

Reagents:

  • Deprotection Solution: 2% (v/v) hydrazine monohydrate in N,N-dimethylformamide (DMF).

  • Washing Solvents: DMF, Dichloromethane (DCM).

  • Optional for sluggish cleavage:

    • 20% N,N-Diisopropylethylamine (DIPEA) in DMF/water (9:1 v/v).[1]

    • 5 mM Sodium hydroxide (NaOH) in methanol/water (1:1 v/v).[4][5]

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF.

  • Hydrazine Treatment: Treat the resin with the 2% hydrazine/DMF solution. A common procedure is to add the solution, agitate for 3 minutes, and repeat this process 4-5 times.[5] The removal of the ivDde moiety from the Dmab group can be monitored by measuring the UV absorbance of the filtrate at 290 nm, looking for the release of the indazole byproduct.[3][5]

  • Washing: After complete removal of the ivDde group, wash the resin thoroughly with DMF.

  • Elimination of the p-Aminobenzyl Ester: Following the removal of the ivDde group, the resulting p-aminobenzyl ester undergoes a 1,6-elimination to release the free carboxylic acid.[4] This step can sometimes be slow.[1][4]

  • Addressing Sluggish Cleavage (if necessary): If the elimination is incomplete, wash the resin with a solution of 20% DIPEA in DMF/water (9:1) or 5 mM NaOH in methanol/water to facilitate the release of the free carboxyl group.[1][4][5]

  • Final Washing: Wash the resin extensively with DMF and then DCM before proceeding to the next step (e.g., on-resin cyclization).

dmab_cleavage cluster_optional Optional for Sluggish Cleavage start Peptide-Resin with Asp(Odmab) hydrazine Treat with 2% Hydrazine in DMF (repeatedly) start->hydrazine ivdde_removal Removal of ivDde group (Release of Indazole) hydrazine->ivdde_removal wash1 Wash with DMF ivdde_removal->wash1 elimination Spontaneous 1,6-Elimination of p-Aminobenzyl Ester wash1->elimination free_cooh Peptide-Resin with Free Asp Carboxyl Group elimination->free_cooh Complete sluggish_wash Wash with 20% DIPEA or 5mM NaOH elimination->sluggish_wash Incomplete sluggish_wash->free_cooh

Experimental workflow for the selective cleavage of the Dmab protecting group.

Application in On-Resin Side-Chain to Side-Chain Cyclization

A primary application of Fmoc-Asp(Odmab)-OH is the synthesis of cyclic peptides through the formation of a lactam bridge. This often involves the use of an amino acid with a side-chain amino group protected by a similarly labile group, such as Lys(ivDde).

Workflow:

  • Synthesize the linear peptide on a solid support using standard Fmoc-SPPS. Incorporate Fmoc-Asp(Odmab)-OH at the desired position for the carboxyl side-chain and an amino acid with an orthogonally protected amino side-chain (e.g., Fmoc-Lys(ivDde)-OH).

  • After assembly of the linear peptide, perform the selective deprotection of both the Dmab and ivDde groups simultaneously using the 2% hydrazine/DMF protocol described above. This exposes the side-chain carboxyl group of aspartic acid and the side-chain amino group of lysine.

  • Wash the resin thoroughly to remove residual hydrazine. The resulting free carboxyl and amino groups will be present as their respective salts. It is common to wash with a mild base solution (e.g., 5% DIPEA in DMF) to ensure the amino group is in its free base form for efficient coupling.[3]

  • Perform the on-resin cyclization by adding a coupling reagent (e.g., DIC/HOBt, HATU, or PyBOP) to the resin.[6] Allow the reaction to proceed until completion.

  • After cyclization, wash the resin and proceed with the final cleavage of the peptide from the resin and removal of any remaining acid-labile side-chain protecting groups using a standard TFA cleavage cocktail.

cyclic_peptide_synthesis start Linear Peptide-Resin with Asp(Odmab) and Lys(ivDde) deprotection Simultaneous Deprotection (2% Hydrazine/DMF) start->deprotection exposed_groups Exposed Side-Chain -COOH (Asp) and -NH2 (Lys) deprotection->exposed_groups cyclization On-Resin Cyclization (Coupling Reagents) exposed_groups->cyclization cyclic_peptide_resin Cyclic Peptide on Resin cyclization->cyclic_peptide_resin final_cleavage Final Cleavage from Resin and Side-Chain Deprotection (TFA) cyclic_peptide_resin->final_cleavage final_product Purified Cyclic Peptide final_cleavage->final_product

Workflow for on-resin side-chain to side-chain peptide cyclization.

Chemical Mechanism of Dmab Deprotection

The cleavage of the Dmab group is a two-step process based on the "safety-catch" principle.

  • Hydrazinolysis of the ivDde Group: The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) moiety acts as the "safety-catch". It protects the amino function of the p-aminobenzyl ester. Treatment with hydrazine removes this group, forming a stable indazole byproduct.[3]

  • 1,6-Elimination: The removal of the ivDde group unmasks the p-amino group on the benzyl ester. The presence of this electron-donating group facilitates a spontaneous 1,6-elimination reaction, which cleaves the ester bond and releases the free carboxylic acid.[4]

dmab_mechanism dmab_peptide Peptide-Asp(O-Dmab) hydrazine + 2% Hydrazine intermediate Peptide-Asp(O-p-aminobenzyl) hydrazine->intermediate indazole + Indazole byproduct elimination 1,6-Elimination free_acid Peptide-Asp(OH) elimination->free_acid byproduct + p-aminobenzyl byproduct

Simplified mechanism of Dmab group deprotection.

Conclusion

This compound is a powerful tool for advanced peptide synthesis, enabling the creation of complex peptide architectures that are challenging to produce with standard methodologies. Its unique, quasi-orthogonal deprotection scheme allows for selective on-resin modifications, which is particularly valuable for the synthesis of cyclic and branched peptides. While the potential for sluggish cleavage of the p-aminobenzyl ester exists, established protocols can effectively mitigate this issue. A thorough understanding of the chemistry and experimental conditions associated with this compound will empower researchers to successfully incorporate this versatile building block into their synthetic strategies, advancing the frontiers of peptide-based therapeutics and research.

References

An In-depth Technical Guide to the Orthogonal Protection Strategy Using Fmoc-Asp-Odmab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the orthogonal protection strategy employing Fmoc-Asp-Odmab in solid-phase peptide synthesis (SPPS). It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary for the successful application of this methodology in the synthesis of complex peptides, particularly those requiring side-chain modification or cyclization.

Introduction to Orthogonal Protection in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), an orthogonal protection strategy is paramount for the synthesis of complex peptides. This approach utilizes multiple classes of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of specific functional groups while others remain intact. The most prevalent strategy in modern peptide synthesis is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) methodology. In this system, the N-terminal α-amino group is protected by the base-labile Fmoc group, while reactive amino acid side chains are typically protected by acid-labile groups such as tert-butyl (tBu). This orthogonality enables the iterative deprotection of the N-terminus for peptide chain elongation under mild basic conditions, with the side-chain protecting groups preserved until the final acid-mediated cleavage step.

For more advanced peptide modifications, such as the formation of cyclic peptides through side-chain to side-chain lactam bridges, an additional layer of orthogonality is required. This necessitates the use of side-chain protecting groups that are stable to both the basic conditions of Fmoc removal and the strong acidic conditions of final cleavage. The 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Odmab) ester of aspartic acid, in the form of this compound, serves as a valuable tool in this context.

The this compound Building Block: Properties and Orthogonality

This compound is a quasi-orthogonally protected aspartic acid derivative. The Odmab group is selectively cleaved under mild hydrazinolytic conditions, which do not affect the acid-labile tBu-based side-chain protecting groups or the base-labile Fmoc group on the N-terminus of the growing peptide chain. This unique property makes it highly suitable for on-resin peptide modifications.

Table 1: Properties and Compatibility of the Odmab Protecting Group

PropertyDescription
Chemical Name 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl
Cleavage Condition 2% hydrazine in N,N-dimethylformamide (DMF)[1][2]
Stability to Fmoc Deprotection Stable to 20% piperidine in DMF[2]
Stability to Final Cleavage Stable to trifluoroacetic acid (TFA)[2]
Orthogonality Orthogonal to tBu, Boc, and Trt side-chain protecting groups
Primary Application On-resin synthesis of side-chain to side-chain lactam bridged peptides, branched peptides, and other modified peptides[1]

The cleavage of the Odmab group proceeds via a two-step mechanism. Initially, hydrazine removes the N-ivDde-like moiety, followed by a 1,6-elimination of the resulting p-amino benzyl ester to release the free carboxylic acid.[1] This reaction generates a UV-active indazole byproduct, which allows for spectrophotometric monitoring of the deprotection progress at 290 nm.[1]

Key Application: On-Resin Synthesis of Side-Chain to Side-Chain Lactam Bridged Peptides

A primary application of this compound is the on-resin synthesis of cyclic peptides containing a lactam bridge between the side chains of aspartic acid and another amino acid, typically lysine. This is achieved by using this compound in conjunction with an Fmoc-protected lysine bearing a complementary orthogonally protected side chain, such as Fmoc-Lys(ivDde). The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) group is also cleaved by 2% hydrazine in DMF, allowing for the simultaneous deprotection of both the aspartic acid and lysine side chains in a single step.[1]

G cluster_spps Linear Peptide Synthesis (Fmoc/tBu SPPS) cluster_deprotection Orthogonal Deprotection cluster_cyclization On-Resin Cyclization cluster_cleavage Final Cleavage start Start with Resin synthesis Iterative Fmoc Deprotection and Amino Acid Coupling start->synthesis incorporate_asp Incorporate Fmoc-Asp(Odmab)-OH synthesis->incorporate_asp incorporate_lys Incorporate Fmoc-Lys(ivDde)-OH synthesis->incorporate_lys complete_linear Complete Linear Peptide Sequence synthesis->complete_linear incorporate_asp->synthesis incorporate_lys->synthesis deprotect Simultaneous Deprotection of Odmab and ivDde Side Chains (2% Hydrazine in DMF) complete_linear->deprotect cyclize Lactam Bridge Formation (e.g., DIC/HOAt) deprotect->cyclize cleave Cleavage from Resin and Removal of tBu Groups (TFA Cocktail) cyclize->cleave end Purified Cyclic Peptide cleave->end

Caption: Workflow for on-resin side-chain to side-chain peptide cyclization.

Experimental Protocols

The following are detailed methodologies for the key experiments involving the use of this compound.

Protocol for On-Resin Simultaneous Deprotection of Odmab and ivDde Groups (Batch-wise)

This protocol describes the removal of the Odmab and ivDde protecting groups from a peptide synthesized on a solid support.

Materials:

  • Peptidyl-resin containing Fmoc-Asp(Odmab) and Fmoc-Lys(ivDde)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Hydrazine monohydrate

  • Deprotection solution: 2% (v/v) hydrazine monohydrate in DMF

  • Washing solvent: DMF

Procedure:

  • Swell the peptidyl-resin in DMF for 30 minutes in a reaction vessel.

  • Drain the DMF.

  • Add the 2% hydrazine/DMF solution to the resin (approximately 25 mL per gram of resin).[1]

  • Agitate the resin suspension at room temperature for 3 minutes.[1]

  • Drain the deprotection solution.

  • Repeat the hydrazine treatment (steps 3-5) four more times.[3]

  • After the final hydrazine treatment, thoroughly wash the resin with DMF (5-7 times) to remove the cleavage reagent and byproducts.

  • The resin is now ready for the on-resin cyclization step.

Protocol for Monitoring Odmab/ivDde Deprotection (Continuous Flow)

This protocol is suitable for monitoring the deprotection reaction on an automated peptide synthesizer equipped with a UV detector.

Procedure:

  • Pack the peptidyl-resin in a reaction column.

  • Flow the 2% hydrazine monohydrate in DMF solution through the column at a constant flow rate (e.g., 3 mL/min for a 1 cm diameter column).[1]

  • Monitor the absorbance of the eluant at 290 nm using a UV flow cell.[1]

  • The completion of the reaction is indicated by the return of the UV absorbance to the baseline value.[1]

  • Once the deprotection is complete, flush the column with DMF to remove any remaining reagents.

G start Peptidyl-Resin with Fmoc-Asp(Odmab) intermediate Intermediate with p-aminobenzyl ester start->intermediate Hydrazinolysis of ivDde-like moiety reagent 2% Hydrazine in DMF reagent->start product Deprotected Asp Side Chain intermediate->product 1,6-Elimination byproduct Indazole Byproduct (UV Active at 290 nm) intermediate->byproduct

Caption: Cleavage mechanism of the Odmab protecting group.

Protocol for On-Resin Side-Chain to Side-Chain Lactam Bridge Formation

This protocol details the formation of the amide bond between the deprotected Asp and Lys side chains.

Materials:

  • Peptidyl-resin with deprotected Asp and Lys side chains

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Coupling reagents:

    • N,N'-Diisopropylcarbodiimide (DIC) or Diisopropylcarbodiimide (DIPCDI)

    • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • Base: N,N-Diisopropylethylamine (DIPEA) (optional, for neutralization)

Procedure:

  • After deprotection and washing, wash the resin with 5% DIPEA in DMF to neutralize the hydrazine salt of the carboxylic acid.[1]

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, prepare the cyclization solution. For a 0.1 mmol scale synthesis, dissolve 1.1 equivalents of DIC/DIPCDI and 1.1 equivalents of HOAt in DMF.[1]

  • Add the cyclization solution to the resin.

  • Agitate the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight (e.g., 18 hours).[1]

  • To monitor the completion of the cyclization, a small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry.

  • Once the cyclization is complete, wash the resin thoroughly with DMF and then with dichloromethane (DCM).

Protocol for Final Cleavage of the Cyclic Peptide from the Resin

This protocol describes the final cleavage of the peptide from the solid support and the removal of the remaining acid-labile side-chain protecting groups.

Materials:

  • Cyclized peptidyl-resin

  • Trifluoroacetic acid (TFA)

  • Scavengers:

    • Triisopropylsilane (TIS)

    • Water

    • 1,2-Ethanedithiol (EDT) (for peptides containing Trp)

  • Cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5 v/v/v or TFA/TIS/Water/EDT 90:5:5:2.5 v/v/v/v)[1]

  • Cold diethyl ether or methyl tert-butyl ether (MTBE)

Procedure:

  • Dry the peptidyl-resin under vacuum.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the cleavage mixture to separate the resin.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a 10-fold volume of cold diethyl ether or MTBE.

  • Isolate the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

  • The crude cyclic peptide can then be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

A Critical Side Reaction: Aspartimide Formation

A significant challenge associated with the use of aspartic acid in Fmoc-SPPS is the formation of aspartimide, a cyclic imide byproduct. This side reaction is catalyzed by the basic conditions used for Fmoc deprotection and can lead to a mixture of α- and β-aspartyl peptides, as well as racemization. Studies have shown that peptides protected with Odmab have a strong tendency to form aspartimide, in some cases with high efficiency.[4]

Table 2: Aspartimide Formation in a Model Peptide Sequence

Asp Protecting GroupAspartimide Formation (%)Reference
Odmab 72[5]
OtBu < 1 (in most cases)[5]

Data is based on a specific galanin fragment analogue containing an Asp-Ala motif and may vary depending on the peptide sequence and synthesis conditions.

To mitigate aspartimide formation when using this compound, several strategies can be employed:

  • Use of Hmb or Dmb Backbone Protection: Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting group on the nitrogen of the amino acid preceding the aspartic acid can sterically hinder the formation of the aspartimide ring.

  • Optimized Deprotection Conditions: Using shorter piperidine treatment times or milder bases for Fmoc deprotection can reduce the extent of this side reaction.

Conclusion

The orthogonal protection strategy utilizing this compound offers a powerful and versatile method for the synthesis of complex peptides, particularly for the on-resin formation of side-chain to side-chain lactam bridges. While the propensity for aspartimide formation requires careful consideration and strategic mitigation, the unique cleavage properties of the Odmab group provide a distinct advantage for the construction of structurally constrained and modified peptides. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary knowledge to successfully implement this valuable technique in their synthetic endeavors.

References

The Dual-Edged Sword: A Technical Guide to Fmoc-Asp-Odmab in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of solid-phase peptide synthesis (SPPS), the choice of protecting groups is paramount to achieving high purity and yield of the target peptide. Among the arsenal of available building blocks, N-α-Fmoc-L-aspartic acid β-(4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino}benzyl) ester, or Fmoc-Asp-Odmab, presents a unique, albeit challenging, tool for the synthesis of complex peptides, particularly those requiring side-chain modification or cyclization. This technical guide provides an in-depth analysis of the role of this compound in SPPS, focusing on its intended application, the significant side reaction of aspartimide formation, and detailed experimental protocols.

The Intended Role: A Quasi-Orthogonal Protecting Group for Aspartic Acid

This compound is a derivative of aspartic acid where the β-carboxyl group is protected by a Dmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino}benzyl) group.[1][2] This protecting group is considered "quasi-orthogonal" in the context of standard Fmoc-based SPPS. While the N-terminal Fmoc group is labile to piperidine and the side chains of other amino acids are typically protected with acid-labile groups (like t-butyl), the Dmab group is selectively cleaved under mild conditions using hydrazine.[3][4] This unique cleavage property makes this compound a valuable reagent for specific applications:

  • On-Resin Side-Chain Modification: The selective deprotection of the Dmab group allows for the modification of the aspartic acid side chain while the peptide remains attached to the solid support.

  • Synthesis of Cyclic Peptides: It is particularly useful for the on-resin synthesis of head-to-tail or side-chain-to-side-chain cyclic peptides.[4][5] After linear assembly, the Dmab group can be removed to expose a carboxylic acid, which can then be coupled with a deprotected N-terminal amine or a side-chain amine of another residue.

The removal of the Dmab group is a two-step process initiated by hydrazine, which first cleaves the N-ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)isovaleryl) moiety, followed by a 1,6-elimination that releases the free carboxylic acid.[4]

The Critical Challenge: Aspartimide Formation

Despite its utility, this compound is associated with a significant and often severe side reaction: the formation of aspartimide.[4][6] This intramolecular cyclization occurs when the backbone amide nitrogen of the residue C-terminal to the aspartic acid attacks the β-carbonyl group of the Asp side chain.[7] This reaction is catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine).

The resulting succinimide ring (aspartimide) can lead to several undesirable byproducts:

  • α- and β-peptides: Ring opening by piperidine or other nucleophiles can generate a mixture of peptides with the peptide bond at the correct α-carboxyl group or the incorrect β-carboxyl group.[8]

  • Racemization: The chiral center at the α-carbon of the aspartic acid can epimerize during this process.[9]

Studies have shown that peptides containing the Asp(ODmab) residue have a strong tendency to form aspartimide, in some cases with unusually high efficiency.[6] The propensity for aspartimide formation is sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible.[10]

Quantitative Data on Aspartimide Formation

While direct quantitative comparisons for this compound are limited, data for other aspartic acid protecting groups highlight the severity of aspartimide formation and the effectiveness of mitigation strategies. The following table summarizes the percentage of aspartimide-related impurities for different protecting groups in a model peptide known to be prone to this side reaction.

Protecting GroupAspartimide-Related Impurities (%)Reference
Fmoc-Asp(OtBu)-OHHigh (sequence dependent)[9]
Fmoc-Asp(OMpe)-OHLower than OtBu[9]
Fmoc-Asp(OBno)-OHSignificantly reduced[9]

It is crucial for researchers using this compound to be aware of the high risk of aspartimide formation and to implement strategies to minimize this side reaction.

Experimental Protocols

Coupling of this compound

Standard coupling protocols for Fmoc-amino acids can be used for this compound.

Reagents:

  • Fmoc-Asp(ODmab)-OH (1.5 - 3 equivalents)

  • Coupling reagent (e.g., HATU, HBTU, DIC) (1.5 - 3 equivalents)

  • Base (e.g., DIPEA, NMM) (3 - 6 equivalents)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

Procedure:

  • Swell the resin in DMF for 30-60 minutes.

  • Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, pre-activate the Fmoc-Asp(ODmab)-OH by dissolving it with the coupling reagent and base in DMF for 5-15 minutes.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature. Microwave-assisted coupling can also be employed to enhance efficiency.[5]

  • Wash the resin thoroughly with DMF.

  • Perform a ninhydrin test to confirm the completion of the coupling reaction.

Selective Deprotection of the Dmab Group

Reagents:

  • 2% (v/v) Hydrazine monohydrate in DMF[4][11]

  • DMF

Procedure (Batchwise): [4][11]

  • After completion of the linear peptide synthesis, wash the resin-bound peptide thoroughly with DMF.

  • Treat the resin with a solution of 2% hydrazine monohydrate in DMF (approximately 25 mL per gram of resin) for 3 minutes at room temperature with gentle agitation.

  • Filter the solution.

  • Repeat the hydrazine treatment two more times.

  • The progress of the deprotection can be monitored by measuring the UV absorbance of the filtrate at 290 nm, which corresponds to the release of an indazole byproduct.[4][12]

  • Wash the resin thoroughly with DMF.

Procedure (Continuous Flow): [3]

  • Pack the peptidyl-resin in a column.

  • Flow a 2% hydrazine monohydrate solution in DMF through the column at a constant flow rate (e.g., 3 mL/min for a 1 cm diameter column).

  • Monitor the absorbance of the eluant at 290 nm.

  • Continue the flow until the absorbance returns to the baseline, indicating complete deprotection.

  • Wash the column with DMF.

Note on Sluggish Cleavage: In some cases, the cleavage of the p-aminobenzyl moiety can be slow. If incomplete deprotection is observed, washing the resin with 20% DIPEA in DMF/water (9:1) or 5 mM sodium hydroxide in methanol may be effective.[3]

On-Resin Peptide Cyclization (Head-to-Tail)

Reagents:

  • Coupling reagent (e.g., DIC, HATU) (1.1 - 3 equivalents)

  • Additive (e.g., HOBt, HOAt) (1.1 - 3 equivalents)

  • Base (e.g., DIPEA) (if required by the coupling chemistry)

  • DMF

Procedure:

  • After selective deprotection of the Dmab group on the C-terminal aspartic acid, wash the resin with DMF.

  • Perform Fmoc deprotection of the N-terminal amino acid.

  • Wash the resin thoroughly with DMF.

  • To the resin, add a solution of the coupling reagent and additive in DMF.

  • Allow the cyclization reaction to proceed for 12-24 hours at room temperature.[4]

  • Wash the resin thoroughly with DMF and DCM.

  • Cleave the cyclic peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

Visualizing the Processes

To better understand the chemical transformations and workflows discussed, the following diagrams have been generated using the DOT language.

Aspartimide_Formation Peptide Peptide Chain with Asp(ODmab) Piperidine Piperidine (Fmoc Deprotection) Peptide->Piperidine Base Treatment Aspartimide Aspartimide Intermediate (Succinimide Ring) Piperidine->Aspartimide Intramolecular Cyclization Side_Products Mixture of α- and β-peptides (Racemization) Aspartimide->Side_Products Nucleophilic Attack (e.g., by piperidine)

Caption: Mechanism of Aspartimide Formation.

Dmab_Deprotection_Workflow Start Resin-Bound Peptide with Asp(ODmab) Hydrazine_Treatment Treat with 2% Hydrazine in DMF Start->Hydrazine_Treatment Monitor_UV Monitor Deprotection (UV at 290 nm) Hydrazine_Treatment->Monitor_UV Wash_DMF Wash with DMF Monitor_UV->Wash_DMF Deprotected_Peptide Resin-Bound Peptide with Free Asp Side Chain Wash_DMF->Deprotected_Peptide

Caption: Dmab Group Deprotection Workflow.

Peptide_Cyclization_Workflow Start Linear Peptide on Resin Dmab_Deprotection Selective Dmab Deprotection Start->Dmab_Deprotection Fmoc_Deprotection N-terminal Fmoc Deprotection Dmab_Deprotection->Fmoc_Deprotection Cyclization On-Resin Cyclization (Coupling Reagents) Fmoc_Deprotection->Cyclization Cleavage Cleavage from Resin Cyclization->Cleavage End Cyclic Peptide Cleavage->End

Caption: On-Resin Peptide Cyclization Workflow.

Conclusion

This compound is a specialized building block in SPPS that enables the synthesis of complex peptides through its quasi-orthogonal Dmab protecting group. Its primary application lies in the on-resin formation of cyclic peptides and the site-specific modification of the aspartic acid side chain. However, its use is fraught with the significant challenge of aspartimide formation, a side reaction that can severely compromise the purity and yield of the final product. Researchers and drug development professionals must carefully consider the peptide sequence and implement mitigation strategies when employing this compound. A thorough understanding of the reaction mechanisms and adherence to optimized protocols are essential for the successful application of this dual-edged sword in the art of peptide synthesis.

References

A Technical Guide to Quasi-Orthogonally Protected Aspartic Acid Derivatives for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Core Subject: Advanced Strategies for the Prevention of Aspartimide Formation in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Executive Summary

The synthesis of complex peptides, particularly those containing aspartic acid (Asp), is frequently complicated by the formation of aspartimide-related impurities. This side reaction, catalyzed by the basic conditions used for Fmoc-group removal in standard Solid-Phase Peptide Synthesis (SPPS), leads to reduced yields, difficult purification, and potential loss of biological activity due to racemization and the formation of unnatural β-peptides.[1][2] This guide provides an in-depth analysis of quasi-orthogonally protected Asp derivatives, a critical toolset for mitigating this challenge. We will explore the key features of these derivatives, present comparative data on their performance, detail experimental protocols for their use, and provide logical workflows for their strategic implementation.

The Challenge: Aspartimide Formation

During Fmoc-SPPS, the repeated use of piperidine for deprotection creates a basic environment that can trigger an intramolecular cyclization of an aspartic acid residue. The backbone amide nitrogen of the C-terminal adjacent amino acid acts as a nucleophile, attacking the side-chain β-carboxyl ester of the Asp residue.[1][2] This forms a five-membered succinimide ring, known as an aspartimide intermediate. This intermediate is highly susceptible to racemization and can be opened by nucleophiles (such as piperidine or water) to yield a mixture of undesired products, including the correct L-α-peptide, the epimerized D-α-peptide, and the corresponding L-β and D-β-peptides.[2] The Asp-Gly motif is particularly prone to this side reaction due to the lack of steric hindrance from the glycine residue.[1]

Below is a diagram illustrating the mechanism of aspartimide formation.

Aspartimide_Formation cluster_peptide Peptide Chain on Solid Support cluster_piperidine Fmoc Deprotection cluster_intermediate Intermediate and Side Products Peptide ...-NH-CH(R)-CO-NH-CH(CH₂COOR')-CO-NH-CH(R'')-CO-... Aspartimide Aspartimide Intermediate (Succinimide Ring) Peptide->Aspartimide Intramolecular Cyclization Piperidine Piperidine (Base) Piperidine->Peptide Deprotonates Backbone Amide Alpha_Peptide Desired α-Peptide Aspartimide->Alpha_Peptide Hydrolysis (minor) Beta_Peptide β-Peptide (Side Product) Aspartimide->Beta_Peptide Hydrolysis (major) Racemized Racemized Peptides (D-α and D-β) Aspartimide->Racemized Epimerization Piperidides Piperidide Adducts Aspartimide->Piperidides Nucleophilic Attack by Piperidine

Caption: Mechanism of base-catalyzed aspartimide formation during Fmoc-SPPS.

Quasi-Orthogonal Protection Strategies

True orthogonality in protecting group strategy implies that each class of protecting group can be removed under conditions that have absolutely no effect on any other protecting group.[3][4][5] Quasi-orthogonal strategies, in the context of Asp protection, refer to the use of side-chain protecting groups that are cleaved under the same general conditions as other standard side-chain groups (i.e., strong acid like TFA) but exhibit enhanced stability to the basic conditions of Fmoc removal. This differential lability is the cornerstone of minimizing aspartimide formation.

The primary strategies are:

  • Sterically Hindered Ester Groups: Increasing the steric bulk around the β-carboxyl ester shields it from nucleophilic attack.

  • Backbone Amide Protection: Temporarily protecting the backbone amide nitrogen C-terminal to the Asp residue prevents it from initiating the cyclization.

  • Non-Ester-Based Masking Groups: Replacing the ester linkage with a more stable functional group that is not susceptible to this cyclization chemistry.

Key Feature: Sterically Hindered β-Esters

The most common approach to mitigating aspartimide formation is the replacement of the standard tert-butyl (OtBu) ester with a bulkier alkyl ester. These groups are designed to be stable to repeated piperidine treatments while being efficiently cleaved during the final TFA-mediated cleavage and deprotection step.[2]

Examples of Bulky Ester Protecting Groups:

  • OMpe: 3-methylpent-3-yl ester

  • OEpe: 3-ethylpent-3-yl ester

  • OPhp: 2-phenylisopropyl ester[6]

  • OBno: 3,5-di-tert-butyl-4-hydroxybenzyl ester

The selection of a specific bulky ester often depends on the severity of the aspartimide-prone sequence. For instance, while OMpe offers better protection than OtBu, OBno has been shown to provide almost complete suppression in highly problematic sequences.

Key Feature: Backbone Protection

A highly effective, albeit more complex, strategy is to temporarily protect the backbone amide nitrogen of the amino acid following the Asp residue. The 2,4-dimethoxybenzyl (Dmb) group is a common choice. By masking the nucleophile responsible for the cyclization, aspartimide formation can be effectively eliminated.[2] This is typically achieved by using a pre-formed dipeptide building block, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH. The Dmb group is labile to the final TFA cleavage cocktail.

Key Feature: Non-Ester Masking Groups

A more recent and innovative approach involves replacing the side-chain ester with a completely different functional group that is not electrophilic and thus not prone to intramolecular cyclization. Cyanosulfurylides (CSY) have emerged as a powerful tool in this category.[7] The CSY group masks the carboxylic acid via a stable C-C bond and is inert to standard SPPS conditions.[7] Deprotection requires a separate oxidative step, typically with N-chlorosuccinimide (NCS), after the peptide has been cleaved from the resin.[7] This makes the CSY group truly orthogonal to the standard Fmoc/tBu strategy.

Data Presentation: Comparative Performance

The efficacy of different Asp side-chain protecting groups is best illustrated through quantitative comparison. The following table summarizes the performance of various derivatives in the synthesis of the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH, which is highly susceptible to aspartimide formation.

Protecting Group (R in Fmoc-Asp(OR)-OH)% Target Peptide% Aspartimide & Related ImpuritiesCleavage ConditionReference
O-tert-butyl (OtBu) - Standard~ 45-55%~ 45-55%TFA
O-3-methylpent-3-yl (OMpe) ~ 80-90%~ 10-20%TFA
O-3-ethylpent-3-yl (OEpe) ~ 90-95%~ 5-10%TFA[8]
O-3,5-di-tert-butyl-4-hydroxybenzyl (OBno) > 98%< 2%TFA
Cyanosulfurylide (CSY) > 99%Not Detected1. TFA (cleavage) 2. NCS (deprotection)[7]

Data represents typical values compiled from literature under standard Fmoc-SPPS conditions with repeated piperidine deprotection steps.[9]

Experimental Protocols

General Protocol for SPPS using Bulky Ester Protected Asp Derivatives

This protocol outlines the standard cycle for incorporating an Fmoc-Asp(OR)-OH derivative with a bulky ester (e.g., OMpe, OBno) into a peptide sequence on a solid support (e.g., Rink Amide resin).

  • Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain, and repeat the treatment for 10-15 minutes.

  • Washing: Wash the resin extensively with DMF (5-6 times) to remove piperidine and the cleaved Fmoc-dibenzofulvene adduct.

  • Amino Acid Coupling:

    • Prepare the coupling solution: Dissolve Fmoc-Asp(OR)-OH (3-5 equivalents) and a suitable coupling agent (e.g., HBTU/HOBt, 3-5 equivalents) in DMF.

    • Add a tertiary amine base (e.g., N,N-diisopropylethylamine, DIPEA, 6-10 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

    • Monitor coupling completion with a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF (3 times) and dichloromethane (DCM, 3 times).

  • Repeat: Return to Step 2 for the incorporation of the next amino acid in the sequence.

  • Final Cleavage and Deprotection: After synthesis completion, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-4 hours to simultaneously cleave the peptide from the resin and remove all acid-labile side-chain protecting groups, including the bulky ester.

Protocol for Deprotection of an Asp(CSY) Derivative

The CSY group requires a specific deprotection step after the standard TFA cleavage.

  • Peptide Synthesis and Cleavage: Synthesize the peptide using Fmoc-Asp(CSY)-OH following the general SPPS protocol (Steps 1-6 above). Cleave the peptide from the resin using a standard TFA cocktail. The crude peptide will retain the CSY protecting group.

  • Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dry the crude product.

  • CSY Deprotection:

    • Dissolve the crude CSY-protected peptide in an aqueous solvent mixture (e.g., acetonitrile/water, 1:1).

    • Add N-Chlorosuccinimide (NCS, ~2 equivalents) to the solution.

    • Stir the reaction at room temperature and monitor by HPLC/LC-MS for the conversion to the free carboxylic acid (typically complete within 30-60 minutes).

  • Purification: Quench any excess NCS with a suitable scavenger (e.g., methionine) and purify the final deprotected peptide by preparative HPLC.

Visualization of Workflows

A logical workflow is essential for selecting the appropriate Asp protection strategy based on the peptide sequence and synthetic goals.

Strategy_Selection Start Start: Peptide Sequence Contains Asp Check_Sequence Is Asp followed by Gly, Asn, or Ser? Start->Check_Sequence Use_Standard Use Standard Fmoc-Asp(OtBu)-OH (Monitor for impurities) Check_Sequence->Use_Standard No Consider_Advanced High Risk of Aspartimide Formation Check_Sequence->Consider_Advanced Yes Check_Goals Is complete suppression of side products critical (e.g., API)? Consider_Advanced->Check_Goals Use_Bulky Use Bulky Ester Derivative (e.g., Fmoc-Asp(OMpe/OBno)-OH) Check_Goals->Use_Bulky No (Significant reduction is sufficient) Use_Backbone Use Backbone Protection (e.g., Fmoc-Asp-Dmb-Gly-OH dipeptide) Check_Goals->Use_Backbone Yes (if Asp-Gly) Use_CSY Use Orthogonal Group (Fmoc-Asp(CSY)-OH) Requires extra deprotection step. Check_Goals->Use_CSY Yes (for any sequence)

Caption: Decision workflow for selecting an Asp protection strategy.

Conclusion

The challenge of aspartimide formation is a significant but manageable obstacle in modern peptide synthesis. Quasi-orthogonally protected aspartic acid derivatives provide a robust and versatile toolkit for chemists to produce high-purity peptides. While standard Fmoc-Asp(OtBu)-OH remains suitable for non-problematic sequences, the use of sterically hindered esters like Fmoc-Asp(OBno)-OH offers a simple and highly effective solution for most challenging syntheses. For applications demanding the absolute highest purity, backbone protection or the use of truly orthogonal masking groups like CSY represent the state-of-the-art, ensuring the successful synthesis of complex and sensitive peptide targets. The strategic selection of the appropriate Asp derivative, guided by sequence analysis and the desired final purity, is a critical step in the design of any successful peptide synthesis campaign.

References

A Comprehensive Technical Guide to Hydrazine-Labile Protecting Groups for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the intricate landscape of organic synthesis, particularly in the realms of peptide chemistry and drug development, the strategic use of protecting groups is paramount. These molecular scaffolds temporarily mask reactive functional groups, enabling selective transformations at other sites within a complex molecule. Among the diverse arsenal of protecting groups, hydrazine-labile protecting groups stand out for their unique cleavage conditions, offering a valuable dimension of orthogonality in multi-step synthetic strategies. Their removal, effected by treatment with hydrazine, proceeds under conditions that are typically orthogonal to acid- and base-labile protecting groups, making them indispensable tools for the synthesis of complex peptides, modified proteins, and sophisticated drug delivery systems.

This in-depth technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with common hydrazine-labile protecting groups. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and mechanistic insights to facilitate the strategic implementation of these powerful synthetic tools.

Core Concepts of Hydrazine-Labile Protecting Groups

The utility of hydrazine-labile protecting groups stems from their stability to a wide range of chemical conditions, coupled with their selective and efficient removal by hydrazinolysis. This orthogonality is a cornerstone of modern synthetic chemistry, allowing for the sequential deprotection and functionalization of multiple reactive sites within a single molecule.

Key Families of Hydrazine-Labile Protecting Groups:

  • For Amines:

    • Phthalimide (Phth): A classic and robust protecting group for primary amines, widely employed in the Gabriel synthesis.

    • 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde): Extensively used in solid-phase peptide synthesis (SPPS) for the protection of lysine side chains, offering orthogonality to both Fmoc and Boc protecting groups.[1][2]

  • For Thiols:

    • Hydroxyquinoline-acm (Hqm) and Hydroxyglycine-acm (Hgm): Developed for the protection of cysteine residues in peptide synthesis, these groups are stable to standard SPPS conditions and are selectively cleaved by hydrazine.[3][4][5]

  • Hydrazone Linkers in Drug Delivery:

    • Hydrazones serve as pH-sensitive, cleavable linkers in antibody-drug conjugates (ADCs), releasing the cytotoxic payload in the acidic environment of endosomes and lysosomes.[6][7][][9][10]

Quantitative Data on Deprotection Conditions

The efficiency of hydrazine-mediated deprotection is influenced by several factors, including the specific protecting group, the substrate, the concentration of hydrazine, reaction time, and temperature. The following table summarizes typical deprotection conditions and reported yields for common hydrazine-labile protecting groups.

Protecting GroupSubstrate/ApplicationReagent & ConditionsTimeTemperatureYieldReference(s)
Phthalimide (Phth) N-AlkylphthalimidesHydrazine hydrate (excess), Ethanol2-4 h (reflux)RefluxGood to High[11]
Phthalimide (Phth) Solid-phase oligonucleotide synthesisAmmonium hydroxide/methylamine (AMA)10 minRoom Temp.~80-90%[12]
Dde Lys(Dde) in SPPS2% Hydrazine monohydrate in DMF3 x 3 minRoom Temp.Quantitative[1][13][14]
ivDde Lys(ivDde) in SPPS2-10% Hydrazine monohydrate in DMFVariableRoom Temp.Quantitative[13]
Hqm Cys(Hqm) in SPPS5% aq. Hydrazine, pH 8.58 h37 °C-[5][15]
Hgm Cys(Hgm) in SPPS5% aq. Hydrazine, pH 8.572 h37 °C-[5][15]
Hydrazide (as -COOH protection) Asp(hydrazide) in SPPSCuSO₄ in aqueous medium---[16]

Mechanisms of Cleavage

The removal of hydrazine-labile protecting groups generally proceeds via a nucleophilic attack by hydrazine, followed by an intramolecular cyclization to form a stable heterocyclic byproduct, thereby liberating the protected functional group.

Phthalimide Deprotection (Ing-Manske Procedure)

The cleavage of the phthalimide group by hydrazine involves a two-step nucleophilic acyl substitution. Hydrazine initially attacks one of the carbonyl groups, leading to the opening of the phthalimide ring. A subsequent intramolecular cyclization results in the formation of the stable phthalhydrazide and the release of the primary amine.

G cluster_0 Phthalimide Deprotection Mechanism start N-Alkylphthalimide intermediate1 Ring-Opened Intermediate start->intermediate1 + H₂N-NH₂ (Nucleophilic Attack) intermediate2 Proton Transfer intermediate1->intermediate2 Intramolecular Proton Transfer product Primary Amine + Phthalhydrazide intermediate2->product Intramolecular Cyclization & Release

Caption: Mechanism of phthalimide cleavage by hydrazine.

Dde Deprotection

The deprotection of the Dde group follows a similar mechanistic pathway. Hydrazine attacks one of the carbonyl groups of the dioxocyclohexylidene ring, which is followed by an intramolecular cyclization to form a stable pyrazole byproduct and release the free amine.[1]

G cluster_1 Dde Deprotection Mechanism start Dde-Protected Amine intermediate Adduct start->intermediate + H₂N-NH₂ (Nucleophilic Attack) product Free Amine + Pyrazole Byproduct intermediate->product Intramolecular Cyclization & Elimination G cluster_2 ADC with Hydrazone Linker: Mechanism of Action ADC Antibody-Drug Conjugate (in circulation, pH 7.4) Binding ADC binds to Tumor Cell Antigen ADC->Binding Internalization Internalization via Endocytosis Binding->Internalization Endosome Endosome (pH 5.0-6.0) Internalization->Endosome Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Release Hydrazone Cleavage & Drug Release Lysosome->Release Acid-catalyzed hydrolysis Apoptosis Cell Death (Apoptosis) Release->Apoptosis G cluster_3 Workflow: Synthesis of a Branched Peptide using Dde start Start with Resin synthesis Synthesize Linear Peptide (Fmoc-SPPS) start->synthesis incorporate_dde Incorporate Fmoc-Lys(Dde)-OH synthesis->incorporate_dde continue_synthesis Continue Linear Synthesis incorporate_dde->continue_synthesis dde_deprotection Selective Dde Removal (2% Hydrazine/DMF) continue_synthesis->dde_deprotection branch_coupling Couple Amino Acid to Lysine Side Chain dde_deprotection->branch_coupling final_deprotection Final Deprotection & Cleavage from Resin branch_coupling->final_deprotection product Branched Peptide final_deprotection->product

References

A Comprehensive Technical Guide to the Solubility and Storage of Fmoc-Asp-Odmab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the solubility and optimal storage conditions for Fmoc-Asp-Odmab (N-α-Fmoc-L-aspartic acid β-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)methyl ester). Adherence to these guidelines is critical for maintaining the stability, purity, and reactivity of this key reagent in solid-phase peptide synthesis (SPPS), thereby ensuring the integrity and success of research and drug development outcomes.

Physicochemical Properties

This compound is a derivative of aspartic acid widely used in peptide synthesis. The Odmab (4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)methyl protecting group on the β-carboxyl group is notable for its lability under mild hydrazine treatment, allowing for orthogonal deprotection strategies in complex peptide synthesis.

PropertyValue
CAS Number 269066-08-2
Molecular Formula C₃₉H₄₂N₂O₈
Molecular Weight 666.76 g/mol
Appearance White to yellow powder

Solubility Data

The solubility of this compound is a critical parameter for its effective use in solution-phase reactions and for the preparation of stock solutions for SPPS. While comprehensive quantitative data across all common laboratory solvents is limited, the following table summarizes the available information. It is highly recommended to experimentally determine solubility in a specific solvent system if precise concentrations are required.

SolventConcentrationObservations
Dimethyl Sulfoxide (DMSO) 200 mg/mL (299.96 mM)Ultrasonic treatment is recommended to facilitate dissolution. The use of new, anhydrous DMSO is advised as hygroscopic DMSO can negatively impact solubility.[1][2]
N,N-Dimethylformamide (DMF) ~333 mg/mL (~0.5 M)A product information sheet indicates that 1 mmole is "clearly soluble" in 2 mL of DMF.
N-Methyl-2-pyrrolidone (NMP) High solubility expectedAs a polar aprotic solvent commonly used in peptide synthesis, high solubility is anticipated, but quantitative data is not readily available. Experimental verification is recommended.
Dichloromethane (DCM) Solubility should be determinedQuantitative data is not readily available. Experimental verification is recommended.

Storage Conditions

Proper storage of this compound is paramount to prevent degradation and maintain its chemical integrity. Exposure to moisture, elevated temperatures, and repeated freeze-thaw cycles can compromise the quality of the reagent.

Solid Form
Storage TemperatureShelf LifeRecommendations
-20°C Up to 3 yearsRecommended for long-term storage.[1][2]
≤ -15°C Not specifiedRecommended by some suppliers for long-term storage.[3]
4°C Up to 2 yearsSuitable for medium-term storage.[1][2]
15-25°C Not specifiedAcceptable for short-term storage as indicated by some suppliers, but not recommended for long-term preservation.

General Recommendations for Solid Storage:

  • Store in a tightly sealed container in a dry and well-ventilated area.

  • Protect from moisture. It is advisable to allow the container to warm to room temperature before opening to prevent condensation.

In Solution
Storage TemperatureShelf LifeRecommendations
-80°C Up to 6 monthsRecommended for long-term storage of stock solutions.[1][2]
-20°C Up to 1 monthSuitable for short-term storage of stock solutions.[1][2]

General Recommendations for Solution Storage:

  • Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.

  • Use anhydrous solvents for the preparation of solutions to maintain stability.

Experimental Protocols

Protocol for Determining Solubility using the Shake-Flask Method

This protocol provides a generalized method for determining the saturation solubility of this compound in a solvent of interest.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

  • This compound

  • Test solvent (e.g., DMF, NMP, DCM)

  • Vials with tight-fitting caps

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system

  • Analytical balance

Methodology:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 50 mg) into several vials.

    • Add a precise volume of the test solvent (e.g., 1.0 mL) to each vial.

    • Tightly cap the vials and vortex for 1-2 minutes.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Clarification:

    • After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

  • Preparation of Samples for HPLC Analysis:

    • Carefully withdraw a known volume of the supernatant (e.g., 100 µL) without disturbing the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

    • Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound with known concentrations.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against the concentration.

    • Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in the desired units (e.g., mg/mL or M).

Visualized Workflows and Relationships

Fmoc_Asp_Odmab_Handling_Workflow This compound Handling and Usage Workflow cluster_storage Storage cluster_preparation Preparation for Use cluster_application Application Solid Solid this compound (Tightly Sealed, Dry) LongTermSolid Long-Term -20°C Solid->LongTermSolid Storage > 2 years ShortTermSolid Short-Term 4°C to RT Solid->ShortTermSolid Storage < 2 years Solution Stock Solution (Anhydrous Solvent, Aliquoted) LongTermSolution Long-Term -80°C Solution->LongTermSolution Storage > 1 month ShortTermSolution Short-Term -20°C Solution->ShortTermSolution Storage < 1 month Equilibrate Equilibrate to Room Temp. (Prevents Condensation) LongTermSolid->Equilibrate ShortTermSolid->Equilibrate SPPS Solid-Phase Peptide Synthesis LongTermSolution->SPPS ShortTermSolution->SPPS Weigh Weighing Equilibrate->Weigh Dissolve Dissolution (e.g., in DMF/DMSO) Weigh->Dissolve Dissolve->Solution Prepare Stock Dissolve->SPPS

References

Methodological & Application

Application Notes and Protocols: Selective Deprotection of the Dmab Group with Hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-{[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]amino}benzyl (Dmab) group is a valuable carboxy-protecting group employed in complex chemical syntheses, particularly in solid-phase peptide synthesis (SPPS). Its strategic utility lies in its unique deprotection mechanism, which is orthogonal to the commonly used acid-labile (e.g., Boc, tBu) and base-labile (e.g., Fmoc) protecting groups.[1][2] The selective removal of the Dmab group is achieved under mild conditions using hydrazine, allowing for site-specific modifications of peptides, such as side-chain cyclization, branching, or the introduction of labels.[3][4]

The deprotection of the Dmab group is a two-step process. Initially, hydrazine cleaves the N-ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) moiety. This is followed by a spontaneous 1,6-elimination of the resulting p-aminobenzyl ester, which liberates the free carboxylic acid.[3][5] The progress of the initial cleavage step can be conveniently monitored spectrophotometrically by detecting the release of the indazole by-product at 290 nm.[1][3]

These application notes provide a detailed protocol for the selective deprotection of the Dmab group using hydrazine, summarize key quantitative data, and discuss potential challenges and solutions.

Data Presentation

Table 1: Summary of Quantitative Data for Dmab Deprotection with Hydrazine

ParameterValue/RangeRemarksCitation
Deprotection Reagent 2% (v/v) Hydrazine monohydrate in DMFHigher concentrations can lead to side reactions.[1][3][6]
Reaction Time Minutes to hoursSequence-dependent; can be monitored.[1][2]
Temperature Room TemperatureStandard condition for the deprotection reaction.[2]
Monitoring UV absorbance at 290 nmDetects the release of the indazole by-product.[1][3]
Solvent N,N-Dimethylformamide (DMF)Common solvent for solid-phase peptide synthesis.[1][3]
Potential Issues Sluggish cleavage, pyroglutamate formation, aspartimide formationSequence-dependent and can be mitigated.[1][5][7]

Experimental Protocols

Materials
  • Peptidyl-resin containing a Dmab-protected amino acid

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Hydrazine monohydrate

  • N,N-Diisopropylethylamine (DIEA)

  • Pipettes and other standard laboratory glassware

  • Solid-phase synthesis vessel

  • UV-Vis spectrophotometer (optional, for monitoring)

Protocol for Selective Deprotection of Dmab Group on Solid Support
  • Resin Preparation: Swell the Dmab-protected peptidyl-resin in DMF for 30 minutes in a solid-phase synthesis vessel.

  • Preparation of Deprotection Solution: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF. For example, add 200 µL of hydrazine monohydrate to 9.8 mL of DMF.

  • Deprotection Reaction:

    • Drain the DMF from the swollen resin.

    • Add the 2% hydrazine/DMF solution to the resin (typically 10 mL per gram of resin).

    • Agitate the mixture at room temperature.

    • The reaction time can vary from a few minutes to several hours depending on the peptide sequence.[1] It is recommended to perform the treatment in several short intervals (e.g., 3 x 3 minutes).[8]

  • Monitoring the Reaction (Optional):

    • After each treatment with the hydrazine solution, collect the filtrate.

    • Measure the UV absorbance of the filtrate at 290 nm. The reaction is complete when the absorbance no longer increases, indicating the complete removal of the ivDde moiety.[3]

  • Washing: After the final hydrazine treatment, thoroughly wash the resin with DMF (5-7 times) to remove the reagents and by-products.

  • Addressing Sluggish Cleavage (If Necessary): In cases of slow or incomplete 1,6-elimination of the aminobenzyl moiety, a subsequent wash with a solution of 20% DIEA in DMF/water (90:10 v/v) can be performed to facilitate the release of the free carboxylic acid.[1][5]

  • Final Washing: Wash the resin thoroughly with DMF followed by dichloromethane (DCM) and dry under vacuum. The resin is now ready for the next synthetic step.

Mandatory Visualization

Deprotection_Workflow start Start: Dmab-protected peptidyl-resin swell Swell resin in DMF start->swell deprotect Treat with 2% Hydrazine in DMF swell->deprotect monitor Monitor at 290 nm (Optional) deprotect->monitor monitor->deprotect Incomplete wash_dmf Wash with DMF monitor->wash_dmf Complete sluggish_check Sluggish Cleavage? wash_dmf->sluggish_check diea_wash Wash with 20% DIEA in DMF/Water sluggish_check->diea_wash Yes final_wash Final Wash (DMF, DCM) and Dry sluggish_check->final_wash No diea_wash->final_wash end End: Deprotected peptidyl-resin final_wash->end

Caption: Workflow for the selective deprotection of the Dmab group.

Caption: Mechanism of Dmab group deprotection with hydrazine.

Discussion of Potential Challenges and Solutions

While the hydrazine-mediated deprotection of the Dmab group is generally efficient, certain challenges may arise depending on the peptide sequence.

  • Sluggish Cleavage: The second step of the deprotection, the 1,6-elimination, can sometimes be slow.[1][5] This can lead to incomplete deprotection. As mentioned in the protocol, a wash with a mild base such as 20% DIEA in DMF/water can help to drive this elimination to completion.[1][5]

  • Pyroglutamate Formation: Peptides with an N-terminal glutamic acid protected with Dmab can be susceptible to pyroglutamate formation if the α-amino group is deprotected while the Dmab group is still present.[3][7] It is therefore crucial to complete the peptide chain assembly before proceeding with the Dmab deprotection.

  • Aspartimide Formation: Similar to other benzyl-type esters, the Dmab group on an aspartic acid residue can promote aspartimide formation, especially when the following amino acid has a small side chain.[3] Careful selection of coupling reagents and conditions can help to minimize this side reaction.

Conclusion

The selective deprotection of the Dmab group with hydrazine is a robust and valuable tool in the synthesis of complex peptides. Its orthogonality to standard protecting group strategies allows for precise, site-specific modifications. By understanding the reaction mechanism, following a detailed protocol, and being aware of potential side reactions and their solutions, researchers can effectively utilize the Dmab group to achieve their synthetic goals.

References

Application Notes and Protocols for Fmoc-Asp-Odmab in Cyclic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of cyclic peptides is a pivotal strategy in drug discovery, offering molecules with enhanced conformational stability, receptor affinity, and resistance to enzymatic degradation compared to their linear counterparts. A key challenge in cyclic peptide synthesis is the selective deprotection of side-chain functionalities to enable intramolecular cyclization. Fmoc-Asp(Odmab)-OH is a valuable building block for this purpose, facilitating the on-resin cyclization of peptides through a side-chain lactam bridge. The 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Odmab) ester protecting group is orthogonal to the standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. It is stable to the piperidine used for Fmoc group removal and the trifluoroacetic acid (TFA) used for final cleavage from the resin, but can be selectively cleaved on the solid phase using dilute hydrazine.[1][2] This allows for the unmasking of the aspartic acid side-chain carboxyl group for subsequent intramolecular amide bond formation.

These application notes provide a comprehensive overview and detailed protocols for the use of Fmoc-Asp-Odmab in the synthesis of cyclic peptides.

Key Features of the this compound Approach

  • Orthogonality: The Odmab group is stable to piperidine and TFA, allowing for its selective removal without affecting other protecting groups.[1][2]

  • Mild Cleavage Conditions: The Odmab group is removed with a mild solution of 2% hydrazine in DMF.[1][3]

  • On-Resin Cyclization: Enables the cyclization of the peptide while it is still attached to the solid support, which can improve cyclization efficiency by minimizing intermolecular side reactions.[1]

  • Monitoring of Deprotection: The cleavage of the Odmab group releases an indazole by-product that can be monitored spectrophotometrically at 290 nm to track the progress of the deprotection reaction.[1]

Potential Challenges and Considerations

  • Aspartimide Formation: Peptides containing Asp(Odmab) are susceptible to base-catalyzed aspartimide formation, which can lead to side products and racemization.[1][4][5] The use of a Hmb-protected preceding residue can help to mitigate this issue.[1]

  • Sluggish Cleavage: In some sequence-dependent cases, the cleavage of the aminobenzyl moiety after the initial hydrazine treatment can be slow.[1][3] Washing with 20% DIPEA in DMF/water (9:1) or 2 mM HCl in dioxane can help to drive the reaction to completion.[1]

  • Pyroglutamate Formation: Peptides with N-terminal Glu(ODmab) can be prone to pyroglutamate formation if the α-amino group is left unprotected.[1][6]

Experimental Protocols

Linear Peptide Synthesis

The linear peptide is synthesized on a suitable solid support (e.g., Rink Amide resin for a C-terminal amide) using a standard Fmoc/tBu SPPS protocol.[7][8] Fmoc-Asp(Odmab)-OH is incorporated at the desired position in the peptide sequence.

Protocol:

  • Swell the resin in DMF for 1 hour.[8]

  • Remove the Fmoc protecting group from the resin or the growing peptide chain by treating with 20% piperidine in DMF (2 x 10 min).[8]

  • Wash the resin thoroughly with DMF.

  • Couple the next Fmoc-protected amino acid (5 equivalents) using a suitable coupling agent such as DIC/Oxyma or HBTU/DIPEA in DMF for 2 hours.[9]

  • Wash the resin with DMF.

  • Repeat steps 2-5 for each amino acid in the sequence, incorporating Fmoc-Asp(Odmab)-OH at the appropriate position.

  • After the final amino acid coupling, remove the N-terminal Fmoc group.

  • It is recommended to protect the N-terminal amine with a Boc group by treating the resin with Boc₂O and DIPEA in DMF. This prevents the free N-terminus from participating in side reactions during cyclization.[2]

On-Resin Odmab Group Removal

Protocol:

  • Wash the peptidyl-resin with DMF.

  • Prepare a fresh solution of 2% hydrazine monohydrate in DMF.

  • Treat the resin with the 2% hydrazine solution. This can be done in a batchwise or continuous flow manner.[1]

    • Batchwise: Add the hydrazine solution to the resin, stopper the vessel, and allow it to react for a set period (e.g., 3 minutes), then drain. Repeat this process until the deprotection is complete.[1] The progress can be monitored by taking a sample of the filtrate and measuring the absorbance at 290 nm. The reaction is complete when the absorbance returns to baseline.[1]

    • Continuous Flow: Flow the 2% hydrazine solution through the resin bed at a constant flow rate (e.g., 3 ml/min) and monitor the eluant spectrophotometrically at 290 nm.[1]

  • Once the Odmab cleavage is complete, wash the resin thoroughly with DMF to remove any residual hydrazine and the indazole by-product.[1]

  • To convert the resulting carboxylate salt to a more reactive form for cyclization, wash the resin with 5% DIPEA in DMF.[1]

On-Resin Cyclization

Protocol:

  • Wash the resin (with the deprotected Asp side-chain and free N-terminus) with DMF.

  • Swell the resin in a minimal amount of DMF.

  • Add the cyclization reagents. A common combination is DIPCDI (1.1 equivalents) and HOAt (1.1 equivalents) in DMF.[1]

  • Allow the reaction to proceed for 18 hours at room temperature.[1] The progress of the cyclization can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS.

  • Once the cyclization is complete, wash the resin with DMF, DCM, and methanol, and then dry it under vacuum.

Final Cleavage and Purification

Protocol:

  • Prepare a cleavage cocktail appropriate for the remaining side-chain protecting groups. A common cocktail is TFA/TIS/water (95:2.5:2.5). For peptides containing Arg, a scavenger like EDT might be included (e.g., TFA/TIS/water/EDT 90:1:5:4).[1]

  • Treat the dried resin with the cleavage cocktail for 2 hours at room temperature.[1]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

  • Purify the cyclic peptide by reverse-phase HPLC.

  • Characterize the final product by mass spectrometry and analyze its purity by analytical HPLC.

Quantitative Data Summary

The following table summarizes representative data for the synthesis of cyclic peptides using the this compound strategy. Please note that yields and purities are highly sequence-dependent.

Cyclic Peptide SequenceSynthesis ScaleCyclization ConditionsCrude PuritySynthesis TimeReference
cyclo-[GVYLHIE]0.025 mmolDIC/HOBt in DMF78%2 h 13 min[9][10]
cyclo-[WTaRRR-nal-R-Fpa-nle-Q]0.025 mmolDIC/HOBt in DMF75%2 h[9][10]
cyclo-[WTaR-NMeGly-NMePhe-nal-NMeGly-Fpa-nle-E]0.025 mmolDIC/HOBt in DMF66%2 h 5 min[9][10]
cyclo-[KA-NMeIle-NMeGly-NMeLeu-A-NMeGly-NMeGly-E]0.025 mmolDIC/HOBt in DMF73%2 h 12 min[9][10]
cyclo(Tyr-D-Trp-Val-D-Trp-D-Trp-Arg-Glu)Not SpecifiedDIPCDI/HOAt in DMF, 18 hHigh (based on HPLC)Not Specified[1]

Visualizations

Experimental Workflow for Cyclic Peptide Synthesis

G cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cyclization On-Resin Cyclization cluster_Finalization Final Steps A 1. Resin Swelling B 2. Fmoc Deprotection (20% Piperidine/DMF) A->B C 3. Amino Acid Coupling (including this compound) B->C C->B Repeat for each amino acid D 4. N-terminal Fmoc Removal C->D E 5. Odmab Deprotection (2% Hydrazine/DMF) D->E F 6. Intramolecular Cyclization (e.g., DIPCDI/HOAt) E->F G 7. Cleavage from Resin (TFA Cocktail) F->G H 8. Purification (RP-HPLC) G->H I 9. Characterization (MS, HPLC) H->I

Caption: Workflow for on-resin cyclic peptide synthesis using this compound.

Chemical Pathway of Odmab Deprotection and Cyclization

G cluster_Resin Peptide on Resin Peptide_Odmab Linear Peptide-Asp(Odmab) Peptide_COOH Linear Peptide-Asp(OH) Peptide_Odmab->Peptide_COOH Odmab Cleavage Cyclic_Peptide Cyclic Peptide Peptide_COOH->Cyclic_Peptide Intramolecular Amide Bond Formation Indazole Indazole by-product (monitored at 290 nm) Peptide_COOH->Indazole Release of Hydrazine 2% Hydrazine in DMF Hydrazine->Peptide_Odmab Cyclization_Reagents Cyclization Reagents (e.g., DIPCDI/HOAt) Cyclization_Reagents->Peptide_COOH

Caption: Key chemical steps in the on-resin cyclization process.

References

On-Resin Cyclization of Peptides Using Fmoc-Asp-Odmab: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides represent a significant class of therapeutic molecules, offering advantages such as enhanced metabolic stability, improved receptor binding affinity, and increased cell permeability compared to their linear counterparts. On-resin cyclization is a highly efficient strategy for synthesizing these molecules, as it minimizes intermolecular side reactions and simplifies purification. The use of Fmoc-Asp(Odmab)-OH provides a robust method for achieving on-resin lactam bridge formation. The 4-((N-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)benzyl) (Odmab) ester is a side-chain protecting group that is orthogonal to the standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. It is selectively cleaved by dilute hydrazine, unmasking a carboxylic acid for subsequent intramolecular amide bond formation with the N-terminal amine.

This document provides detailed application notes and protocols for the on-resin cyclization of peptides using Fmoc-Asp(Odmab)-OH.

Principle of the Method

The on-resin cyclization strategy using Fmoc-Asp(Odmab)-OH is based on an orthogonal protection scheme. The peptide is first assembled on a solid support using standard Fmoc-SPPS. The Fmoc-Asp(Odmab)-OH residue is incorporated at the desired position in the peptide sequence. Upon completion of the linear peptide synthesis and removal of the N-terminal Fmoc group, the Odmab protecting group on the Asp side chain is selectively cleaved with a dilute solution of hydrazine in DMF. This deprotection is a two-step process that can be monitored by the release of a UV-active indazole by-product. The newly exposed side-chain carboxyl group is then activated in situ to react with the free N-terminal amine of the resin-bound peptide, forming a lactam bridge. Finally, the cyclic peptide is cleaved from the resin and the remaining side-chain protecting groups are removed.

Data Presentation

The efficiency of on-resin cyclization can be influenced by the peptide sequence, the resin used, and the specific reaction conditions. The following table summarizes representative data for on-resin cyclization, providing a general guide to the expected outcomes.

Peptide Sequence/TargetProtecting Group StrategyCyclization ConditionsCrude Purity (% Cyclic Product)Isolated Yield (%)Key Considerations
Head-to-tail cyclized 10-merFmoc-Asp-ODmbBOP/CarbodiimideData not explicitly provided, successful cyclization reported.Not specifiedBaseline method, deprotection with 1% TFA.
cyclo-[GVYLHIE]Fmoc-Glu-ODmabDIC/HOBt in DMF78%Not specifiedDemonstrates high efficiency with a similar glutamic acid-based strategy.
cyclo-[WTaRRR-nal-R-Fpa-nle-Q]Fmoc-Glu-ODmabDIC/HOBt in DMF75%Not specifiedApplicable to more complex and modified peptide sequences.
Generic Asp-linked peptideFmoc-Asp(Odmab)-OHNot specifiedPoorer crude purity compared to Glu-linked peptide.Not specifiedAspartic acid linkage may be less efficient for cyclization than glutamic acid.

Experimental Protocols

Materials and Reagents
  • Fmoc-Asp(Odmab)-OH

  • Fmoc-protected amino acids

  • Rink Amide resin or other suitable solid support

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Hydrazine monohydrate, 2-5% (v/v) in DMF

  • DIPEA (N,N-Diisopropylethylamine)

  • Coupling reagents: HBTU/HOBt, HATU, or DIC/Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Scavengers: Triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT)

  • Dichloromethane (DCM)

  • Diethyl ether, cold

Protocol 1: Linear Peptide Synthesis (Fmoc-SPPS)
  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU/HOBt, HATU) and DIPEA in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

  • Washing: Wash the resin as described in step 3.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence, incorporating Fmoc-Asp(Odmab)-OH at the desired position.

  • Final Fmoc Deprotection: After coupling the last amino acid, remove the N-terminal Fmoc group as described in step 2.

  • Washing: Wash the resin thoroughly with DMF and DCM and dry under vacuum.

Protocol 2: On-Resin Cyclization
  • Odmab Deprotection (Batchwise):

    • Treat the peptidyl-resin with 2% hydrazine monohydrate in DMF (25 mL/g of resin).

    • Stopper the vessel and let it stand for 3 minutes.

    • Drain the solution and repeat the treatment 2-3 times.

    • Monitor the deprotection by taking a small aliquot of the filtrate and measuring the absorbance at 290 nm to detect the release of the indazole by-product. Continue treatments until the absorbance returns to baseline.

  • Odmab Deprotection (Continuous Flow):

    • Flow a solution of 2% hydrazine monohydrate in DMF through the peptidyl-resin at a flow rate of 3 mL/min.

    • Monitor the absorbance of the eluant at 290 nm using a UV flow cell until the deprotection is complete.

  • Washing and Neutralization:

    • Wash the resin thoroughly with DMF.

    • To convert the resulting hydrazinium salt to a more reactive carboxylate, wash the resin with 5% DIPEA in DMF.

    • Wash again with DMF to remove excess DIPEA.

  • Lactam Bridge Formation:

    • Swell the resin in DMF.

    • Add a solution of a coupling reagent (e.g., 3-5 equivalents of DIC/HOBt or DIPCDI/HOAt) in DMF.

    • Allow the reaction to proceed for 12-24 hours at room temperature.

    • Monitor the reaction by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

  • Washing: Wash the resin thoroughly with DMF and DCM.

Protocol 3: Cleavage and Deprotection
  • Resin Preparation: Dry the resin thoroughly under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/water (e.g., 95:2.5:2.5 v/v/v). If the peptide contains sensitive residues like Trp or Met, add EDT (e.g., 90:5:2.5:2.5 TFA/EDT/TIS/water).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and shake for 2-4 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Purify the cyclic peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry.

Mandatory Visualization

experimental_workflow cluster_spps Linear Peptide Synthesis (Fmoc-SPPS) cluster_cyclization On-Resin Cyclization cluster_final Final Steps resin Start with Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection1 wash1 Wash (DMF, DCM) deprotection1->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat for each Amino Acid (Incorporate Fmoc-Asp(Odmab)-OH) wash2->repeat final_deprotection Final N-terminal Fmoc Deprotection repeat->final_deprotection odmab_deprotection Odmab Deprotection (2% Hydrazine/DMF) final_deprotection->odmab_deprotection wash3 Wash & Neutralize (DMF, 5% DIPEA/DMF) odmab_deprotection->wash3 lactam_formation Lactam Bridge Formation (Coupling Reagent) wash3->lactam_formation wash4 Wash (DMF, DCM) lactam_formation->wash4 cleavage Cleavage from Resin (TFA Cocktail) wash4->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification characterization Characterization (MS) purification->characterization reaction_pathway cluster_resin_peptide Resin-Bound Linear Peptide cluster_deprotection Odmab Deprotection cluster_cyclization Intramolecular Cyclization cluster_reagents Reagents & By-products Peptide_Start H₂N-AAₙ-...-Asp(Odmab)-...-AA₁-Resin Peptide_Deprotected H₂N-AAₙ-...-Asp(OH)-...-AA₁-Resin Peptide_Start->Peptide_Deprotected 1. 2% Hydrazine/DMF 2. 5% DIPEA/DMF Peptide_Cyclized cyclo(-AAₙ-...-Asp-)-...-AA₁-Resin Peptide_Deprotected->Peptide_Cyclized Coupling Reagent (e.g., DIC/HOBt) Hydrazine Hydrazine Indazole Indazole By-product Hydrazine->Indazole forms Coupling_Reagent Coupling Reagent

Application Notes and Protocols for Fmoc-SPPS Incorporation of Fmoc-Asp-Odmab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the incorporation of Fmoc-Asp-Odmab in solid-phase peptide synthesis (SPPS) utilizing Fmoc/tBu chemistry. The Odmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) protecting group for the β-carboxyl group of aspartic acid offers an orthogonal protection strategy, allowing for selective deprotection on-resin to facilitate the synthesis of cyclic or branched peptides.[1][2]

Introduction

The use of this compound provides a strategic advantage in the synthesis of complex peptides where side-chain modification or cyclization via the aspartic acid residue is desired.[3][4] The Odmab group is stable to the standard piperidine treatment used for Nα-Fmoc deprotection and acidic conditions used for cleavage from many resins, but can be selectively removed using hydrazine.[5] This orthogonality is crucial for sophisticated peptide design.[1] However, a significant consideration when using Fmoc-Asp(ODmab)-OH is the increased propensity for aspartimide formation, a common side reaction in peptide synthesis, particularly in sequences containing Asp-Gly, Asp-Ser, and Asp-Asn motifs.[6][7][8] Careful optimization of coupling and deprotection conditions is therefore essential to minimize this side reaction.[8]

Key Features of the Odmab Protecting Group

  • Orthogonality: Stable to piperidine and TFA, allowing for selective removal without affecting other protecting groups.[3]

  • Mild Cleavage: Removed by 2% hydrazine in DMF, which is a mild condition compatible with most peptide sequences.[5]

  • Monitoring: The deprotection reaction releases a UV-active indazole by-product, enabling real-time monitoring of the cleavage progress by spectrophotometry at 290 nm.[3]

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
Fmoc-Asp(Odmab)-OHPeptide Synthesis GradeCommercially Available
Rink Amide Resin (or other suitable resin)100-200 meshCommercially Available
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeCommercially Available
PiperidinePeptide Synthesis GradeCommercially Available
Diisopropylethylamine (DIPEA)Peptide Synthesis GradeCommercially Available
HBTU (or other coupling reagent)Peptide Synthesis GradeCommercially Available
Hydrazine monohydrateReagent GradeCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Trifluoroacetic acid (TFA)Reagent GradeCommercially Available
Triisopropylsilane (TIS)Reagent GradeCommercially Available
WaterHPLC GradeCommercially Available
Protocol 1: Standard Fmoc-SPPS Cycle for Peptide Elongation

This protocol outlines the standard steps for elongating the peptide chain on the solid support.

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[9]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).[9][10]

  • Amino Acid Coupling:

    • Dissolve Fmoc-amino acid (3-5 equivalents), HBTU (or equivalent coupling reagent, 3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

    • Add the activation mixture to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.[11]

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, extend the coupling time or perform a second coupling.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

Protocol 2: Incorporation of this compound

The incorporation of this compound follows the standard coupling protocol described above (Protocol 1, step 3). Due to the steric bulk of the Odmab group, extended coupling times or double coupling may be necessary to ensure complete incorporation.

Protocol 3: On-Resin Deprotection of the Odmab Group

This protocol is performed after the desired peptide sequence has been assembled and while the peptide is still attached to the resin. The N-terminal Fmoc group should be removed before proceeding.

  • Resin Preparation: Wash the peptidyl-resin thoroughly with DMF.

  • Hydrazine Treatment (Batchwise):

    • Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.[3]

    • Add the hydrazine solution to the resin (25 mL/g of resin).[3]

    • Stopper the flask and allow it to stand at room temperature for 3 minutes.[3]

    • Filter the resin and repeat the hydrazine treatment two more times.

    • The progress of the deprotection can be monitored by measuring the absorbance of the filtrate at 290 nm.[3]

  • Hydrazine Treatment (Continuous Flow):

    • Flow a 2% hydrazine monohydrate solution in DMF through the column containing the peptidyl-resin at a flow rate of approximately 3 ml/min.[3]

    • Monitor the absorbance of the eluant at 290 nm using a UV flow cell. Continue the flow until the absorbance returns to baseline, indicating complete deprotection.[3]

  • Washing: Wash the resin thoroughly with DMF to remove any residual hydrazine and by-products. The resin is now ready for on-resin cyclization or side-chain modification.

Protocol 4: Cleavage from Resin and Final Deprotection

This protocol is for cleaving the peptide from a standard TFA-labile resin (e.g., Rink Amide) and removing all remaining side-chain protecting groups.

  • Resin Preparation: Wash the peptidyl-resin with DCM and dry it under vacuum.[12]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).[13]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).[13]

    • Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.[13][14]

  • Peptide Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin twice with a small amount of fresh TFA and combine the filtrates.[13]

  • Peptide Precipitation:

    • Add the combined filtrate dropwise to a 10-fold volume of cold methyl tert-butyl ether. A white precipitate should form.[13]

  • Peptide Collection and Drying:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether.

    • Wash the peptide pellet with cold ether two more times.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[13]

Quantitative Data Summary

ParameterCondition / ValueExpected Outcome / Remarks
Fmoc Deprotection 20% Piperidine in DMFComplete removal of the Fmoc group.
Coupling Activation HBTU/DIPEA in DMFEfficient amide bond formation.
This compound Coupling 1-2 hours (or double coupling)High coupling efficiency. Monitor with Kaiser test.
Odmab Deprotection 2% Hydrazine in DMFSelective and complete removal of the Odmab group.
Monitoring Wavelength 290 nmFor tracking the release of the indazole by-product during Odmab deprotection.[3]
Cleavage from Resin TFA/TIS/H₂O (95:2.5:2.5)Efficient cleavage from acid-labile resins and removal of side-chain protecting groups.
Purity (Crude Peptide) Sequence DependentPurity can be affected by aspartimide formation. HPLC analysis is required.

Visualizations

Fmoc_SPPS_Workflow Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Repeat->Fmoc_Deprotection Continue Elongation Incorporate_Asp Incorporate Fmoc-Asp(Odmab)-OH Repeat->Incorporate_Asp Incorporate Asp(Odmab) Wash3 Wash (DMF) Incorporate_Asp->Wash3 Odmab_Deprotection Odmab Deprotection (2% Hydrazine/DMF) Wash3->Odmab_Deprotection Wash4 Wash (DMF) Odmab_Deprotection->Wash4 OnResin_Mod On-Resin Modification/ Cyclization Wash4->OnResin_Mod Cleavage Cleavage from Resin & Final Deprotection (TFA/TIS/H2O) OnResin_Mod->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Peptide Purified Peptide Precipitation->Peptide

Caption: Workflow for Fmoc-SPPS incorporating this compound.

Mitigating Aspartimide Formation

The use of Fmoc-Asp(ODmab)-OH has been shown to have a strong tendency to form aspartimide by-products.[6][8] This side reaction is sequence-dependent and is more prevalent in flexible regions of the peptide, especially at Asp-Gly sequences.[8] To minimize aspartimide formation:

  • Use of Additives: The addition of an acidic modifier like 1-hydroxybenzotriazole (HOBt) to the piperidine solution for Fmoc deprotection can help reduce aspartimide formation.[11]

  • Modified Deprotection Conditions: Using a lower concentration of piperidine or a shorter deprotection time can be beneficial, although this may require careful monitoring to ensure complete Fmoc removal.

  • Alternative Protecting Groups: For particularly problematic sequences, consider using alternative aspartic acid derivatives with bulkier side-chain protecting groups that sterically hinder aspartimide formation, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH.[15]

By following these detailed protocols and considering the potential for side reactions, researchers can successfully incorporate this compound into their peptide synthesis workflows to generate complex and modified peptides.

References

Application Notes: Monitoring Dmab Cleavage Using UV Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The cleavage of monoclonal antibodies (mAbs) and their conjugates is a critical quality attribute to monitor during the development, manufacturing, and stability testing of biotherapeutics. For Antibody-Drug Conjugates (ADCs), the controlled cleavage of the linker and release of the cytotoxic payload at the target site is fundamental to their mechanism of action, while premature cleavage in circulation can lead to off-target toxicity and reduced efficacy.[] UV-Visible spectrophotometry offers a rapid, simple, and non-destructive method to monitor the cleavage of a Dmab (a model monoclonal antibody) or its conjugate by measuring changes in the absorbance spectrum over time.[] This method is based on the Beer-Lambert law and is applicable when the cleavage products have distinct spectral properties from the intact molecule.[]

Principle of the Method

The quantitative analysis of Dmab cleavage by UV spectrophotometry relies on the principle that the total absorbance of a solution at a given wavelength is the sum of the absorbances of the individual components.[] Monoclonal antibodies, like most proteins, exhibit a strong absorbance maximum around 280 nm due to the presence of aromatic amino acids such as tryptophan and tyrosine.[2] If the cleavage of the Dmab, or the release of a conjugated drug, results in a product with a unique absorbance maximum at a different wavelength, this spectral difference can be exploited for quantification.

By measuring the absorbance at two different wavelengths—one where the protein backbone primarily absorbs (e.g., 280 nm) and another where the cleavage product or released payload has its maximum absorbance (λmax)—it is possible to set up simultaneous equations based on the Beer-Lambert law to solve for the concentration of each species.[]

Workflow for Monitoring Dmab Cleavage

G cluster_prep 1. Preparation cluster_measurement 2. Spectrophotometric Measurement cluster_analysis 3. Data Analysis prep_sample Prepare Dmab Sample (e.g., in reaction buffer) prep_refs Prepare Reference Standards (Intact Dmab, Cleavage Product) prep_blank Prepare Blank Solution (Buffer) scan_spectra Perform Wavelength Scan (Determine λmax) prep_blank->scan_spectra Baseline Correction measure_abs Measure Absorbance at λ1 (e.g., 280 nm) & λ2 (λmax of product) scan_spectra->measure_abs calc_conc Calculate Concentrations using Beer-Lambert Law Equations measure_abs->calc_conc calc_cleavage Determine Percentage of Cleaved Dmab calc_conc->calc_cleavage plot_data Plot Cleavage vs. Time (for kinetic studies) calc_cleavage->plot_data

Caption: Experimental workflow for monitoring Dmab cleavage.

Experimental Protocols

Protocol 1: Determination of Molar Extinction Coefficients

Objective: To accurately determine the molar extinction coefficients (ε) for the intact Dmab and the primary cleavage product, which are essential for quantitative analysis.

Materials:

  • Purified intact Dmab of known concentration

  • Purified cleavage product of known concentration

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Methodology:

  • Preparation of Stock Solutions: Prepare highly accurate stock solutions of both intact Dmab and the cleavage product in the reaction buffer. The concentration should be determined by a reliable method (e.g., amino acid analysis).

  • Serial Dilutions: Prepare a series of at least five dilutions for each component from the stock solutions. The concentration range should yield absorbance values between 0.1 and 1.0 AU.

  • Spectral Scanning: For each dilution, record the full UV-Vis spectrum (e.g., 240 nm to 400 nm) to confirm the absorbance maxima (λmax) for Dmab (typically 280 nm) and the cleavage product.

  • Absorbance Measurement: Measure the absorbance of each dilution at the determined λmax values (λ1 = 280 nm and λ2 = λmax of the product).

  • Data Analysis:

    • For each component, plot a standard curve of absorbance vs. concentration (in Molarity).

    • Perform a linear regression on the data.

    • According to the Beer-Lambert Law (A = εcL), the slope of the line is equal to the molar extinction coefficient (ε) since the path length (L) is 1 cm.

Protocol 2: Kinetic Monitoring of Dmab Cleavage

Objective: To monitor the rate of Dmab cleavage over time under specific conditions (e.g., enzymatic digestion, thermal stress, pH stress).

Materials:

  • Dmab solution at a known starting concentration.

  • Cleavage-inducing agent (e.g., enzyme like Cathepsin B, acidic or basic buffer).[]

  • Reaction buffer.

  • Quench solution (if necessary, to stop the reaction).

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder.

  • Quartz cuvette (1 cm path length).

Methodology:

  • Instrument Setup: Set the spectrophotometer to measure absorbance at the two predetermined wavelengths (λ1 = 280 nm and λ2 = λmax of the product). Set the desired temperature for the reaction.

  • Reaction Initiation:

    • Pipette the Dmab solution and reaction buffer into the cuvette and place it in the spectrophotometer to record a baseline reading (t=0).

    • Add the cleavage-inducing agent to the cuvette, mix gently, and immediately start the kinetic measurement.

  • Data Collection: Record the absorbance at both wavelengths at regular intervals (e.g., every 1-5 minutes) for the desired duration of the experiment.

  • Data Analysis:

    • For each time point, use the measured absorbances (A_λ1 and A_λ2) and the predetermined molar extinction coefficients (Table 1) to calculate the concentration of intact Dmab ([Dmab]) and the cleavage product ([Product]). The following simultaneous equations are used:

      • A_λ1 = (ε_Dmab,λ1 * [Dmab]) + (ε_Product,λ1 * [Product])

      • A_λ2 = (ε_Dmab,λ2 * [Dmab]) + (ε_Product,λ2 * [Product])

    • Calculate the percentage of cleavage at each time point:

      • % Cleavage = ([Product] / ([Product] + [Dmab])) * 100

    • Plot the percentage of cleavage or the concentration of the product as a function of time to determine the reaction kinetics.

Principle of Spectral Analysis for Dmab Cleavage

G cluster_concept Conceptual Model cluster_spectrum UV Spectrophotometry Intact_Dmab Intact Dmab Cleaved_Dmab Cleaved Dmab Intact_Dmab->Cleaved_Dmab Cleavage Event Released_Payload Released Payload Intact_Dmab->Released_Payload Cleavage Event Abs_280 Absorbance at 280 nm (Protein Backbone) Cleaved_Dmab->Abs_280 Contribute to Absorbance Abs_LambdaMax Absorbance at λmax (Payload Chromophore) Cleaved_Dmab->Abs_LambdaMax Contribute to Absorbance Released_Payload->Abs_280 Contribute to Absorbance Released_Payload->Abs_LambdaMax Contribute to Absorbance Calculation Calculate Concentrations of Intact vs. Cleaved Species Abs_280->Calculation Abs_LambdaMax->Calculation G cluster_cell Target Cancer Cell cluster_adc Extracellular receptor Cell Surface Receptor endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking nucleus Nucleus (DNA) lysosome->nucleus Drug Release & Diffusion drug_action Apoptosis nucleus->drug_action Drug-induced Damage adc Dmab-Drug Conjugate adc->receptor Binding

References

Applications of Fmoc-Asp-Odmab in Library Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Asp(Odmab)-OH is a quasi-orthogonally protected aspartic acid derivative that serves as a valuable tool in solid-phase peptide synthesis (SPPS), particularly for the construction of peptide and peptidomimetic libraries. The 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Odmab) ester protecting group for the β-carboxyl group is stable to the piperidine conditions used for Fmoc group removal but can be selectively cleaved using 2% hydrazine in N,N-dimethylformamide (DMF).[1] This orthogonal cleavage allows for site-specific modification of the aspartic acid side chain on the solid support, making it an ideal building block for introducing diversity in combinatorial libraries.

The primary applications of Fmoc-Asp(Odmab)-OH in library synthesis are centered on two key advantages:

  • Prevention of Aspartimide Formation: Aspartic acid residues are prone to the formation of aspartimide side products during Fmoc-SPPS, especially in sequences like Asp-Gly, Asp-Asn, and Asp-Ser.[2] This side reaction can lead to a mixture of α- and β-peptides and racemization, compromising the purity and integrity of library members. While not its primary design, the bulky nature of the Odmab group can contribute to the reduction of this side reaction, although for complete prevention, backbone protection strategies are often recommended.[3]

  • Introduction of Molecular Diversity: The orthogonal deprotection of the Odmab group enables the selective unmasking of the aspartic acid side-chain carboxyl group on the solid support. This free carboxyl group can then be used as a handle for further chemical modifications, such as amidation with a variety of amines or other coupling reactions. This strategy is particularly powerful in split-and-pool or parallel synthesis workflows to generate large libraries of compounds with diverse functionalities at a specific position.

Data Presentation

Table 1: Orthogonal Protecting Groups for Aspartic Acid in Library Synthesis
Protecting GroupChemical NameCleavage ConditionOrthogonal to Fmoc/tBu StrategyKey Application in Library Synthesis
Odmab 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl2% Hydrazine in DMFYesOn-resin side-chain modification and cyclization.
OAll Allyl esterPd(PPh₃)₄ in CHCl₃/AcOH/NMMYesOn-resin side-chain modification and cyclization.[4]
O-2-PhiPr 2-Phenylisopropyl ester1-2% TFA in DCMYesOn-resin side-chain modification with mild acid cleavage.[2][4]
Table 2: Suppression of Aspartimide Formation using Additives

This table presents data on the reduction of aspartimide-related by-products after prolonged treatment with piperidine, simulating the extended synthesis of a long peptide library. The addition of Oxyma Pure to the piperidine solution significantly reduces aspartimide formation.

Peptide Sequence% Aspartimide By-products (18h in 20% Piperidine/DMF)% Aspartimide By-products (18h in 20% Piperidine/DMF + 1M Oxyma Pure)Reference
V-K-D-G-Y-I9239[3]
V-K-D-N-Y-I8414[3]

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Asp(Odmab)-OH

This protocol describes the standard procedure for incorporating Fmoc-Asp(Odmab)-OH into a peptide sequence on a solid support.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-amino acids (including Fmoc-Asp(Odmab)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: e.g., HBTU/HATU and DIPEA (N,N-Diisopropylethylamine)

  • Washing solvents: DMF, DCM, Isopropanol

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate tube, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of HBTU/HATU in DMF.

    • Add 8 equivalents of DIPEA and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 times).

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating Fmoc-Asp(Odmab)-OH at the desired position.

Protocol 2: Split-and-Pool Synthesis of a Peptide Library with Side-Chain Diversification at Aspartic Acid

This protocol outlines a method for generating a combinatorial peptide library where diversity is introduced at the aspartic acid side chain after orthogonal deprotection of the Odmab group.

Materials:

  • Peptidyl-resin containing the sequence X-X-Asp(Odmab)-X-X-Resin (synthesized as per Protocol 1)

  • A diverse set of primary and secondary amines (Building Blocks A, B, C, etc.)

  • 2% (v/v) Hydrazine in DMF

  • Coupling reagents for amidation: e.g., HATU/HOAt and DIPEA

  • DMF, DCM

  • Collection of reaction vessels

Procedure:

  • Peptide Synthesis: Synthesize the desired peptide backbone up to the Asp(Odmab) residue on a single batch of resin using Protocol 1.

  • Odmab Deprotection:

    • Wash the peptidyl-resin with DMF.

    • Treat the resin with 2% hydrazine in DMF for 3 minutes. Repeat this treatment 4-5 times to ensure complete deprotection.[5]

    • Wash the resin thoroughly with DMF (5 times) to remove all traces of hydrazine. The resin now has a free carboxylic acid group on the aspartic acid side chain.

  • Split the Resin: Divide the resin into equal portions, placing each portion into a separate reaction vessel. The number of portions corresponds to the number of diverse building blocks to be introduced.

  • Diversification Coupling:

    • To each reaction vessel, add a solution of a unique amine building block (e.g., Amine A to vessel 1, Amine B to vessel 2, etc.) along with coupling reagents (HATU/HOAt and DIPEA) in DMF.

    • Agitate the reaction vessels for 2-4 hours to ensure complete amidation of the aspartic acid side chain.

    • Wash the resin in each vessel thoroughly with DMF and DCM.

  • Pool the Resin: Combine all portions of the resin into a single vessel.

  • Continue Peptide Synthesis: Continue with the synthesis of the remaining peptide sequence (the C-terminal "X-X" portion) on the pooled resin using Protocol 1. This will result in a library of peptides where each bead contains a single peptide sequence with a unique modification at the aspartic acid side chain.

  • Final Cleavage and Deprotection: After completion of the synthesis, cleave the peptides from the resin and remove the remaining side-chain protecting groups using a standard TFA cleavage cocktail (e.g., TFA/TIS/water).

Visualizations

G cluster_SPPS Standard SPPS Cycle Resin Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/DIPEA) Washing1->Coupling Washing2 Washing Coupling->Washing2 Washing2->Fmoc_Deprotection Repeat for next AA

Standard Solid-Phase Peptide Synthesis Cycle.

G cluster_workflow Split-and-Pool Library Synthesis Workflow cluster_diversification Diversification Start Start with Peptidyl-Resin (X-X-Asp(Odmab)-Resin) Deprotection Odmab Deprotection (2% Hydrazine/DMF) Start->Deprotection Split Split Resin into N Portions Deprotection->Split Couple_A Couple Amine A Split->Couple_A Couple_B Couple Amine B Split->Couple_B Couple_N Couple Amine N Split->Couple_N Pool Pool Resins Couple_A->Pool Couple_B->Pool Couple_N->Pool Continue_Synth Continue Peptide Synthesis (C-terminal extension) Pool->Continue_Synth Cleavage Cleavage from Resin (TFA Cocktail) Continue_Synth->Cleavage Library Peptide Library (X-X-Asp(Amide)-X-X) Cleavage->Library

Workflow for Split-and-Pool Library Synthesis using Fmoc-Asp-Odmab.

G Protecting_Groups Orthogonal Protecting Groups Fmoc (α-amine) tBu (Side Chains) Odmab (Asp Side Chain) Cleavage_Conditions Cleavage Conditions Piperidine (removes Fmoc) TFA (removes tBu) Hydrazine (removes Odmab) Protecting_Groups->Cleavage_Conditions Selective Removal

Orthogonality of Protecting Groups in SPPS.

References

Application Notes and Protocols for Side-Chain Modified Peptides Utilizing Fmoc-Asp-Odmab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming Aspartimide Formation in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) using the Fmoc (9-fluorenylmethoxycarbonyl) strategy is a cornerstone of peptide research and drug development.[1][2] However, a significant challenge in Fmoc-based SPPS is the sequence-dependent formation of aspartimide, a side reaction that can lead to impurities, compromise peptide purity, and reduce overall yield.[3][4] This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Ser, and Asp-Asn motifs.[5][3]

To mitigate this issue, the use of Nα-Fmoc-L-aspartic acid β-(4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) ester (Fmoc-Asp-Odmab) offers a robust solution. The bulky Odmab (or the closely related Dmab) protecting group on the β-carboxyl side chain of aspartic acid sterically hinders the intramolecular cyclization that leads to aspartimide formation.[5] This application note provides detailed protocols for the synthesis of side-chain modified peptides using this compound, enabling the efficient production of high-purity peptides for research and therapeutic applications.[6][7][8][9][10]

Principle of the Method

The core of this methodology lies in the orthogonal protection strategy afforded by the Fmoc and Odmab groups. The Fmoc group, which protects the α-amino group of the amino acid, is labile to basic conditions (typically piperidine in DMF) and is removed at each cycle of peptide elongation.[1][2] The Odmab group, protecting the β-carboxyl group of aspartic acid, is stable to these basic conditions but can be selectively removed using a dilute solution of hydrazine in DMF.[11][12][13] This orthogonality allows for the selective deprotection of the aspartic acid side chain while the peptide is still attached to the solid support, enabling subsequent on-resin modifications such as cyclization, labeling, or conjugation.[11][12][13][14]

Quantitative Data Summary

The following table summarizes typical yields and purities reported for peptide synthesis involving Dmab/Odmab protecting groups. Actual results may vary depending on the peptide sequence, resin, and coupling conditions.

ParameterTypical ValueNotes
Crude Peptide Purity >70%Purity assessed by HPLC after cleavage from the resin.
Final Yield (after purification) 15-40%Dependent on the length and complexity of the peptide sequence.
Odmab Deprotection Efficiency >95%Monitored by the release of an indazole by-product at 290 nm.[11]
Aspartimide Formation Significantly ReducedCompared to standard Fmoc-Asp(OtBu)-OH in susceptible sequences.

Experimental Protocols

Materials and Reagents
  • Fmoc-Asp(Odmab)-OH

  • Rink Amide resin or other suitable solid support[2][15]

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, DIC)[1][15]

  • Base (e.g., DIPEA, NMM)[15]

  • Fmoc deprotection solution: 20% piperidine in DMF[1][16]

  • Odmab deprotection solution: 2% hydrazine monohydrate in DMF[11][12]

  • Solvents: DMF, DCM, Methanol

  • Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% water[2]

  • HPLC for purification and analysis

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow for the synthesis of a side-chain modified peptide using this compound.

SPPS_Workflow cluster_cycle Peptide Elongation Cycle Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU/DIPEA) Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling->Fmoc_Deprotection Next Cycle Wash2 Wash (DMF) Coupling->Wash2 Odmab_Deprotection 4. Selective Odmab Deprotection (2% Hydrazine/DMF) Coupling->Odmab_Deprotection Wash1->Coupling Repeat Repeat for each amino acid in sequence Wash3 Wash (DMF) Modification 5. On-Resin Side-Chain Modification Wash3->Modification Odmab_Deprotection->Wash3 Cleavage 6. Cleavage and Global Deprotection (TFA cocktail) Modification->Cleavage Purification 7. Purification and Analysis (HPLC, MS) Cleavage->Purification Signaling_Pathway Receptor Receptor Tyrosine Kinase (RTK) Signaling_Protein Downstream Signaling Protein Receptor->Signaling_Protein Ligand Growth Factor Ligand->Receptor 1. Binds Pathway_Activation Pathway Activation Signaling_Protein->Pathway_Activation 3. Initiates Cascade Cell_Proliferation Uncontrolled Cell Proliferation (Cancer) Pathway_Activation->Cell_Proliferation Peptide Synthesized Cyclic Peptide (via this compound) Peptide->Inhibition

References

Application Notes and Protocols for Automated Coupling of Fmoc-Asp(Odmab)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of aspartic acid into peptide sequences during automated solid-phase peptide synthesis (SPPS) is often complicated by the formation of aspartimide-related impurities. This side reaction can significantly reduce the yield and purity of the target peptide, posing considerable challenges for purification. The use of Nα-Fmoc-L-aspartic acid β-(4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) ester, or Fmoc-Asp(Odmab)-OH , offers a robust solution to mitigate this problem. The sterically demanding Odmab (dimethyl-dioxocyclohexylidene-aminobenzyl) protecting group on the side chain effectively prevents the intramolecular cyclization that leads to aspartimide formation, particularly in sensitive sequences such as Asp-Gly, Asp-Ser, and Asp-Asn.[1]

This document provides detailed application notes and optimized protocols for the efficient coupling of Fmoc-Asp(Odmab)-OH in automated peptide synthesizers. It includes a comparative analysis of common coupling methods, experimental protocols, and visual workflows to guide researchers in successfully incorporating this valuable building block into their synthetic peptides.

Data Presentation: Comparison of Coupling Methods

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like Fmoc-Asp(Odmab)-OH. The two most common classes of reagents used in automated synthesizers are aminium/uronium salts (e.g., HATU) and carbodiimides (e.g., DIC) with activating additives (e.g., Oxyma). Below is a summary of expected performance based on typical results for hindered couplings.

Coupling MethodReagentsRelative SpeedCoupling Efficiency (Illustrative)Purity (Illustrative)Key Considerations
Aminium Salt HATU / DIPEAVery Fast> 99%HighHighly efficient for hindered residues; higher cost.[2]
Carbodiimide DIC / OxymaFast~98-99%Good to HighCost-effective; soluble urea byproduct is easily washed away.[3]

Note: The quantitative data presented is illustrative and based on the established performance of these reagents for sterically hindered amino acids. Actual results may vary depending on the specific peptide sequence, resin, and synthesizer conditions.

Experimental Protocols

The following are detailed protocols for the coupling of Fmoc-Asp(Odmab)-OH on an automated peptide synthesizer. These protocols are based on a 0.1 mmol synthesis scale. Reagent equivalents are calculated relative to the initial resin loading.

Protocol 1: High-Efficiency Coupling using HATU/DIPEA

This method is recommended for difficult couplings or when maximal efficiency is required.

Materials:

  • Fmoc-Asp(Odmab)-OH

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

Automated Synthesizer Setup:

  • Amino Acid Solution: Prepare a 0.5 M solution of Fmoc-Asp(Odmab)-OH in DMF.

  • Activator Solution: Prepare a 0.5 M solution of HATU in DMF.

  • Base Solution: Prepare a 2 M solution of DIPEA in NMP or DMF.

Coupling Cycle (0.1 mmol scale):

  • Fmoc Deprotection: Perform the standard Fmoc deprotection cycle using 20% piperidine in DMF.

  • Washing: Wash the resin thoroughly with DMF (6 x 30 s).

  • Pre-activation:

    • Deliver 1.0 mL of 0.5 M Fmoc-Asp(Odmab)-OH solution (5 eq).

    • Deliver 1.0 mL of 0.5 M HATU solution (5 eq).

    • Deliver 0.5 mL of 2 M DIPEA solution (10 eq).

    • Allow pre-activation for 1-3 minutes.

  • Coupling: Transfer the activated amino acid mixture to the reaction vessel containing the resin.

  • Reaction: Allow the coupling reaction to proceed for 40-60 minutes.

  • Washing: Wash the resin with DMF (4 x 30 s).

  • Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, a second coupling may be necessary.

Protocol 2: Cost-Effective Coupling using DIC/Oxyma

This protocol provides an excellent balance of efficiency and cost-effectiveness.

Materials:

  • Fmoc-Asp(Odmab)-OH

  • DIC (N,N'-Diisopropylcarbodiimide)

  • Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

Automated Synthesizer Setup:

  • Amino Acid/Additive Solution: Prepare a 0.5 M solution of Fmoc-Asp(Odmab)-OH and a 0.5 M solution of Oxyma Pure in DMF. These can often be combined into a single solution depending on synthesizer configuration.

  • Activator Solution: Prepare a 0.5 M solution of DIC in DMF.

Coupling Cycle (0.1 mmol scale):

  • Fmoc Deprotection: Perform the standard Fmoc deprotection cycle using 20% piperidine in DMF.

  • Washing: Wash the resin thoroughly with DMF (6 x 30 s).

  • Coupling:

    • Deliver 1.0 mL of 0.5 M Fmoc-Asp(Odmab)-OH solution (5 eq).

    • Deliver 1.0 mL of 0.5 M Oxyma Pure solution (5 eq).

    • Deliver 1.0 mL of 0.5 M DIC solution (5 eq).

  • Reaction: Allow the coupling reaction to proceed for 60-90 minutes.

  • Washing: Wash the resin with DMF (4 x 30 s).

  • Monitoring (Optional): Perform a Kaiser test to ensure complete coupling.

Mandatory Visualizations

G cluster_SPPS Automated SPPS Cycle for Fmoc-Asp(Odmab)-OH Resin Peptide-Resin (Free N-terminus) AA_Activation Amino Acid Activation (Fmoc-Asp(Odmab)-OH + Activator + Base) Coupling Coupling Reaction Resin->Coupling AA_Activation->Coupling Washing1 DMF Wash Coupling->Washing1 Kaiser_Test Kaiser Test Washing1->Kaiser_Test Kaiser_Test->Coupling Positive (Recouple) Next_Cycle Proceed to Next Cycle Kaiser_Test->Next_Cycle Negative Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Washing2 DMF Wash Washing2->Fmoc_Deprotection Next_Cycle->Washing2

Caption: Experimental workflow for a single coupling cycle.

G cluster_methods Coupling Method Selection Logic Start Start: Incorporate Fmoc-Asp(Odmab)-OH Is_Difficult Difficult Sequence? (e.g., aggregation-prone) Start->Is_Difficult HATU Use HATU/DIPEA Method (Protocol 1) Is_Difficult->HATU Yes Cost_Constraint Cost a Primary Concern? Is_Difficult->Cost_Constraint No End Coupling Complete HATU->End DIC_Oxyma Use DIC/Oxyma Method (Protocol 2) DIC_Oxyma->End Cost_Constraint->HATU No Cost_Constraint->DIC_Oxyma Yes

Caption: Decision tree for selecting a coupling method.

Side Reactions and Mitigation

While the Odmab group is highly effective at preventing aspartimide formation during Fmoc-SPPS, researchers should be aware of other potential considerations. The Odmab protecting group is labile to hydrazine.[4] Therefore, if orthogonal protecting groups sensitive to hydrazine (e.g., Dde, ivDde) are used elsewhere in the peptide, their removal will also cleave the Odmab group. This property is often exploited for the on-resin synthesis of cyclic peptides where the deprotected aspartate side chain is used as an anchor point for cyclization.

Conclusion

The use of Fmoc-Asp(Odmab)-OH is a highly effective strategy to minimize aspartimide formation in automated solid-phase peptide synthesis. By selecting an appropriate high-efficiency coupling method, such as those employing HATU or DIC/Oxyma, researchers can achieve excellent incorporation of this sterically hindered amino acid. The detailed protocols and workflows provided in this document serve as a comprehensive guide for scientists and drug development professionals to optimize their peptide synthesis and obtain high-purity products.

References

Post-Synthesis Modification of Peptides Containing Asp(Odmab): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective modification of peptides is a cornerstone of modern drug discovery and chemical biology. The ability to introduce specific functionalities, create cyclic structures, or conjugate peptides to other molecules is crucial for enhancing their therapeutic properties, such as stability, target affinity, and bioavailability. The use of orthogonal protecting groups is central to achieving such precise modifications. One such protecting group, the 4-((N-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)benzyl) (Odmab) ester for the side chain of aspartic acid (Asp), offers a unique handle for post-synthesis modification. The Odmab group is labile to hydrazine, providing an orthogonal deprotection strategy in the context of standard Fmoc-based solid-phase peptide synthesis (SPPS).[1]

These application notes provide detailed protocols for the post-synthesis modification of peptides containing Asp(Odmab), with a focus on on-resin cyclization. Potential challenges and side reactions, such as aspartimide formation, are also discussed, along with strategies for their mitigation.

Key Applications of Asp(Odmab) in Peptide Modification

The primary application of incorporating Asp(Odmab) into a peptide sequence is to enable selective deprotection of the Asp side-chain carboxyl group while the peptide is still attached to the solid support. This unmasked carboxyl group can then serve as a reactive site for various modifications, including:

  • On-resin cyclization: Formation of lactam bridges, either head-to-tail or side-chain-to-side-chain, to generate cyclic peptides with constrained conformations.

  • Side-chain labeling: Conjugation of fluorescent dyes, biotin, polyethylene glycol (PEG), or other moieties to study peptide localization, binding, or to improve pharmacokinetic properties.

  • Branched peptide synthesis: Attachment of another peptide chain to the Asp side chain.

Data Presentation: Quantitative Analysis of On-Resin Cyclization

The efficiency of on-resin cyclization can be influenced by several factors, including the peptide sequence, the resin used, and the coupling conditions. The choice of the amino acid linker for head-to-tail cyclization has been shown to impact the crude purity of the final cyclic product.

Amino Acid LinkerCoupling Scheme% Cyclic in Crude Product% Linear in Crude ProductReference
GluDouble Long28.04.0[2]
GluDouble Short22.54.5[2]
GluSingle22.84.3[2]
AspDouble Long16.63.3[2]
AspSingle13.33.0[2]

Table 1: Comparison of Crude Purity for Head-to-Tail Cyclization of Peptides with C-terminal Glu and Asp Linkers. [2]

A significant challenge associated with the use of Asp(Odmab) is the potential for aspartimide formation, a side reaction that can reduce the yield of the desired product.[1][3][4]

Asp Protecting GroupAspartimide Formation (%)Reference
Asp(Odmab)72[3]
Asp(OtBu)0[3]

Table 2: Aspartimide Formation with Different Aspartic Acid Side-Chain Protecting Groups. [3]

Experimental Protocols

Protocol 1: On-Resin Deprotection of Asp(Odmab)

This protocol describes the selective removal of the Odmab protecting group from the side chain of an aspartic acid residue on a resin-bound peptide.

Materials:

  • Peptidyl-resin containing an Asp(Odmab) residue

  • N,N-Dimethylformamide (DMF)

  • 2% (v/v) Hydrazine monohydrate in DMF

  • 5% (v/v) N,N-Diisopropylethylamine (DIPEA) in DMF (optional, for salt conversion)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes.

  • Washing: Wash the resin thoroughly with DMF (3 x 1-minute washes).

  • Odmab Deprotection (Batchwise):

    • Treat the resin with a solution of 2% hydrazine monohydrate in DMF (10 mL per gram of resin).

    • Agitate the suspension at room temperature for 3 minutes.

    • Drain the reaction vessel and repeat the hydrazine treatment two more times.

    • Monitoring (Optional): The progress of the deprotection can be monitored by measuring the UV absorbance of the filtrate at 290 nm, which corresponds to the release of the indazole byproduct.[1]

  • Odmab Deprotection (Continuous Flow):

    • Flow a solution of 2% hydrazine monohydrate in DMF through the column containing the peptidyl-resin at a flow rate of 3 mL/min.

    • Monitor the absorbance of the eluent at 290 nm.

    • Continue the flow until the absorbance returns to the baseline, indicating complete deprotection.[1]

  • Washing: Wash the resin extensively with DMF (5 x 1-minute washes) to remove all traces of hydrazine and the byproduct.

  • Salt Conversion (Optional but Recommended): To convert the resulting hydrazinium salt of the carboxylic acid to a more reactive form for subsequent coupling, wash the resin with 5% DIPEA in DMF (3 x 2-minute washes).

  • Final Washing: Wash the resin with DMF (5 x 1-minute washes) to remove excess DIPEA. The resin is now ready for the post-synthesis modification.

Protocol 2: On-Resin Side-Chain to Side-Chain Cyclization (Lactam Bridge Formation)

This protocol describes the formation of a lactam bridge between the deprotected Asp(Odmab) side chain and an amino group on the side chain of another residue (e.g., Lys(Fmoc) deprotected in a previous step).

Materials:

  • Peptidyl-resin with deprotected Asp and Lys side chains

  • DMF

  • Coupling reagents:

    • Option A: N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq.) and 1-hydroxy-7-azabenzotriazole (HOAt) (1.1 eq.)

    • Option B: (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (3 eq.) and DIPEA (6 eq.)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Preparation: Start with the peptidyl-resin from Protocol 1, which has the deprotected Asp side-chain carboxyl group. Ensure the side-chain amino group for cyclization is also deprotected.

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Coupling Reagent Activation (Prepare fresh):

    • Option A: In a separate vial, dissolve DIC and HOAt in DMF.

    • Option B: In a separate vial, dissolve PyBOP and DIPEA in DMF.

  • On-Resin Cyclization:

    • Add the activated coupling reagent solution to the swollen resin.

    • Agitate the reaction mixture at room temperature for 18-24 hours.

    • Monitoring (Optional): The completion of the reaction can be monitored using the Kaiser test (ninhydrin test). A negative test (yellow beads) indicates the absence of free primary amines and the completion of cyclization.

  • Washing: After the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (5 x 1-minute washes), followed by dichloromethane (DCM) (3 x 1-minute washes).

  • Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a standard trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

experimental_workflow start Peptidyl-Resin with Asp(Odmab) deprotection Asp(Odmab) Deprotection (2% Hydrazine in DMF) start->deprotection wash1 DMF Wash deprotection->wash1 modification Post-Synthesis Modification wash1->modification cyclization On-Resin Cyclization (e.g., Lactam Bridge) modification->cyclization labeling Side-Chain Labeling modification->labeling wash2 DMF/DCM Wash cyclization->wash2 labeling->wash2 cleavage Cleavage from Resin & Final Deprotection wash2->cleavage purification RP-HPLC Purification cleavage->purification end Modified Peptide purification->end

Caption: Workflow for Post-Synthesis Modification of Peptides Containing Asp(Odmab).

deprotection_mechanism peptide_odmab Peptide-Asp(Odmab) hydrazine + 2% Hydrazine peptide_odmab->hydrazine step1 Step 1: Hydrazinolysis of ivDde moiety hydrazine->step1 intermediate p-Aminobenzyl Ester Intermediate step1->intermediate step2 Step 2: 1,6-Elimination intermediate->step2 deprotected_peptide Peptide-Asp(OH) + Indazole Byproduct step2->deprotected_peptide

Caption: Two-Step Deprotection Mechanism of the Odmab Protecting Group.

Discussion and Troubleshooting

Aspartimide Formation:

The most significant side reaction when working with Asp-containing peptides, particularly with activating conditions, is the formation of a five-membered succinimide ring, known as aspartimide.[1][3][4] This side product can lead to a mixture of α- and β-aspartyl peptides upon ring-opening, which are often difficult to separate from the desired product. Studies have shown that the use of Asp(Odmab) can lead to a high percentage of aspartimide formation compared to other protecting groups like OtBu.[3]

Mitigation Strategies for Aspartimide Formation:

  • Choice of Coupling Reagents: For the cyclization step, using coupling reagents known to suppress racemization, such as those based on HOAt or Oxyma, is recommended. While some studies have reported failed cyclization attempts with HBTU leading to side products, others have successfully used DIPCDI/HOAt.[1][5]

  • Reaction Conditions: Performing the coupling at lower temperatures and for the minimum time required can help reduce the extent of aspartimide formation.

  • Backbone Protection: The introduction of a backbone protecting group, such as 2-hydroxy-4-methoxybenzyl (Hmb), on the nitrogen of the amino acid preceding the Asp residue can effectively prevent aspartimide formation.

Sluggish Cleavage:

Occasionally, the 1,6-elimination of the p-aminobenzyl ester intermediate during Odmab deprotection can be slow, which is sequence-dependent.[1] Ensuring a sufficient excess of hydrazine and adequate reaction time is crucial for complete deprotection. Monitoring the reaction by UV spectroscopy is highly recommended to confirm the completion of the cleavage.

Conclusion

The use of Asp(Odmab) provides a valuable orthogonal strategy for the post-synthesis modification of peptides, enabling the creation of complex structures such as cyclic and branched peptides. While the potential for aspartimide formation presents a significant challenge, careful selection of reaction conditions and coupling reagents can mitigate this side reaction. The detailed protocols and troubleshooting guidance provided in these application notes aim to assist researchers in successfully employing Asp(Odmab) for their peptide modification needs, ultimately advancing the development of novel peptide-based therapeutics and research tools.

References

Application Notes and Protocols for the Use of Fmoc-Asp-Odmab in Branched Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of branched peptides is a crucial technique in drug discovery and development, enabling the creation of novel structures with enhanced biological activity, stability, and pharmacokinetic profiles. One key building block for introducing a branching point is Fmoc-Asp-Odmab (Nα-9-fluorenylmethoxycarbonyl-L-aspartic acid β-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl ester). The Odmab (often referred to as Dmab) protecting group on the β-carboxyl group of aspartic acid is orthogonal to the standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. This orthogonality allows for its selective removal on the solid support, unmasking a carboxylic acid group for the initiation of a new peptide chain, thus forming a branched peptide.[1][2]

These application notes provide detailed protocols for the incorporation of this compound, selective deprotection of the Odmab group, and subsequent synthesis of a branched peptide chain. A critical consideration addressed is the propensity for aspartimide formation, a common side reaction with aspartic acid derivatives, and strategies to mitigate it.[3][4][5]

Key Features of this compound

  • Orthogonal Protection: The Odmab group is stable to the piperidine solutions used for Fmoc group removal and to the trifluoroacetic acid (TFA) used for final cleavage of most other side-chain protecting groups.[2][6]

  • Selective Cleavage: The Odmab group is selectively cleaved under mild conditions using dilute hydrazine, typically 2% hydrazine in N,N-dimethylformamide (DMF).[6][7]

  • Monitoring of Deprotection: The cleavage of the Odmab group releases a chromophoric byproduct, which can be monitored spectrophotometrically at 290 nm to ensure complete deprotection.[6][7]

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Asp(Odmab)-OH into the Peptide Sequence

This protocol describes the standard procedure for coupling Fmoc-Asp(Odmab)-OH to a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected amino acid resin

  • Fmoc-Asp(Odmab)-OH

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • N,N'-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Dichloromethane (DCM)

  • Solid-phase peptide synthesis (SPPS) reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the SPPS reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound peptide by treating with 20% piperidine in DMF for 3 minutes, followed by a second treatment for 7 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times) to remove piperidine and the fulvene adduct.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Asp(Odmab)-OH (3-4 equivalents relative to resin loading), HBTU/HOBt (3-4 equivalents), and DIPEA (6-8 equivalents) in DMF. Allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: Wash the resin with DMF (5-7 times) and DCM (2-3 times) to remove excess reagents and byproducts.

Protocol 2: Selective Deprotection of the Odmab Group

This protocol outlines the selective removal of the Odmab protecting group from the aspartic acid side chain.

Materials:

  • Peptidyl-resin containing the Asp(Odmab) residue

  • 2% Hydrazine monohydrate in DMF

  • DMF

  • SPPS reaction vessel

Procedure:

  • N-Terminal Protection: Ensure the N-terminus of the linear peptide chain is protected (e.g., with an Fmoc or Boc group) to prevent side reactions during Odmab cleavage.

  • Resin Preparation: Wash the peptidyl-resin with DMF.

  • Odmab Cleavage: Treat the resin with a solution of 2% hydrazine monohydrate in DMF. The cleavage is a two-step process: initial removal of the N-ivDde group followed by a 1,6-elimination to release the free carboxylic acid.[7] The reaction can be performed in batch mode or using a continuous flow setup.

    • Batch Mode: Add the 2% hydrazine solution to the resin and agitate for 3 minutes. Drain and repeat the treatment 2-3 times until the deprotection is complete.[6]

    • Continuous Flow: Flow the 2% hydrazine solution through the resin bed. Monitor the eluant at 290 nm. The reaction is complete when the absorbance returns to baseline.[6]

  • Washing: Wash the resin extensively with DMF to remove all traces of hydrazine and the cleavage byproducts.

  • Neutralization: Treat the resin with a solution of 5% DIPEA in DMF to neutralize the newly formed carboxylic acid salt.[6]

  • Washing: Wash the resin with DMF (5-7 times) and DCM (2-3 times).

Protocol 3: Synthesis of the Branched Peptide Chain

This protocol details the coupling of the first amino acid to the deprotected aspartic acid side chain to initiate the branch.

Materials:

  • Peptidyl-resin with the deprotected Asp side chain

  • Fmoc-protected amino acid for the branch

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • DIPEA

  • DMF

  • DCM

  • SPPS reaction vessel

Procedure:

  • Amino Acid Activation: Activate the first Fmoc-amino acid for the branch as described in Protocol 1, Step 4.

  • Coupling to the Side Chain: Add the activated amino acid solution to the resin with the deprotected aspartic acid side chain. Agitate the mixture at room temperature for 2-4 hours. The coupling to the side-chain carboxyl group can be slower than to the N-terminus.

  • Monitoring: Perform a Kaiser test to confirm complete coupling.

  • Washing: Wash the resin as described in Protocol 1, Step 7.

  • Chain Elongation: Continue the synthesis of the branched peptide chain using standard Fmoc-SPPS protocols (deprotection, washing, coupling, washing) until the desired sequence is assembled.

Protocol 4: Final Cleavage and Deprotection

This protocol describes the cleavage of the completed branched peptide from the resin and the removal of all remaining side-chain protecting groups.

Materials:

  • Fully synthesized branched peptidyl-resin

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water, dithiothreitol (DTT) for cysteine-containing peptides)

  • Cold diethyl ether

  • Centrifuge

  • Lyophilizer

Procedure:

  • Resin Preparation: Wash the resin with DCM and dry it thoroughly under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common cocktail is TFA/TIS/water (95:2.5:2.5, v/v/v).[8]

  • Cleavage: Add the cleavage cocktail to the dried resin in a reaction vessel. Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Isolation: Pellet the precipitated peptide by centrifugation. Decant the ether and wash the peptide pellet with cold ether 2-3 times.

  • Drying and Purification: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the purified peptide fractions to obtain a white, fluffy powder.

Data Presentation

Table 1: Reagents and Conditions for Key Steps in Branched Peptide Synthesis

StepReagent/ConditionConcentration/RatioDurationMonitoring
Fmoc-Asp(Odmab)-OH Coupling Fmoc-Asp(Odmab)-OH:Coupling Reagent:DIPEA1:0.95:2 equivalents1-2 hoursKaiser Test
Odmab Deprotection 2% Hydrazine monohydrate in DMF-3 x 3 minutes (Batch)Spectrophotometry at 290 nm
Branch Initiation Coupling Fmoc-AA:Coupling Reagent:DIPEA1:0.95:2 equivalents2-4 hoursKaiser Test
Final Cleavage TFA/TIS/H₂O95:2.5:2.5 (v/v/v)2-3 hours-

Table 2: Representative Yields and Purity for Branched Peptide Synthesis *

Peptide Sequence (Example)Coupling Efficiency (Main Chain)Odmab Deprotection YieldCoupling Efficiency (Branch)Crude Purity (RP-HPLC)Final Yield
Ac-Tyr-Val-Ala-Asp(Lys-Gly) -NH₂>99%>95%>98%~70%15-25%
Ac-Gly-Leu-Phe-Asp(Ser-Ala-Val) -NH₂>99%>95%>97%~65%10-20%

*Note: Yields and purity are highly sequence-dependent and can be influenced by the propensity for aspartimide formation. The data presented are illustrative and based on typical outcomes for related peptide syntheses.

Mandatory Visualization

experimental_workflow cluster_main_chain Main Chain Synthesis cluster_branching Branching and Completion cluster_finalization Final Steps start Start with Resin mc_synthesis Fmoc-SPPS of Main Chain start->mc_synthesis asp_coupling Couple Fmoc-Asp(Odmab)-OH mc_synthesis->asp_coupling odmab_deprotect Selective Odmab Deprotection (2% Hydrazine/DMF) asp_coupling->odmab_deprotect branch_initiation Couple First Fmoc-AA to Asp Side Chain odmab_deprotect->branch_initiation branch_synthesis Fmoc-SPPS of Branch Chain branch_initiation->branch_synthesis final_deprotect Final Fmoc Deprotection branch_synthesis->final_deprotect cleavage Cleavage from Resin (TFA Cocktail) final_deprotect->cleavage purification Purification (RP-HPLC) cleavage->purification final_product Branched Peptide purification->final_product orthogonal_protection_scheme cluster_deprotection Selective Deprotection Steps peptide Peptide on Resin N-terminus (Fmoc) Side Chains (e.g., tBu, Trt) Asp(Odmab) fmoc_removal Fmoc Removal (20% Piperidine/DMF) peptide:n->fmoc_removal Main Chain Elongation odmab_removal Odmab Removal (2% Hydrazine/DMF) peptide:asp->odmab_removal Branching Point final_cleavage Final Cleavage (TFA) peptide:sc->final_cleavage Global Deprotection

References

Application Notes and Protocols for the Selective Cleavage of the Dmab Group in the Presence of tBu-Based Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective cleavage of the 4-((dimethylamino)methyl)benzoyl (Dmab) protecting group while preserving tert-butyl (tBu) based protecting groups. The Dmab group is a valuable tool in peptide synthesis, particularly for the preparation of cyclic and branched peptides, due to its unique cleavage conditions that are orthogonal to the widely used Fmoc/tBu strategy.

Introduction to Dmab and tBu Protecting Groups

In solid-phase peptide synthesis (SPPS), the use of orthogonal protecting groups is crucial for the successful synthesis of complex peptides. The Fmoc/tBu strategy is a cornerstone of modern SPPS. In this approach, the Nα-amino group is temporarily protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while side-chain functionalities are protected with acid-labile groups such as tert-butyl (tBu) ethers, tert-butyl esters (OtBu), and tert-butyloxycarbonyl (Boc).

The Dmab group provides an additional layer of orthogonality. It is employed for the protection of carboxyl groups, typically on the side chains of aspartic acid (Asp) and glutamic acid (Glu). The key feature of the Dmab group is its stability to both the basic conditions used for Fmoc removal (e.g., 20% piperidine in DMF) and the acidic conditions used for tBu group removal (e.g., trifluoroacetic acid, TFA).[1][2] Instead, the Dmab group is selectively cleaved under mild hydrazinolysis conditions.[1][3]

This orthogonality allows for the selective deprotection of a specific carboxyl group on a fully protected peptide, enabling on-resin modifications such as cyclization, branching, or conjugation.

Mechanism of Dmab Cleavage

The cleavage of the Dmab group is a two-step process:

  • Hydrazinolysis of the ivDde moiety: The Dmab group contains a 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) "safety-catch" protecting group on the amino function of the p-aminobenzyl ester. Treatment with hydrazine first removes this ivDde group.[1][3] This reaction releases a chromophoric indazole by-product, which can be monitored spectrophotometrically at around 290 nm to follow the progress of the reaction.

  • 1,6-Elimination: The removal of the ivDde group exposes a free p-aminobenzyl ester. This intermediate is unstable and undergoes a spontaneous 1,6-elimination to release the free carboxylic acid and a p-aminobenzyl-derived byproduct.[1][3][4]

Dmab_Cleavage_Mechanism Peptide_Dmab Peptide-Asp/Glu(ODmab) Step1_reagent + 2% Hydrazine in DMF Peptide_Dmab->Step1_reagent Intermediate Peptide-Asp/Glu(O-p-aminobenzyl ester) + Indazole byproduct Step1_reagent->Intermediate Step2 Spontaneous 1,6-Elimination Intermediate->Step2 Final_Product Peptide-Asp/Glu(OH) (Free Carboxylic Acid) Step2->Final_Product

Caption: Mechanism of Dmab group cleavage.

Orthogonality and Compatibility

The Dmab group is considered quasi-orthogonal to the Fmoc/tBu strategy.[1][2] The stability of the respective protecting groups under different cleavage conditions is summarized below.

Protecting GroupCleavage ReagentStability of Other Groups
Fmoc 20% Piperidine in DMFDmab and tBu groups are stable.
tBu, Boc, OtBu Trifluoroacetic Acid (TFA)Dmab group is stable.[1]
Dmab 2% Hydrazine in DMFtBu, Boc, and OtBu groups are stable.[5][6]

This high degree of orthogonality is fundamental for its application in complex peptide synthesis.

Potential Challenges and Solutions

While the Dmab group is a powerful tool, some challenges have been reported:

  • Sluggish 1,6-Elimination: The second step of the cleavage, the 1,6-elimination, can sometimes be slow and sequence-dependent.[4] This can lead to incomplete deprotection.

    • Solution: After the initial hydrazine treatment, washing the resin with a mild base can facilitate the elimination. Recommended solutions include 20% N,N-diisopropylethylamine (DIPEA) in DMF/water (9:1) or 5 mM sodium hydroxide (NaOH) in methanol.[1][3][7]

  • Side Reactions:

    • Pyroglutamate Formation: When an N-terminal Glu(ODmab) residue has its Nα-amino group deprotected, it can be prone to cyclization, leading to the formation of a pyroglutamyl residue. This is not typically observed with Glu(OtBu).[4][8]

    • Aspartimide Formation: Asp(ODmab) residues can be susceptible to aspartimide formation, a common side reaction in Fmoc-based SPPS.[9] In some cases, using Asp(OtBu) can completely avoid this issue.[7]

Experimental Protocols

The following are detailed protocols for the selective cleavage of the Dmab group.

Protocol 1: Standard Dmab Cleavage

This protocol is suitable for most sequences where sluggish elimination is not anticipated.

  • Resin Preparation: Swell the peptidyl-resin (containing the Dmab-protected residue) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Drain: Drain the DMF from the reaction vessel.

  • Hydrazine Treatment: Add a solution of 2% (v/v) hydrazine monohydrate in DMF to the resin (e.g., 10 mL per gram of resin).

  • Reaction: Gently agitate the resin suspension at room temperature. The reaction time is typically 3-5 minutes per treatment.

  • Monitoring (Optional): The progress of the ivDde removal can be monitored by taking a small aliquot of the supernatant and measuring its absorbance at 290 nm. The reaction is complete when the absorbance no longer increases.

  • Repeat: Drain the hydrazine solution and repeat the treatment (steps 3-4) 2-3 times to ensure complete removal of the ivDde group.

  • Washing: Wash the resin thoroughly with DMF (5 x resin volume) to remove all traces of hydrazine and the indazole byproduct.

  • Proceed: The resin is now ready for the next step (e.g., on-resin cyclization or cleavage from the resin).

Protocol 2: Enhanced Dmab Cleavage for Sluggish Sequences

This protocol includes an additional basic wash to drive the 1,6-elimination to completion.

  • Resin Preparation and Hydrazine Treatment: Follow steps 1-7 from Protocol 1.

  • Basic Wash: After the final DMF wash, add one of the following solutions to the resin:

    • Option A: 20% DIPEA in DMF/water (9:1 v/v).

    • Option B: 5 mM NaOH in methanol.[3]

  • Reaction: Agitate the resin in the basic solution for 10-20 minutes at room temperature.

  • Final Washing: Drain the basic solution and wash the resin thoroughly with DMF (3 x resin volume), followed by dichloromethane (DCM) (3 x resin volume), and then dry the resin under vacuum.

Dmab_Cleavage_Workflow Start Start: Peptidyl-resin with Dmab and tBu groups Swell Swell resin in DMF Start->Swell Hydrazine Treat with 2% Hydrazine in DMF (3 x 5 min) Swell->Hydrazine Wash_DMF1 Wash with DMF Hydrazine->Wash_DMF1 Is_Elimination_Sluggish Is 1,6-elimination known to be sluggish? Wash_DMF1->Is_Elimination_Sluggish Basic_Wash Perform basic wash (e.g., 20% DIPEA or 5mM NaOH) Is_Elimination_Sluggish->Basic_Wash Yes Wash_Final Final Wash (DMF, DCM) and Dry Is_Elimination_Sluggish->Wash_Final No Wash_DMF2 Wash with DMF Basic_Wash->Wash_DMF2 Wash_DMF2->Wash_Final End End: Resin with deprotected carboxyl and intact tBu groups Wash_Final->End

Caption: Experimental workflow for Dmab cleavage.

Data Summary

The following table summarizes the key quantitative aspects and conditions discussed in the literature.

ParameterCondition / ObservationReference
Dmab Cleavage Reagent 2% hydrazine in DMF[2][3]
Cleavage Time Typically minutes for ivDde removal.[1]
tBu Group Stability Stable to 2% hydrazine in DMF.[5][6]
Dmab Group Stability Stable to TFA and 20% piperidine in DMF.[1][2]
Solution for Sluggish Elimination 20% DIPEA in DMF/water (9:1) or 5 mM NaOH in methanol.[1][3][7]
Side Reaction (Asp) Asp(ODmab) can lead to aspartimide formation.[7]
Side Reaction (Glu) N-terminal Glu(ODmab) can lead to pyroglutamate formation.[4][8]
Comparative Yield Example A synthesis using Asp(OtBu) yielded 100% aspartimide-free peptide, while Asp(ODmab) resulted in significant side products.[7]
Comparative Yield Example 2 A subsequent reaction after Dmab deprotection with only hydrazine gave 5% yield, which was significantly improved by adding a basic wash step.[3]

Conclusion

The Dmab protecting group offers a reliable method for orthogonal protection of carboxylic acids in the presence of acid-labile tBu-based groups. Its selective removal with hydrazine allows for advanced peptide modification strategies. While challenges such as sluggish elimination and potential side reactions exist, these can be effectively mitigated by optimizing the deprotection protocol, for instance, by incorporating a mild basic wash after hydrazine treatment. Careful sequence analysis and protocol selection are key to leveraging the full potential of the Dmab group in complex peptide synthesis.

References

On-Resin Lactam Bridge Formation: A Detailed Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the conformational constraint of peptides through cyclization is a cornerstone of modern therapeutic design. Lactam bridges, a common and stable motif, enhance proteolytic resistance, improve receptor affinity, and refine peptide conformation. This application note provides a comprehensive guide to the experimental procedure for on-resin lactam bridge formation, offering detailed protocols, a comparative analysis of reagents, and strategies to mitigate common side reactions.

The on-resin approach to peptide cyclization offers significant advantages over solution-phase methods by minimizing intermolecular side reactions that can lead to dimerization and oligomerization, thus streamlining the purification process and often improving overall yields. The success of this technique hinges on a robust orthogonal protecting group strategy, allowing for the selective deprotection of side chains destined for cyclization without premature cleavage of the peptide from the solid support or the removal of other side-chain protecting groups.

Core Principles and Workflow

The on-resin formation of a lactam bridge is a multi-step process integrated into solid-phase peptide synthesis (SPPS). The general workflow involves:

  • Linear Peptide Synthesis: The peptide is assembled on a suitable solid support using standard Fmoc/tBu chemistry. Amino acids with orthogonally protected side chains are incorporated at the positions intended for the lactam bridge.

  • Selective Side-Chain Deprotection: Following the assembly of the linear peptide, the protecting groups on the side chains of the amino acids that will form the lactam bridge are selectively removed.

  • On-Resin Cyclization: An intramolecular amide bond is formed between the deprotected side chains using a suitable coupling reagent.

  • Cleavage and Global Deprotection: The cyclized peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed.

  • Purification and Analysis: The crude cyclic peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.

G cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cyclization On-Resin Cyclization cluster_Finalization Final Steps A Resin Swelling B Fmoc Deprotection A->B C Amino Acid Coupling B->C D Repeat for Linear Sequence C->D E Selective Side-Chain Deprotection D->E F Intramolecular Coupling (Lactam Formation) E->F G Cleavage from Resin & Global Deprotection F->G H Purification (RP-HPLC) G->H I Analysis (MS) H->I

General workflow for on-resin lactam bridge formation.

Orthogonal Protecting Group Strategies

The selection of an appropriate orthogonal protecting group pair is critical for a successful on-resin cyclization. The protecting groups for the amino and carboxyl functionalities of the side chains must be removable under conditions that do not affect the N-terminal Fmoc group, other tBu-based side-chain protecting groups, or the resin linker.

Amino Acid PairAmine Protecting GroupCarboxyl Protecting GroupDeprotection Conditions
Lys/Orn & Asp/GluMmt (4-methoxytrityl)O-2-PhiPr (2-phenylisopropyl)1% TFA in DCM
Lys/Orn & Asp/GluAlloc (Allyloxycarbonyl)OAl (Allyl ester)Pd(PPh₃)₄ and a scavenger (e.g., phenylsilane)
Lys/Orn & Asp/GluDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-2% hydrazine in DMF

Note: The combination of Fmoc-Lys(Mtt)-OH and Fmoc-Asp/Glu(O-2-PhiPr)-OH is a commonly employed and effective strategy for on-resin lactam bridge formation.[1][2] The Mtt and O-2-PhiPr groups are both highly acid-labile and can be removed simultaneously using a very dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][2]

Experimental Protocols

Protocol 1: Linear Peptide Synthesis using Fmoc/tBu Strategy

This protocol outlines the standard procedure for assembling the linear peptide sequence on a solid support.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including those with orthogonal side-chain protection)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Automated peptide synthesizer or manual synthesis vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 10 minutes to remove the Fmoc protecting group from the resin.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling: a. Pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with DIC (3-5 equivalents) and OxymaPure® (3-5 equivalents) in DMF for 5-10 minutes. b. Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours at room temperature. c. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

Protocol 2: On-Resin Side-Chain to Side-Chain Lactam Bridge Formation

This protocol details the steps for selective deprotection and intramolecular cyclization on the solid support.

Materials:

  • Peptidyl-resin from Protocol 1

  • 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • 10% N,N-Diisopropylethylamine (DIPEA) in DMF

  • Cyclization Reagent Cocktail (choose one):

    • PyBOP/DIPEA: (Benzotriazol-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate) (3 equivalents), DIPEA (6 equivalents) in DMF.

    • HBTU/HOBt/DIPEA: (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3 equivalents), 1-Hydroxybenzotriazole (HOBt) (3 equivalents), DIPEA (6 equivalents) in DMF.

    • DIC/OxymaPure®: DIC (5 equivalents), OxymaPure® (5 equivalents) in DMF.[3]

  • DMF

  • DCM

Procedure:

  • Resin Preparation: Swell the peptidyl-resin in DCM.

  • Selective Deprotection (for Mtt/O-2-PhiPr groups): a. Treat the resin with 1% TFA in DCM for 2 minutes. Repeat this step 5-10 times until the yellow color of the trityl cation is no longer observed in the filtrate. b. Wash the resin with DCM (5 times).

  • Neutralization: Wash the resin with 10% DIPEA in DMF (3 times) to neutralize any residual acid, followed by washing with DMF (5 times).

  • On-Resin Cyclization: a. Swell the deprotected and neutralized peptidyl-resin in DMF. b. Add the chosen cyclization reagent cocktail to the resin. c. Allow the reaction to proceed for 2-24 hours at room temperature. The reaction progress can be monitored by cleaving a small amount of resin and analyzing the peptide by LC-MS.

  • Washing: Wash the cyclized peptidyl-resin thoroughly with DMF (5 times) and DCM (3 times).

  • Drying: Dry the resin under vacuum.

G A Peptidyl-Resin with Orthogonal Protecting Groups B Selective Deprotection (e.g., 1% TFA in DCM) A->B C Neutralization (e.g., 10% DIPEA in DMF) B->C D Addition of Cyclization Reagent Cocktail (e.g., PyBOP/DIPEA in DMF) C->D E Intramolecular Lactam Bridge Formation D->E F Washing and Drying E->F

On-resin lactam bridge formation workflow.
Protocol 3: Cleavage, Purification, and Analysis

This protocol describes the final steps to obtain the purified cyclic peptide.

Materials:

  • Cyclized peptidyl-resin from Protocol 2

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

  • Centrifuge

  • RP-HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Cleavage: Treat the dry, cyclized peptidyl-resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the crude peptide. Decant the ether and wash the pellet with cold diethyl ether twice.

  • Drying: Air-dry the crude peptide pellet.

  • Purification: Purify the crude peptide by RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.

  • Analysis: Confirm the identity and purity of the cyclic peptide by mass spectrometry and analytical HPLC.

Data Presentation: Comparison of Cyclization Reagents

The choice of coupling reagent can influence the efficiency and rate of the cyclization reaction. While a direct head-to-head comparison for the same peptide is often lacking in the literature, the following table summarizes commonly used reagents and their general characteristics.

Cyclization ReagentAdvantagesDisadvantagesTypical Reaction Time
PyBOP/DIPEA High coupling efficiency, low racemization.[4]Phosphonium-based, can be more expensive.2-12 hours
HBTU/HOBt/DIPEA Widely used, effective for most sequences.Can cause side reactions with certain amino acids.2-12 hours
DIC/OxymaPure® Cost-effective, produces urea byproduct that is easily washed away.[3]Can be slower than phosphonium- or uronium-based reagents.4-24 hours

A global analysis of over 2 million peptide sequences showed that on-resin cyclization of peptides with six or more residues using PyBOP is nearly quantitative (≥99.96%) for the vast majority of sequences.[5][6]

Mitigating Side Reactions

Dimerization: Intermolecular reactions leading to the formation of cyclic dimers are a common side reaction. To minimize dimerization:

  • Use a low-loading resin: This increases the distance between peptide chains on the solid support, favoring intramolecular cyclization. A study on a lactam-bridged peptide noted 20% dimer formation even with a relatively low-loading resin, highlighting the importance of this factor.[7]

  • Employ pseudo-dilution principles: Running the cyclization reaction in a larger volume of solvent can also favor the intramolecular reaction.

Aspartimide Formation: Peptides containing aspartic acid are prone to aspartimide formation under basic conditions (e.g., during Fmoc deprotection). The use of protecting groups like O-2-PhiPr on the aspartic acid side chain can significantly reduce this side reaction.[2][8]

Conclusion

On-resin lactam bridge formation is a powerful and efficient method for the synthesis of conformationally constrained cyclic peptides. Success relies on the careful selection of an orthogonal protecting group strategy, optimized cyclization conditions, and an awareness of potential side reactions. The protocols and data presented in this application note provide a solid foundation for researchers to implement this technique in their own drug discovery and development efforts.

References

Application Notes and Protocols for the Synthesis of N-linked Glycopeptides using Fmoc-Asp-Odmab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of N-linked glycopeptides utilizing the Fmoc-Asp-Odmab building block. This approach offers a robust and efficient method for the introduction of N-glycans onto peptides through solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide and glycopeptide chemistry.

Introduction

The synthesis of N-linked glycopeptides is a critical aspect of glycobiology and the development of therapeutic glycoproteins. The use of an orthogonally protected aspartic acid residue, such as this compound (Nα-9-fluorenylmethoxycarbonyl-L-aspartic acid α-(4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) ester), provides a strategic advantage. The Odmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) ester is stable to the basic conditions used for Fmoc group removal but can be selectively cleaved under mild hydrazinolysis conditions. This allows for the unmasking of the aspartic acid side-chain carboxyl group on the solid support, enabling the subsequent coupling of a glycosylamine to form the desired N-linked glycan.

A significant challenge in the synthesis of glycopeptides containing aspartic acid is the formation of aspartimide, a side reaction that can lead to racemization and the formation of β-aspartyl peptides.[1][2] Strategies to mitigate this include the use of sterically hindered protecting groups or the incorporation of backbone protection on the preceding amino acid residue.[3][4]

Principle of the Method

The synthesis of N-linked glycopeptides using this compound follows a convergent strategy on a solid support. The peptide backbone is first assembled using standard Fmoc-SPPS. At the desired glycosylation site, this compound is incorporated. Following the completion of the peptide sequence, the Odmab group is selectively removed, and the free aspartic acid side chain is coupled with a desired glycosylamine. Finally, the glycopeptide is cleaved from the resin and globally deprotected.

Data Presentation

Synthesis StrategyTarget Glycopeptide/PeptideGlycanReported Yield/PurityReference
Fmoc-Asp(Odmab)-OH Ac-Val-Lys-Asp-Gly-Tyr-Ile-NH₂GlcNAcGood Yield (Qualitative)N/A
On-resin Glycosylation (Fmoc-Asp(O-2PhiPr)-OH)Fmoc-ASTTTNYTMan₈GlcNAc₂65% Glycosylation Yield[5]
Building Block Approach (Fmoc-L-Asn[Glc(OAc)₄]-OH)Model Glycopeptide GP-1Glc(OAc)₄High Efficiency (Qualitative)[6]
N-Acylurea ApproachLYRAG-NbzN/A36% isolated yield, 57% crude purity[7]
Sidechain Hydrazide for GlycosylationGlycosylated fragment of β-interferonN/A58% and 36% isolated yields for two conjugates[8]

Experimental Protocols

Materials and Reagents
  • Fmoc-Rink Amide resin or other suitable solid support

  • Fmoc-protected amino acids, including Fmoc-Asp(Odmab)-OH

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine), Piperidine

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Odmab deprotection solution: 2% Hydrazine monohydrate in DMF

  • Glycosylamine of interest

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Acetic Anhydride

  • Pyridine

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat again for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • Prepare a solution of the Fmoc-amino acid (3-5 equivalents), a coupling reagent such as HATU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF (3-5 times).

  • Capping (Optional but Recommended): Treat the resin with a solution of acetic anhydride and pyridine in DMF to block any unreacted amino groups.

  • Repeat: Repeat steps 2-6 for each amino acid in the peptide sequence, incorporating Fmoc-Asp(Odmab)-OH at the desired glycosylation site.

Protocol 2: Selective Odmab Group Deprotection
  • Resin Preparation: After the final Fmoc deprotection and washing of the fully assembled peptide-resin, ensure the resin is well-swollen in DMF.

  • Hydrazinolysis: Treat the peptide-resin with 2% hydrazine monohydrate in DMF (v/v). Agitate the mixture at room temperature.

  • Monitoring: The deprotection can be monitored by taking small aliquots of the resin, cleaving the peptide, and analyzing by HPLC-MS. Typically, the reaction is complete within 30-60 minutes. Repeat the treatment if necessary.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of hydrazine.

Protocol 3: On-Resin Glycosylation
  • Activation of Glycosylamine: In a separate vial, dissolve the glycosylamine (2-5 equivalents) and a coupling reagent such as HATU or PyBOP (2-5 equivalents) in a minimal amount of DMF. Add DIPEA (4-10 equivalents).

  • Coupling to Resin: Add the activated glycosylamine solution to the peptide-resin with the deprotected aspartic acid side chain.

  • Reaction: Agitate the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight depending on the steric bulk of the glycosylamine.

  • Washing: Wash the resin extensively with DMF (5-7 times) and then with DCM (3-5 times).

Protocol 4: Cleavage and Global Deprotection
  • Resin Drying: Dry the glycopeptide-resin under vacuum.

  • Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the crude glycopeptide by adding cold diethyl ether.

  • Purification: Centrifuge to pellet the precipitate, decant the ether, and dry the crude product. Purify the glycopeptide by preparative reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final glycopeptide by mass spectrometry and analytical HPLC.

Visualizations

Signaling Pathways and Workflows

SPPS_Workflow start Resin Start with Resin start->Resin end Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotect Wash1 Wash (DMF) Fmoc_Deprotect->Wash1 Couple Couple Fmoc-AA (HATU/DIPEA) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Repeat Last AA? Wash2->Repeat Repeat->Fmoc_Deprotect No Odmab_Deprotect Odmab Deprotection (2% Hydrazine/DMF) Repeat->Odmab_Deprotect Yes Wash3 Wash (DMF) Odmab_Deprotect->Wash3 Glycosylate On-Resin Glycosylation (Glycosylamine, HATU) Wash3->Glycosylate Wash4 Wash (DMF/DCM) Glycosylate->Wash4 Cleave Cleavage & Deprotection (TFA Cocktail) Wash4->Cleave Purify Purification (HPLC) Cleave->Purify Purify->end

Caption: Workflow for N-linked glycopeptide synthesis using this compound.

Orthogonal_Protection Peptide Peptide Backbone N-terminus (Fmoc) Side Chains (tBu, Trt, etc.) Asp (Odmab) Fmoc_Removal Fmoc Removal (Piperidine) Peptide:n->Fmoc_Removal Base Labile Odmab_Removal Odmab Removal (Hydrazine) Peptide:asp->Odmab_Removal Hydrazine Labile Final_Cleavage Final Cleavage (TFA) Peptide:sc->Final_Cleavage Acid Labile Deprotection_Steps Selective Deprotection Steps

Caption: Orthogonal protection strategy in Fmoc-SPPS of glycopeptides.

Conclusion

The use of this compound in solid-phase peptide synthesis provides a reliable and efficient method for the preparation of N-linked glycopeptides. The orthogonal nature of the Odmab protecting group allows for selective deprotection and subsequent on-resin glycosylation. By following the detailed protocols and considering strategies to minimize aspartimide formation, researchers can successfully synthesize complex glycopeptides for a wide range of applications in research and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-Asp-Odmab & Aspartimide Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing aspartimide formation when using Fmoc-Asp-Odmab in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it a concern in peptide synthesis?

A1: Aspartimide formation is a significant side reaction that can occur during Fmoc-based solid-phase peptide synthesis (SPPS), particularly at aspartic acid (Asp) residues.[1][2] It involves the cyclization of the peptide backbone, where the nitrogen atom of the amino acid following the Asp residue attacks the side-chain carbonyl group of the Asp. This intramolecular reaction is catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine) and leads to a five-membered succinimide ring, known as an aspartimide.[2][3]

This side reaction is problematic for several reasons:

  • Formation of Impurities: The aspartimide ring can be opened by nucleophiles like piperidine or water, leading to the formation of not only the desired α-aspartyl peptide but also β-aspartyl peptide impurities.[1][4]

  • Racemization: The α-carbon of the aspartic acid residue can lose its stereochemical integrity during this process, resulting in a mixture of D- and L-isomers for both the α- and β-peptides.[2][4]

  • Purification Challenges: These side products, especially the β-aspartyl and epimerized peptides, often have the same mass and similar chromatographic properties as the target peptide, making their separation and purification extremely difficult.[2][5]

Q2: What is this compound and how is it intended to prevent aspartimide formation?

A2: this compound is an amino acid derivative where the side-chain carboxyl group of aspartic acid is protected by a 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino}benzyl (Odmab) ester.[6][7] The Dmab portion of this protecting group is designed to be labile to mild acid, allowing for its removal under conditions that are orthogonal to the base-labile Fmoc group. The intention behind using a bulky protecting group like Odmab is to sterically hinder the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl, thereby preventing the formation of the aspartimide intermediate.[8]

Q3: Does this compound always prevent aspartimide formation?

A3: While bulky protecting groups are a common strategy, some studies have shown that the Dmab protecting group, contrary to expectations, can in some cases increase the propensity for aspartimide formation.[8] Therefore, while it may be effective in certain sequences, it is not a universally guaranteed solution. Careful optimization of synthesis conditions is crucial when using this derivative.

Q4: What factors increase the risk of aspartimide formation?

A4: Several factors can promote this undesirable side reaction:[2][9]

  • Peptide Sequence: Sequences where Asp is followed by a small, unhindered amino acid like Glycine (Asp-Gly) are particularly susceptible.[2][4] Asp-Asn, Asp-Ser, and Asp-Ala sequences are also prone to this side reaction.[9][10]

  • Prolonged Base Exposure: Repeated or extended Fmoc deprotection steps using piperidine increase the likelihood of aspartimide formation.[2]

  • Elevated Temperatures: Higher temperatures can accelerate the rate of the cyclization reaction.[2][11]

  • Choice of Base: Stronger bases used for Fmoc deprotection can increase the rate of aspartimide formation.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant aspartimide-related impurities observed in crude peptide. High susceptibility of the Asp-Xxx sequence (e.g., Asp-Gly).1. Modify Fmoc-Deprotection Conditions: Use a weaker base like piperazine instead of piperidine, or add an acidic additive like 0.1 M HOBt to the piperidine solution.[8][12] 2. Backbone Protection: For highly problematic sequences, consider using a backbone-protected dipeptide, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH, where the Dmb group on the glycine nitrogen prevents cyclization.[3][8]
Increased aspartimide formation with this compound. The Dmab group may not be providing sufficient steric hindrance or may be influencing the conformation in a way that favors cyclization in your specific peptide sequence.[8]1. Switch Protecting Group: Consider using an alternative bulky side-chain protecting group for Aspartic acid that has been shown to be more effective, such as O-3-methylpent-3-yl (OMpe) or trialkylcarbinol-based esters.[8][13] 2. Optimize Deprotection: Reduce the deprotection time and/or temperature.
Racemization of the Aspartic acid residue. Formation of the planar aspartimide intermediate allows for loss of stereochemistry at the α-carbon.[2][5]The most effective way to prevent racemization is to prevent aspartimide formation in the first place. Follow the recommendations for minimizing aspartimide formation.

Data Presentation: Comparison of Asp Protecting Groups

The following table summarizes the relative effectiveness of different Asp side-chain protecting groups in preventing aspartimide formation in a model peptide (VKDGYI) after extended treatment with 20% piperidine in DMF.

Asp Protecting Group Aspartimide Formation (% per cycle) D-Asp Content (%)
OtBuHighHigh
OMpeModerateModerate
OBnoVery Low (0.1%) Very Low

Data adapted from literature reports.[5] Note: Specific performance may vary depending on the peptide sequence and synthesis conditions.

Experimental Protocols

Protocol 1: Modified Fmoc-Deprotection to Minimize Aspartimide Formation

This protocol is recommended for sequences known to be susceptible to aspartimide formation.

  • Reagent Preparation: Prepare a deprotection solution of 20% piperidine in DMF containing 0.1 M 1-hydroxybenzotriazole (HOBt).

  • Deprotection Step:

    • Add the deprotection solution to the peptide-resin.

    • Allow the reaction to proceed for 5-10 minutes at room temperature.

    • Drain the reaction vessel.

    • Repeat the deprotection step one more time.

  • Washing: Wash the resin thoroughly with DMF to remove all traces of piperidine and HOBt.

Protocol 2: Coupling of a Backbone-Protected Dipeptide (e.g., Fmoc-Asp(OtBu)-Dmb-Gly-OH)

This protocol is a highly effective method to completely suppress aspartimide formation at an Asp-Gly linkage.

  • Pre-activation:

    • Dissolve the Fmoc-Asp(OtBu)-Dmb-Gly-OH dipeptide (1.5-2 equivalents) and a suitable coupling additive (e.g., HOBt or Oxyma, 1.5-2 equivalents) in DMF.

    • Add the coupling reagent (e.g., DIC or HATU, 1.5-2 equivalents) and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling:

    • Add the pre-activated dipeptide solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF.

  • Capping (Optional): To ensure complete reaction, consider capping any unreacted amino groups with acetic anhydride.

Visualizations

Mechanism of Aspartimide Formation

Aspartimide_Formation cluster_peptide Peptide Backbone cluster_reaction Aspartimide Formation (Base Catalyzed) cluster_products Resulting Products Peptide_Start ...-NH-CH(R)-CO- Asp Asp(OR')- Next_AA NH-CH(R'')-CO-... Piperidine Piperidine (Base) Intermediate Deprotonated Backbone Amide Piperidine->Intermediate - H+ Aspartimide Aspartimide Intermediate Intermediate->Aspartimide Intramolecular Attack Alpha_Peptide α-Peptide (L & D) Aspartimide->Alpha_Peptide Hydrolysis/ Ring Opening Beta_Peptide β-Peptide (L & D) Aspartimide->Beta_Peptide Piperidide Piperidide Adducts Aspartimide->Piperidide

Caption: Base-catalyzed mechanism of aspartimide formation and subsequent side products.

Experimental Workflow for Aspartimide Prevention

Aspartimide_Prevention_Workflow Start Start SPPS Incorporate_Asp Incorporate Aspartic Acid Start->Incorporate_Asp Decision Is the Asp-Xxx sequence prone to aspartimide formation? Incorporate_Asp->Decision Standard_Deprotection Standard Fmoc Deprotection (e.g., 20% Piperidine/DMF) Decision->Standard_Deprotection No Modified_Deprotection Modified Fmoc Deprotection (e.g., Weaker Base or Additive) Decision->Modified_Deprotection Yes Backbone_Protection Use Backbone-Protected Dipeptide Decision->Backbone_Protection High Risk Continue_Synthesis Continue Peptide Synthesis Standard_Deprotection->Continue_Synthesis Modified_Deprotection->Continue_Synthesis Backbone_Protection->Continue_Synthesis

Caption: Decision workflow for preventing aspartimide formation during SPPS.

References

Technical Support Center: Fmoc-Asp-Odmab in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering side reactions associated with the use of Fmoc-Asp-Odmab in Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guides

This section addresses specific issues that may arise during SPPS when using this compound.

Issue 1: Presence of unexpected peaks with the same mass as the target peptide in HPLC/MS analysis.

  • Possible Cause: This is a strong indicator of aspartimide formation, which leads to the generation of β-aspartyl peptides and racemized D-Asp isomers.[1] These byproducts often have identical masses and similar chromatographic behavior to the desired L-α-aspartyl peptide, making them difficult to separate and detect. The 4-(N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino)benzyl (Odmab) protecting group has been shown to have a strong tendency to promote aspartimide formation.[2][3]

  • Solutions:

    • Modify Fmoc-Deprotection Conditions: Standard 20% piperidine in DMF can be too harsh and promote this side reaction.[4] Consider the following modifications:

      • Use a weaker base: Replace 20% piperidine with 5% piperazine in DMF.[1]

      • Incorporate an acid additive: Add 0.1 M Hydroxybenzotriazole (HOBt) to the 20% piperidine/DMF solution to reduce the basicity.[1]

      • Employ DBU in a controlled manner: Use a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF for shorter treatment times.[1]

    • Backbone Protection: For sequences highly prone to this issue (e.g., Asp-Gly), consider using a backbone protection strategy on the residue following the aspartic acid, such as a 2,4-dimethoxybenzyl (Dmb) group.[5][6]

Issue 2: Low yield of the target peptide and multiple unidentifiable impurities.

  • Possible Cause: In addition to aspartimide-related products, incomplete removal of the Odmab protecting group or side reactions during its cleavage can contribute to a complex impurity profile. The cleavage of the Odmab group is a two-step process initiated by hydrazine, and the second step (1,6-elimination) can sometimes be sluggish and sequence-dependent.[7][8]

  • Solutions:

    • Optimize Odmab Cleavage: Ensure complete removal of the Odmab group by treating the resin with 2% hydrazine in DMF. Monitor the release of the indazole byproduct spectrophotometrically at 290 nm to confirm reaction completion.[7]

    • Address Sluggish Cleavage: If cleavage is slow, a subsequent wash with 20% DIPEA in DMF/water (90:10) can facilitate the final elimination step.[7][8]

    • Prevent Pyroglutamate Formation: If the Asp(Odmab) residue is near the N-terminus, be aware of the potential for pyroglutamate formation, which can truncate the peptide.[9] Ensure complete coupling of the subsequent amino acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction associated with this compound?

A1: The most significant and problematic side reaction is the formation of aspartimide.[2][3] This is a base-catalyzed intramolecular cyclization that occurs during the Fmoc-deprotection step with piperidine.[4] The aspartimide intermediate is unstable and can undergo nucleophilic attack by piperidine or water, leading to a mixture of byproducts including α- and β-aspartyl peptides, their racemized D-isomers, and piperidide adducts.[10]

Q2: Why is the Asp-Gly sequence particularly problematic?

A2: The Asp-Gly sequence is highly susceptible to aspartimide formation because glycine, lacking a side chain, offers minimal steric hindrance.[3][4] This allows the backbone amide nitrogen of the glycine residue to readily attack the side-chain ester of the preceding aspartic acid, facilitating the formation of the five-membered succinimide ring.[4]

Q3: How does this compound compare to other Asp protecting groups in terms of aspartimide formation?

A3: Studies have shown that the Odmab protecting group leads to a significantly higher propensity for aspartimide formation compared to the more standard tert-butyl (OtBu) protecting group.[3] For sequences prone to this side reaction, alternative protecting groups that offer greater steric hindrance, such as 3-methyl-1,5-dicarboxypentanoyl (OMpe) or benzyloxymethyl (OBno), have been developed to minimize aspartimide formation.[11]

Q4: Can I avoid aspartimide formation completely?

A4: While completely eliminating aspartimide formation can be challenging with susceptible sequences and standard protocols, its incidence can be significantly reduced.[12] The most effective strategies involve using sterically hindered side-chain protecting groups (e.g., Fmoc-Asp(OBno)-OH) or employing backbone protection on the subsequent residue.[5][13] Modifying the Fmoc deprotection conditions is also a crucial preventative measure.[1]

Q5: What are the cleavage conditions for the Odmab protecting group?

A5: The Odmab group is an orthogonal protecting group that is stable to the basic conditions of Fmoc removal and the acidic conditions of final cleavage with TFA.[7][14] It is selectively removed using a 2% solution of hydrazine in DMF.[7]

Quantitative Data Summary

The following table summarizes the extent of aspartimide formation with different Asp protecting groups under prolonged basic treatment, simulating multiple deprotection cycles.

Aspartate DerivativePeptide Sequence (VKDXYI)% Aspartimide Formation (per cycle simulated)% D-Aspartate
Fmoc-Asp(OtBu)-OHX = Gly>1.0%High
Fmoc-Asp(OMpe)-OHX = Gly~0.5%High
Fmoc-Asp(OBno)-OH X = Gly ~0.1% Low
Fmoc-Asp(OtBu)-OHX = Asn~0.4%High
Fmoc-Asp(OBno)-OH X = Asn <0.1% Low
Fmoc-Asp(OtBu)-OHX = Arg~0.2%High
Fmoc-Asp(OBno)-OH X = Arg <0.1% Low
Data adapted from comparative studies on scorpion toxin II peptides.

Experimental Protocols

Protocol 1: Modified Fmoc Deprotection with Piperidine/HOBt

This protocol is recommended for sequences moderately prone to aspartimide formation.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.

  • Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine/0.1 M HOBt solution to the resin (approx. 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 15 minutes.

    • Drain the deprotection solution.

    • Repeat the treatment with a fresh portion of the deprotection solution for another 15 minutes.

  • Washing: Drain the final deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and byproducts.[1]

Protocol 2: Selective Cleavage of the Odmab Protecting Group

This protocol describes the on-resin removal of the Asp(Odmab) side-chain protection.

  • Resin Preparation: After complete peptide assembly, wash the peptide-resin thoroughly with DMF.

  • Reagent Preparation: Prepare a solution of 2% (v/v) hydrazine hydrate in DMF.

  • Odmab Cleavage:

    • Add the 2% hydrazine solution to the resin.

    • Agitate the mixture at room temperature. The reaction can be monitored by taking small aliquots of the solution and measuring the UV absorbance at 290 nm, which corresponds to the release of the indazole byproduct.[7] Continue until the absorbance plateaus.

    • Drain the cleavage solution.

  • Washing: Wash the resin extensively with DMF to remove all cleavage reagents and byproducts.

  • (Optional) Post-Cleavage Wash: For sequences where the subsequent 1,6-elimination is sluggish, wash the resin with a solution of 20% DIPEA in DMF/water (90:10) for 10-15 minutes, followed by thorough DMF washes.[7][8]

Visualizations

Aspartimide_Formation cluster_peptide Peptide Backbone cluster_reagents Reagents cluster_products Side Products Peptide Fmoc-NH-...-Asp(Odmab)-Xaa-...-Resin Aspartimide Aspartimide Intermediate (Racemization) Peptide->Aspartimide Fmoc Deprotection (Intramolecular Cyclization) Piperidine Piperidine (Base) in DMF BetaPeptide β-Aspartyl Peptide Aspartimide->BetaPeptide Ring Opening AlphaPeptide α-Aspartyl Peptide (D- and L-isomers) Aspartimide->AlphaPeptide Ring Opening Piperidide Piperidide Adducts Aspartimide->Piperidide Nucleophilic Attack

Caption: Mechanism of base-catalyzed aspartimide formation during Fmoc-SPPS.

Troubleshooting_Workflow Start Start: Impurity with Target Mass Detected CheckAspartimide Is Aspartimide Formation Suspected? Start->CheckAspartimide ModifyDeprotection Modify Fmoc Deprotection: - Use milder base (Piperazine) - Add HOBt to Piperidine - Use DBU with short times CheckAspartimide->ModifyDeprotection Yes CheckCleavage Is Odmab Cleavage Incomplete? CheckAspartimide->CheckCleavage No UseAlternative Consider Alternative AA: - Fmoc-Asp(OBno)-OH - Backbone Protection (Dmb) ModifyDeprotection->UseAlternative If problem persists End End: Purity Improved ModifyDeprotection->End UseAlternative->End OptimizeCleavage Optimize Odmab Cleavage: - Monitor at 290 nm - Use DIPEA/water wash CheckCleavage->OptimizeCleavage Yes CheckCleavage->End No OptimizeCleavage->End

Caption: Troubleshooting workflow for side reactions with this compound.

Odmab_Cleavage cluster_start Protected Peptide cluster_reagent Reagent cluster_intermediate Intermediate cluster_final Final Product AspOdmab Peptide-Asp(Odmab) AminoBenzyl Peptide-Asp(O-p-aminobenzyl) + Indazole Byproduct AspOdmab->AminoBenzyl Step 1: Hydrazinolysis Hydrazine 2% Hydrazine in DMF FreeAsp Peptide-Asp(OH) AminoBenzyl->FreeAsp Step 2: 1,6-Elimination

Caption: Two-step cleavage mechanism of the Odmab protecting group.

References

Technical Support Center: Optimizing Hydrazine Treatment for Dmab Removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing hydrazine treatment for the removal of the 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Dmab) protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on this critical step in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Dmab group removal by hydrazine?

A1: The removal of the Dmab protecting group by hydrazine is a two-step process. First, hydrazine cleaves the N-ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) moiety, which is released as a chromophoric indazole by-product. This is followed by the spontaneous 1,6-elimination of the resulting p-aminobenzyl ester, which liberates the free carboxylic acid.[1][2][3]

Q2: What are the standard conditions for Dmab deprotection using hydrazine?

A2: The standard protocol involves treating the peptidyl-resin with a 2% solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[1][4] This treatment is typically repeated multiple times to ensure complete removal.[5]

Q3: How can I monitor the progress of the Dmab deprotection reaction?

A3: The first step of the deprotection, the cleavage of the ivDde group, releases an indazole by-product that can be monitored spectrophotometrically by measuring the absorbance of the reaction solution at 290 nm.[1][2][3][6] The reaction is considered complete when the absorbance at this wavelength returns to its baseline value. This method is applicable for both batch-wise and continuous-flow synthesis setups.[1][2]

Q4: Are there any compatibility issues with other common protecting groups?

A4: Yes, hydrazine treatment is not fully orthogonal with the Fmoc protecting group. Hydrazine will also remove Fmoc groups, so it is crucial that the N-terminus of the peptide is protected with a group stable to hydrazine, such as a Boc group, before Dmab deprotection.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the hydrazine treatment for Dmab removal.

Issue Potential Cause Recommended Solution
Incomplete or Sluggish Dmab Cleavage The cleavage of the p-aminobenzyl ester (the second step) can be slow and is often sequence-dependent.[1][2]After initial hydrazine treatment and washing with DMF, perform one of the following additional washing steps: - Wash the resin with 20% N,N-diisopropylethylamine (DIPEA) in DMF/water (90:10 v/v).[1][2][3] - Treat the resin with a 5 mM solution of sodium hydroxide (NaOH) in methanol/water.[1][5]
Low Yield of Final Peptide Incomplete Dmab removal leading to truncated or modified peptides.Ensure complete deprotection by monitoring the release of the indazole by-product at 290 nm.[2] If sluggish cleavage is suspected, apply the recommended solutions from the point above.
Presence of Unexpected Side Products Several side reactions can occur during hydrazine treatment.Please refer to the "Potential Side Reactions and Mitigation Strategies" table below.

Potential Side Reactions and Mitigation Strategies

Side Reaction Description Mitigation Strategy
Fmoc Group Removal Hydrazine is basic enough to cleave the Fmoc protecting group.[1][2]Ensure the N-terminus of the peptide is protected with a hydrazine-stable group, such as Boc, prior to Dmab deprotection.[1]
Peptide Bond Cleavage Hydrazine concentrations higher than 2% can lead to the cleavage of the peptide backbone, particularly at Glycine (Gly) residues.[4][7]Strictly adhere to a 2% hydrazine concentration. If cleavage is still an issue, consider reducing the reaction time or temperature.
Conversion of Arginine to Ornithine At concentrations exceeding 2%, hydrazine can convert Arginine (Arg) residues to Ornithine (Orn).[4]Use a hydrazine concentration of 2% or lower.
Pyroglutamate Formation Peptides with an N-terminal Glu(ODmab) residue can form a pyroglutamate if the α-amino group is unprotected.[2][8]Keep the N-terminal amino group protected during Dmab removal.
Aspartimide Formation Aspartic acid residues protected with Dmab have a high propensity to form aspartimide, a major and often difficult-to-avoid side reaction.[2][9]This is a sequence-dependent issue. If aspartimide formation is significant, consider alternative protection strategies for the aspartic acid side chain, such as the use of a tert-butyl ester.[8]
Reduction of Allyl Groups If your peptide contains allyl protecting groups, the double bond can be reduced by hydrazine.[1]Add allyl alcohol to the hydrazine deprotection solution to suppress this side reaction.[1]

Experimental Protocols

Batch-wise Dmab Deprotection
  • Place the peptidyl-resin in a suitable reaction vessel.

  • Add a solution of 2% hydrazine monohydrate in DMF (approximately 25 mL per gram of resin).[4]

  • Stopper the vessel and allow it to stand at room temperature for 3 minutes.[4]

  • Filter the resin and collect the filtrate.

  • Repeat the hydrazine treatment two to four more times.[4][5]

  • Monitor the absorbance of the collected filtrates at 290 nm. The reaction is complete when the absorbance returns to baseline.[2]

  • Wash the resin thoroughly with DMF.[4]

  • If sluggish cleavage is suspected, proceed with a 20% DIPEA or 5 mM NaOH wash as described in the troubleshooting guide.

Continuous-Flow Dmab Deprotection
  • Pack the peptidyl-resin in a column.

  • Flow a 2% hydrazine monohydrate solution in DMF through the column at a constant flow rate (e.g., 3 mL/min for a 1 cm diameter column).[2]

  • Continuously monitor the absorbance of the column eluant at 290 nm using a UV flow cell.[1][2]

  • Continue the flow until the absorbance returns to its initial baseline value, indicating the completion of the ivDde cleavage.[1]

  • Flush the column with DMF to remove any remaining reagents.

Visual Guides

Dmab_Deprotection_Mechanism Peptide_Dmab Peptide-Asp/Glu(ODmab) Step1_Intermediate Peptide-Asp/Glu(O-p-aminobenzyl) Peptide_Dmab->Step1_Intermediate Step 1: Cleavage of ivDde Hydrazine 2% Hydrazine in DMF Indazole Indazole By-product (UV active at 290 nm) Step1_Intermediate->Indazole Release of Step2_Product Peptide-Asp/Glu(OH) (Free Carboxylic Acid) Step1_Intermediate->Step2_Product Step 2: 1,6-Elimination (Spontaneous) Troubleshooting_Workflow Start Incomplete Dmab Cleavage Check_Monitoring Was UV monitoring at 290 nm performed to confirm completion of Step 1? Start->Check_Monitoring Perform_Monitoring Monitor indazole release at 290 nm until baseline. Check_Monitoring->Perform_Monitoring No Sluggish_Cleavage Suspect Sluggish Cleavage in Step 2 (1,6-Elimination) Check_Monitoring->Sluggish_Cleavage Yes Perform_Monitoring->Check_Monitoring Solution1 Wash with 20% DIPEA in DMF/water (90:10) Sluggish_Cleavage->Solution1 Yes Solution2 Treat with 5 mM NaOH in Methanol/water Sluggish_Cleavage->Solution2 Yes Re_evaluate Re-evaluate Cleavage (e.g., by mass spectrometry) Solution1->Re_evaluate Solution2->Re_evaluate

References

Technical Support Center: Aspartimide Formation with Asp(Odmab)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding aspartimide formation when using Asp(Odmab) in Fmoc-based solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation?

A1: Aspartimide formation is a common, base-catalyzed intramolecular side reaction that occurs in peptides containing aspartic acid (Asp) during Fmoc-based SPPS.[1][2] The backbone amide nitrogen of the amino acid C-terminal to the Asp residue attacks the side-chain β-carbonyl group of the Asp. This attack forms a five-membered succinimide ring, also known as an aspartimide.[1][3] This intermediate is unstable and can lead to the formation of several undesired by-products, including α- and β-aspartyl peptides, their corresponding epimers (D-isomers), and piperidide adducts.[3][4][5]

Q2: Why is the Asp(Odmab) protecting group particularly susceptible to aspartimide formation?

A2: The 4-(N-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)benzyl (Dmab) ester, used to protect the side chain of aspartic acid (Asp), has been shown to have a strong tendency to promote aspartimide formation with unusually high efficiency.[6][7] While increasing the steric bulk of the side chain protecting group can sometimes block succinimide ring formation, the Dmab group has demonstrated an increase in aspartimide propensity compared to other protecting groups like tert-butyl (OtBu).[8]

Q3: Which peptide sequences are most prone to aspartimide formation?

A3: The rate of aspartimide formation is highly dependent on the amino acid residue immediately following the Asp residue (at the i+1 position). Sequences with small, sterically unhindered amino acids are most susceptible. The Asp-Gly motif is notoriously prone to this side reaction due to the flexibility and lack of a side chain on the glycine residue.[1][9] Other sequences with a high propensity for aspartimide formation include Asp-Asn, Asp-Asp, Asp-Ser, and Asp-Arg.[2][3][5]

Q4: How can I detect aspartimide formation in my crude peptide?

A4: Aspartimide formation can be detected by analyzing the crude peptide using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • HPLC: The formation of aspartimide and its related by-products will result in multiple peaks in the HPLC chromatogram. The aspartimide itself, being a neutral species, often has a longer retention time than the desired peptide. The subsequent hydrolysis products (α- and β-aspartyl peptides) may have similar retention times to the target peptide, making purification challenging.[4][5]

  • MS: Mass spectrometry can identify the various by-products. Piperidide adducts will show a mass increase of +85 Da (or +67 Da as reported in some sources, likely due to fragmentation differences) compared to the target peptide.[1][5] The aspartimide intermediate itself may also be observed. The α- and β-aspartyl peptides will have the same mass as the desired product, making them difficult to distinguish by MS alone without fragmentation analysis.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
High levels of aspartimide-related impurities detected by HPLC/MS. The Asp(Odmab) protecting group is inherently prone to this side reaction.[6][7][8]1. Modify Deprotection Conditions: Switch to a weaker base for Fmoc removal, such as piperazine or morpholine. Alternatively, add an acidic additive like 0.1 M hydroxybenzotriazole (HOBt) or formic acid to the standard 20% piperidine in DMF deprotection solution to reduce the basicity.[1][8] 2. Use a More Sterically Hindered Protecting Group: For sequences highly prone to aspartimide formation, consider replacing Fmoc-Asp(Odmab)-OH with a bulkier protecting group such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH, which have been shown to significantly reduce this side reaction.[1][4]
Synthesis of an Asp-Gly containing peptide results in very low purity. The Asp-Gly sequence is exceptionally susceptible to aspartimide formation due to the lack of steric hindrance from the glycine residue.[1][9]1. Utilize Backbone Protection: The most effective method is to use a dipeptide with a backbone protecting group on the glycine, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH. This completely prevents the side reaction.[1] 2. Employ a Bulky Protecting Group on Asp: Fmoc-Asp(OBno)-OH has demonstrated considerable success in minimizing aspartimide formation even in challenging Asp-Gly sequences.[1]
Increased aspartimide formation is observed when using microwave-assisted SPPS. The higher temperatures utilized in microwave synthesis can accelerate the rate of aspartimide formation.[1]1. Lower the Microwave Temperature: Optimize the microwave protocol to use lower temperatures during both the coupling and deprotection steps.[1] 2. Consider Additives: The use of acidic additives in the deprotection solution can help to mitigate the effects of elevated temperatures.[1]
Low yield of the desired peptide, especially for long sequences containing Asp(Odmab). Aspartimide formation leads to a variety of side products, including piperidide adducts, which reduces the overall yield of the target full-length peptide.[1]1. Modify Deprotection Conditions: As mentioned previously, using weaker bases or acidic additives for Fmoc removal can significantly suppress the side reaction and improve the yield of the desired peptide.[1][8] 2. Substitute the Protecting Group: For particularly difficult sequences, replacing Asp(Odmab) with a more robust protecting group is the most reliable solution.

Quantitative Data Summary

Table 1: Propensity for Aspartimide Formation for Different C-Terminal Residues to Asp

Residue at (i+1) PositionPropensity for Aspartimide Formation
Gly++++
Asn(Trt)+++
Asp(OtBu)+++
Arg(Pbf)++
Cys(Acm)++
Ala+
Cys(Trt)+

Source: Adapted from Novabiochem® Innovations 1.16[5]

Table 2: Effect of Modified Deprotection Conditions on Aspartimide Formation in a Model Peptide

Deprotection ReagentExtent of Aspartimide FormationNotes
20% Piperidine in DMFHigh (Sequence Dependent)Standard condition, prone to aspartimide formation.[1]
20% Piperidine / 0.1M HOBt in DMFSignificantly ReducedHOBt buffers the basicity, reducing the side reaction.[1][8]
20% Piperidine / 5% Formic Acid in NMPReduced by ~90% in a model peptideThe acid additive protonates the amide, reducing its nucleophilicity.[1]
PiperazineSignificantly ReducedA weaker base than piperidine, which slows the rate of aspartimide formation.[1][8]
MorpholineVery LowA weak base that minimizes aspartimide formation but may not be efficient enough for complete Fmoc removal in all cases.[1][9]

Experimental Protocols

Protocol 1: Fmoc-Deprotection Using Piperidine with HOBt Additive

  • Reagent Preparation: Prepare a solution of 20% (v/v) piperidine and 0.1 M HOBt in high-purity DMF.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection: Drain the DMF and add the deprotection solution to the resin.

  • Incubation: Gently agitate the resin at room temperature for 10-20 minutes.

  • Draining and Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Kaiser Test: Perform a Kaiser test to confirm the complete removal of the Fmoc group.

Protocol 2: On-Resin Monitoring of Dmab Group Removal

The removal of the Dmab group is achieved with 2% hydrazine in DMF and can be monitored spectrophotometrically.[10]

  • Reagent Preparation: Prepare a solution of 2% (v/v) hydrazine hydrate in DMF.

  • Deprotection: Treat the peptide-resin with the hydrazine solution.

  • Monitoring:

    • Batchwise: After each treatment with the deprotection solution, collect a sample of the filtrate and measure the absorbance at 290 nm. The release of an indazole by-product indicates the progress of the reaction.[10]

    • Continuous Flow: Pump the column eluant through a UV flow-cell and monitor the absorbance at 290 nm.[10]

  • Completion: Continue the hydrazine treatment until the absorbance at 290 nm of the filtrate returns to baseline, indicating complete removal of the Dmab group.

  • Washing: Wash the resin thoroughly with DMF.

Visualizations

Aspartimide_Formation_Pathway Peptide Peptide with Asp(Odmab)-Xaa Aspartimide Aspartimide Intermediate (Succinimide Ring) Peptide->Aspartimide Intramolecular Cyclization Base Base (e.g., Piperidine) Base->Peptide Hydrolysis Hydrolysis Aspartimide->Hydrolysis Piperidine_Attack Piperidine Attack Aspartimide->Piperidine_Attack Alpha_Peptide α-Aspartyl Peptide (Desired and Epimerized) Hydrolysis->Alpha_Peptide Beta_Peptide β-Aspartyl Peptide (Desired and Epimerized) Hydrolysis->Beta_Peptide Piperidides α- and β-Piperidide Adducts Piperidine_Attack->Piperidides

Caption: Base-catalyzed formation of an aspartimide intermediate and subsequent side reactions.

Troubleshooting_Workflow decision decision solution solution start Aspartimide Formation Detected check_sequence Is the sequence Asp-Gly? start->check_sequence backbone_protection Use Backbone Protection (e.g., Fmoc-Asp(OtBu)-Dmb-Gly-OH) check_sequence->backbone_protection Yes modify_conditions Modify Deprotection Conditions check_sequence->modify_conditions No weaker_base Use Weaker Base (Piperazine/Morpholine) modify_conditions->weaker_base acidic_additive Add Acidic Additive (HOBt/Formic Acid) modify_conditions->acidic_additive change_pg Change Asp Protecting Group (e.g., OMpe, OBno) modify_conditions->change_pg

Caption: A decision workflow for troubleshooting aspartimide formation.

References

Technical Support Center: Strategies to Minimize Piperidine-Induced Side Reactions in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize side reactions associated with the use of piperidine for Fmoc deprotection in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Fmoc Deprotection Fundamentals

Q1: What is the primary role of piperidine in Fmoc-SPPS and what are the most common side reactions?

A1: Piperidine is a secondary amine used as a base to remove the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-terminus of a growing peptide chain.[1][2][3][4] This deprotection step is crucial for the subsequent coupling of the next amino acid.[1][2] The mechanism involves a β-elimination reaction.[1][4] While effective, the basic nature of piperidine can lead to several side reactions that compromise peptide purity and yield.

The most common side reactions include:

  • Aspartimide Formation: Intramolecular cyclization of aspartic acid (Asp) residues, particularly in sequences like Asp-Gly, Asp-Asn, and Asp-Ser.[1][5][6][7][8] This can lead to racemization and the formation of α- and β-aspartyl peptides.[5][6]

  • Diketopiperazine (DKP) Formation: Intramolecular cyclization of the N-terminal dipeptide, leading to chain truncation. This is especially prevalent when proline is one of the first two amino acids.[5][7][9]

  • Racemization: Loss of chirality, particularly at the C-terminal cysteine residue.[5]

  • Piperidine Adduct Formation: In peptides with a C-terminal cysteine, piperidine can react with a dehydroalanine intermediate to form a piperidinyl-alanine adduct, resulting in a mass increase of +51 Da.[5][7]

  • Incomplete Fmoc Deprotection: Can occur due to steric hindrance or peptide aggregation, leading to deletion sequences.[1][2]

Troubleshooting Specific Side Reactions

Q2: I am observing significant aspartimide formation in my peptide containing an Asp-Gly sequence. What strategies can I employ to minimize this?

A2: Aspartimide formation is a frequent challenge with Asp-containing peptides.[8] Here are several effective strategies to mitigate this side reaction:

  • Use of Additives: Adding 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can help suppress aspartimide formation.[7][10]

  • Employ Alternative Bases: Weaker bases or sterically hindered bases can reduce the rate of aspartimide formation.[5][10] Good alternatives include:

    • Piperazine in combination with HOBt: This mixture has been shown to cause less aspartimide formation compared to piperidine.[10][11]

    • Morpholine: This weaker base can minimize aspartimide formation.[6][8]

    • 3-(Diethylamino)propylamine (DEAPA): This alternative has been shown to minimize the formation of both diastereoisomers and aspartimide-containing derivatives.[12]

  • Optimize Deprotection Conditions: Reducing the piperidine concentration (e.g., from 20% to 5% or 10%) and minimizing the deprotection time can decrease the extent of this side reaction.[13][14] However, ensure that deprotection is complete to avoid deletion sequences.

  • Utilize Modified Asp Protecting Groups: Employing bulkier side-chain protecting groups on the aspartic acid can sterically hinder the cyclization. Examples include Fmoc-Asp(OMpe)-OH and Fmoc-Asp(OBno)-OH.[10]

  • Backbone Protection: Incorporating a protecting group on the amide nitrogen of the amino acid following the Asp residue, such as a 2-hydroxy-4-methoxybenzyl (Hmb) group, can prevent aspartimide formation.[7][15]

Q3: My peptide synthesis is failing at the dipeptide stage with significant chain truncation, especially with a proline residue at the second position. What is happening and how can I fix it?

A3: This is a classic case of diketopiperazine (DKP) formation.[5][7] The deprotected N-terminal amine of the dipeptide attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP.

Troubleshooting DKP Formation:

  • Use Sterically Hindered Resins: Synthesizing the peptide on a 2-chlorotrityl chloride resin can inhibit DKP formation due to the steric bulk of the resin linkage.[7][10]

  • Alternative Deprotection Reagents: A combination of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP) has been shown to drastically reduce DKP formation compared to 20% piperidine in DMF.[16]

  • Modified Coupling Protocol: For the third amino acid, use a protocol that minimizes the time the N-terminal amine of the second residue is free before coupling.

Q4: I am synthesizing a peptide with a C-terminal cysteine and observing a significant impurity with a mass shift of +51 Da. What is this side product and how can I prevent its formation?

A4: This impurity is likely a 3-(1-piperidinyl)alanine adduct.[5][7] The basic conditions of piperidine treatment can catalyze the elimination of the protected sulfhydryl group of the C-terminal cysteine, forming a dehydroalanine intermediate. Piperidine then acts as a nucleophile and adds to this intermediate.

Prevention Strategies:

  • Use a Sterically Bulky Protecting Group: Utilizing the trityl (Trt) protecting group for the cysteine sulfhydryl can minimize, though not always eliminate, this side reaction.[7]

  • Alternative Bases: Using a non-nucleophilic base for deprotection can prevent the addition reaction. However, care must be taken as some strong non-nucleophilic bases can increase other side reactions like aspartimide formation.[5] A combination of DBU with a scavenger like piperazine is a potential option.[5][17]

Data Presentation

Table 1: Comparison of Deprotection Reagents and Their Impact on Side Reactions

Deprotection Reagent/CocktailTypical ConcentrationAdvantagesDisadvantagesKey Side Reactions Minimized
Piperidine 20% in DMFEffective and fast Fmoc removalCan induce various side reactions; controlled substance[18][19]-
4-Methylpiperidine 20% in DMFEquivalent efficiency to piperidine; not a controlled substance[18]Similar side reaction profile to piperidine-
Piperazine/HOBt 20% Piperazine, 0.1M HOBt in DMFReduces aspartimide formation and racemization of C-terminal Cys[10][11]May have slower deprotection kineticsAspartimide formation, Racemization
DBU/Piperazine 2% DBU, 5% Piperazine in NMPRapid and efficient Fmoc removal; reduces DKP formation[16][17]DBU is a very strong base and can increase aspartimide formation if not used carefully[5][20]Diketopiperazine formation
Morpholine 50% in DMFMilder base, reduces aspartimide and DKP formation[5][6]Slower deprotection kinetics, may not be suitable for all sequences[8]Aspartimide formation, Diketopiperazine formation
Dipropylamine (DPA) 10% in NMPReduces aspartimide formationMay require elevated temperatures for efficient deprotection[5]Aspartimide formation

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Piperidine

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.[1]

  • Deprotection (Step 1): Drain the DMF and add a solution of 20% piperidine in DMF to the resin (approximately 10 mL per gram of resin).[1]

  • Agitation: Agitate the mixture at room temperature for 5-10 minutes.[1]

  • Drain: Drain the deprotection solution.

  • Deprotection (Step 2): Repeat steps 2-4 to ensure complete removal of the Fmoc group.[1]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[1]

Protocol 2: Fmoc Deprotection using DBU/Piperazine to Minimize DKP Formation

  • Resin Swelling: Swell the peptide-resin in N-methyl-2-pyrrolidone (NMP) for 30 minutes.[5]

  • Deprotection Solution Preparation: Prepare a deprotection solution of 2% DBU and 5% piperazine in NMP.

  • Deprotection: Drain the NMP and add the DBU/piperazine deprotection solution to the resin.

  • Reaction: Gently agitate the resin for 2 x 5 minutes.[5]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with NMP (3-5 times).[5]

Protocol 3: Monitoring Fmoc Deprotection via UV-Vis Spectroscopy

  • Collect Filtrate: Collect the entire filtrate from the piperidine deprotection step in a volumetric flask of known volume.

  • Dilution: Dilute the filtrate to the mark with the deprotection solvent (e.g., 20% piperidine in DMF). Further serial dilutions may be necessary.

  • Measurement: Using a quartz cuvette, measure the absorbance of the solution at approximately 301 nm against a blank of the deprotection solvent. The absorbance is due to the dibenzofulvene-piperidine adduct.[2]

Visualizations

Fmoc_Deprotection_Pathway cluster_reagents Reagents Fmoc_Peptide Fmoc-NH-Peptide-Resin Carbanion Carbanion Intermediate Fmoc_Peptide->Carbanion Proton Abstraction Deprotected_Peptide H2N-Peptide-Resin Carbanion->Deprotected_Peptide β-Elimination DBF Dibenzofulvene (DBF) Carbanion->DBF Adduct DBF-Piperidine Adduct DBF->Adduct Michael Addition Piperidine_Base Piperidine (Base) Piperidine_Scavenger Piperidine (Scavenger) Aspartimide_Formation_Pathway cluster_products Reaction Products Peptide Peptide with Asp(OR)-Xaa Aspartimide Aspartimide Intermediate Peptide->Aspartimide Intramolecular Cyclization Alpha_Peptide α-Aspartyl Peptide (Target) Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Aspartyl Peptide (Side Product) Aspartimide->Beta_Peptide Hydrolysis/ Rearrangement Piperidide Piperidide Adducts (Side Product) Aspartimide->Piperidide Nucleophilic Attack Piperidine Piperidine Troubleshooting_Workflow Start Side Reaction Observed Identify Identify Side Reaction (e.g., MS, HPLC) Start->Identify Aspartimide Aspartimide? Identify->Aspartimide DKP DKP Formation? Aspartimide->DKP No Sol_Asp Use Additives (HOBt) Use Weaker Base Optimize Conditions Aspartimide->Sol_Asp Yes Other Other Side Reaction? DKP->Other No Sol_DKP Use 2-Cl-Trt Resin Use DBU/Piperazine DKP->Sol_DKP Yes Sol_Other Consult Literature Contact Support Other->Sol_Other Yes End Problem Resolved Sol_Asp->End Sol_DKP->End Sol_Other->End

References

Technical Support Center: Purification of Peptides Containing Aspartimide Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of peptides containing aspartimide-related impurities.

Understanding the Problem: Aspartimide Formation

Aspartimide formation is a notorious side reaction in solid-phase peptide synthesis (SPPS), particularly during the base-catalyzed removal of the Fmoc protecting group.[1] It involves the cyclization of an aspartic acid (Asp) residue to form a five-membered succinimide ring. This aspartimide intermediate is unstable and prone to nucleophilic attack by water or bases (like piperidine from Fmoc deprotection), leading to several problematic impurities.[1]

The primary challenge is that the hydrolysis of the aspartimide ring is not specific. It produces a mixture of the desired native peptide (α-aspartyl) and an isomeric impurity (β-aspartyl), where the peptide backbone continues from the side-chain carboxyl group.[1] Furthermore, the chiral center of the aspartic acid can epimerize under these conditions, leading to D-isomers of both α and β-peptides.[1]

Aspartimide_Formation cluster_products Final Impurity Mixture Peptide Peptide with L-α-Asp Deprotonation Backbone Amide Deprotonation Peptide->Deprotonation Base (e.g., Piperidine) Aspartimide L-Aspartimide Intermediate (Mass = Target - 18 Da) Deprotonation->Aspartimide Intramolecular Cyclization Racemization D-Aspartimide Intermediate Aspartimide->Racemization Epimerization Hydrolysis Ring Opening (Hydrolysis) Aspartimide->Hydrolysis Piperidide Piperidine Adducts (Mass = Target + 67 Da) Aspartimide->Piperidide Piperidine Attack Racemization->Hydrolysis Racemization->Piperidide Piperidine Attack Alpha_L L-α-Aspartyl (Target Peptide) Hydrolysis->Alpha_L Beta_L L-β-Aspartyl (Isomer) Hydrolysis->Beta_L Alpha_D D-α-Aspartyl (Diastereomer) Hydrolysis->Alpha_D Beta_D D-β-Aspartyl (Diastereomer) Hydrolysis->Beta_D

Caption: Pathway of aspartimide formation and subsequent generation of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect from aspartimide formation?

A1: You should expect a complex mixture of impurities including:

  • β-Aspartyl peptides: Isomers of your target peptide with identical mass, making them very difficult to detect by mass spectrometry alone and challenging to separate chromatographically.[2]

  • Diastereomers: D-α-aspartyl and D-β-aspartyl peptides, which also have the same mass as the target peptide.

  • Aspartimide intermediate: The cyclic imide itself, which has a mass of 18 Da less than the target peptide (due to the loss of a water molecule).

  • Piperidide adducts: Formed by the reaction of piperidine with the aspartimide ring, resulting in impurities with a mass 85 Da higher than the aspartimide (or 67 Da higher than the target peptide). These are generally easier to separate due to the significant mass and polarity difference.[1]

Q2: Why are α- and β-aspartyl peptides so difficult to separate?

A2: These peptides are isomers with very similar physicochemical properties, including hydrophobicity and charge, under standard reversed-phase HPLC (RP-HPLC) conditions (e.g., C18 column with a water/acetonitrile gradient containing 0.1% TFA). This often leads to co-elution or very poor resolution.[2] Their identical mass makes them indistinguishable in a standard LC-MS analysis without excellent chromatographic separation.[2]

Q3: Which peptide sequences are most susceptible to aspartimide formation?

A3: The residue immediately C-terminal to the aspartic acid is the most critical factor. Sequences with small, sterically unhindered residues are most prone to this side reaction. The general order of propensity is: Asp-Gly > Asp-Asn > Asp-Ser > Asp-Ala

Q4: Can I convert the aspartimide impurity back to my desired peptide?

A4: Direct and selective conversion of the aspartimide ring back to the native L-α-aspartyl peptide via simple hydrolysis is generally not a feasible strategy. Hydrolysis under aqueous conditions (acidic or basic) typically yields a mixture of α- and β-aspartyl peptides, often favoring the undesired β-isomer. However, a chemical modification strategy to facilitate separation is possible (see Troubleshooting Guide).

Troubleshooting Guide: Purification

This guide addresses common problems observed during the purification of peptides contaminated with aspartimide-related impurities.

Problem / Observation Probable Cause Recommended Solution(s)
Multiple peaks with the same mass as the target peptide. Presence of α/β-aspartyl isomers and/or diastereomers.1. Optimize HPLC Gradient: Decrease the gradient slope (e.g., from 1%/min to 0.5%/min or shallower) around the elution time of the target peptide to improve resolution.[3] 2. Modify Mobile Phase: See detailed HPLC optimization strategies below.
A significant peak with a mass of -18 Da compared to the target. Presence of the unhydrolyzed aspartimide intermediate.This impurity is typically more hydrophobic than the target peptide and can often be separated using a standard RP-HPLC gradient. If it co-elutes, the optimization strategies for isomers will likely resolve it.
A significant peak with a mass of +67 Da compared to the target. Piperidide adduct formed from piperidine reacting with the aspartimide.These adducts are usually more polar and can be separated from the target peptide with a standard RP-HPLC gradient.
Purification is intractable; isomers cannot be resolved. The physicochemical properties of the α- and β-isomers are too similar under the attempted conditions.1. Re-evaluate Synthesis: The most effective solution is often to re-synthesize the peptide using methods to prevent aspartimide formation (e.g., using Fmoc-Asp(OMpe)-OH, Fmoc-Asp(OBno)-OH, or backbone protection).[2] 2. Use Chemical Derivatization: Convert the aspartimide and hydrolyzed peptides into esters to improve separability (see Protocol 1).[4]
Detailed Troubleshooting: HPLC Method Optimization

If isomeric impurities are present, a systematic approach to HPLC method development is crucial. The goal is to alter the selectivity of the separation.

HPLC_Troubleshooting Start Poor Resolution of Isomers Change_Gradient 1. Decrease Gradient Slope (e.g., 1%/min to 0.5%/min) Start->Change_Gradient Reassess Re-assess Separation Change_Gradient->Reassess Change_pH 2. Change Mobile Phase pH (e.g., TFA pH ~2 to Phosphate Buffer pH 5-7) Change_pH->Reassess Change_Column 3. Change Stationary Phase (e.g., C18 to Phenyl-Hexyl or C8) Change_Column->Reassess Change_Solvent 4. Change Organic Modifier (e.g., Acetonitrile to Methanol) Change_Solvent->Reassess Reassess->Change_pH Still Poor Reassess->Change_Column Still Poor Reassess->Change_Solvent Still Poor Success Successful Separation Reassess->Success Resolved

Caption: Logical workflow for troubleshooting poor HPLC resolution of peptide isomers.

Quantitative Impact of HPLC Parameters on Isomer Separation

The separation of α- and β-aspartyl isomers is highly dependent on the specific peptide sequence and the HPLC conditions. Below is a summary of the effects of key parameters.

Parameter Condition Effect on α/β-Asp Isomer Separation Reference / Rationale
Stationary Phase C18 (ODS)Standard choice, but may not provide sufficient selectivity.Most common for peptide purification.
Phenyl-HexylCan offer alternative selectivity through π-π interactions with aromatic residues.Provides different retention mechanisms that may resolve isomers.
C8 / C4Less hydrophobic than C18; may alter retention behavior sufficiently to improve separation.Changes in hydrophobicity can affect isomer interaction with the stationary phase differently.
Mobile Phase pH Low pH (~2, 0.1% TFA)Standard condition. Often results in co-elution of α/β-isomers.Protonates acidic side chains, minimizing charge differences.
Mid pH (~5.0, Phosphate Buffer)Can significantly improve resolution. The slight difference in the pKa of the α- and β-carboxyl groups can be exploited.Resolution of L-Phe-α-L-Asp-GlyNH₂ and L-Phe-β-L-Asp-GlyNH₂ was achieved at pH 5.0.[5]
High pH (~8-10, Bicarbonate/Ammonia)Changes ionization state of basic and acidic residues, dramatically altering selectivity.Can reverse elution order or improve separation, but silica columns may degrade. Use hybrid or polymer-based columns.
Organic Modifier Acetonitrile (ACN)Standard choice, generally provides sharp peaks.Good solvating properties for peptides.
Methanol (MeOH)Can alter selectivity compared to ACN. May improve resolution for some isomeric pairs.Changes the polarity and solvating characteristics of the mobile phase.
Gradient Slope Shallow (0.1-0.5% B/min)Increases the separation window for closely eluting peaks.A shallower gradient enhances the differential migration of components with similar retention.[3]

Experimental Protocols

Protocol 1: Aspartimide Ring-Opening via Esterification for Improved HPLC Separation

This protocol is adapted from the work of Stathopoulos et al. and is intended to convert the difficult-to-separate α/β-aspartyl peptides into their corresponding methyl esters, which may be more readily resolved by RP-HPLC.[4] This is a rescue strategy for valuable samples where re-synthesis is not feasible.

Objective: To convert a mixture of α-Asp, β-Asp, and aspartimide-containing peptides into their more separable α- and β-aspartyl methyl ester derivatives.

Materials:

  • Crude or partially purified peptide containing aspartimide-related impurities.

  • Methanol (HPLC grade).

  • Diisopropylethylamine (DIEA).

  • RP-HPLC system for analysis and purification.

  • Standard HPLC mobile phases (e.g., A: 0.1% TFA in water, B: 0.1% TFA in acetonitrile).

Procedure:

  • Dissolution: Dissolve the crude peptide in methanol. The concentration will depend on the peptide's solubility.

  • Reaction Setup: To the peptide solution, add DIEA to a final concentration of 2% (v/v).

  • Incubation: Incubate the reaction mixture at room temperature. The reaction progress should be monitored over time. A previous study showed significant conversion within 15-30 minutes for model peptides.[4]

  • Monitoring: At various time points (e.g., 15 min, 30 min, 1 hr, 2 hr), take a small aliquot of the reaction mixture, dilute it with Mobile Phase A, and inject it onto an analytical RP-HPLC system to monitor the conversion of the starting materials to the new ester products. The methyl ester products will have a mass increase of 14 Da compared to the hydrolyzed peptides.

  • Quenching & Purification: Once the reaction is deemed complete (i.e., the starting materials are consumed), the reaction can be quenched by acidifying with a small amount of TFA or formic acid. The entire mixture can then be directly purified using preparative RP-HPLC.

  • Analysis: The resulting α- and β-aspartyl methyl esters will have different retention times from each other and from the original impurities, often with improved separation, allowing for the isolation of the desired α-ester.

Disclaimer: This method modifies the target peptide. The resulting ester may need to be hydrolyzed back to the carboxylic acid in a subsequent step, which itself can re-introduce impurities. This protocol is primarily for analytical confirmation or when the ester form of the peptide is acceptable for downstream use.

Protocol 2: Analytical HPLC Method for Isomer Resolution

This protocol provides a starting point for developing an analytical RP-HPLC method to resolve α- and β-aspartyl isomers, based on the principle of adjusting mobile phase pH.

Objective: To achieve baseline separation of α- and β-aspartyl peptide isomers.

Materials & Equipment:

  • Analytical HPLC system with UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A (pH ~2): 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B (pH ~2): 0.1% (v/v) TFA in acetonitrile.

  • Mobile Phase C (pH 5.0): 10 mM Sodium Phosphate buffer, pH 5.0.

  • Mobile Phase D (pH 5.0): 10 mM Sodium Phosphate buffer in 80:20 acetonitrile:water, pH 5.0.

Procedure:

Method 1: Standard Low pH (TFA-based)

  • Equilibrate the C18 column with 95% Mobile Phase A / 5% Mobile Phase B.

  • Inject the peptide sample.

  • Run a shallow linear gradient, for example, from 5% to 45% Mobile Phase B over 40 minutes.

  • Monitor the elution profile at 214-220 nm. This method serves as a baseline and may show co-elution.

Method 2: Mid-pH (Phosphate Buffer-based)

  • Thoroughly wash the HPLC system and column with water and then isopropanol to remove all traces of TFA before switching to a phosphate buffer.

  • Equilibrate the C18 column with 95% Mobile Phase C / 5% Mobile Phase D.

  • Inject the peptide sample.

  • Run a shallow linear gradient appropriate for your peptide, for example, from 5% to 45% Mobile Phase D over 40 minutes.

  • Monitor the elution profile. Compare the chromatogram to the low-pH method. Resolution of the α- and β-isomers is often significantly improved at this pH.[5]

System Wash: After using phosphate buffers, it is critical to wash the system and column extensively with water to prevent salt precipitation before switching back to organic solvents or storing the system.

References

Technical Support Center: Analytical Methods for Aspartimide Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection and analysis of aspartimide formation in peptides and proteins. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting common experimental issues and to answer frequently asked questions regarding the analytical methodologies used to identify and quantify this critical degradation product.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide, and why is it a concern in peptide and protein therapeutics?

A1: Aspartimide is a cyclic imide that forms from an aspartic acid (Asp) or asparagine (Asn) residue through an intramolecular cyclization reaction. This reaction is particularly problematic in peptide synthesis and protein formulations because the aspartimide intermediate is unstable and can hydrolyze to form a mixture of products, including the native L-α-aspartyl peptide, the isomerized L-β-aspartyl peptide (isoAsp), and their corresponding D-isomers.[1][2] The formation of these isoaspartyl peptides alters the peptide's primary structure, which can lead to a loss of biological activity, changes in immunogenicity, and reduced therapeutic efficacy.[3]

Q2: Which amino acid sequences are most susceptible to aspartimide formation?

A2: Aspartimide formation is highly sequence-dependent. The most problematic sequences are those where the aspartic acid residue is followed by a small, flexible amino acid, as the lack of steric hindrance facilitates the cyclization. Sequences particularly prone to this modification include Asp-Gly, Asp-Ser, Asp-Asn, and Asp-Arg.[4]

Q3: How can I detect aspartimide formation in my sample?

A3: Aspartimide formation can be detected using several analytical techniques. The most common methods are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Capillary Electrophoresis (CE).[4] The initial aspartimide product will have a mass loss of 18 Da (due to the loss of a water molecule) compared to the parent peptide, which can be detected by mass spectrometry.[4] However, the subsequent hydrolysis products often have the same mass as the desired peptide, making chromatographic separation essential for their detection and quantification.[1][5]

Q4: Is it possible to completely prevent aspartimide formation?

A4: While complete elimination can be challenging, aspartimide formation can be significantly suppressed to negligible levels.[4] Strategies to prevent this side reaction primarily focus on modifying the chemical environment during peptide synthesis or formulation. This includes the use of sterically hindered protecting groups for the aspartic acid side chain (e.g., OMpe, OBno), backbone protection (e.g., Hmb), or modifying deprotection conditions by using weaker bases or adding acidic additives.[6][7]

Q5: How does the choice of coupling reagent impact aspartimide formation?

A5: The primary driver of aspartimide formation is the base-catalyzed cyclization that occurs during the Fmoc deprotection step in solid-phase peptide synthesis (SPPS).[4] While the choice of coupling reagent has a less direct impact, slower-acting reagents may slightly reduce the propensity for this side reaction.[8] However, the most effective preventative measures involve optimizing the deprotection conditions and selecting appropriate side-chain protecting groups for the aspartic acid residue.[4]

Troubleshooting Guides

Issue 1: Difficulty in separating aspartimide-related impurities from the main peptide peak in HPLC.
  • Possible Cause: The isoaspartyl peptides (α- and β-isomers) are structurally very similar to the parent peptide and often co-elute or are poorly resolved under standard HPLC conditions.[1]

  • Solution:

    • Optimize the HPLC Gradient: Employ a shallower gradient to increase the separation time between closely eluting peaks.

    • Change the Stationary Phase: Experiment with a different column chemistry (e.g., phenyl-hexyl instead of C18) to alter the selectivity of the separation.

    • Modify the Mobile Phase: Adjust the ion-pairing agent (e.g., trifluoroacetic acid - TFA) concentration or switch to an alternative, such as difluoroacetic acid (DFA), which can sometimes improve resolution.

    • Adjust the Temperature: Lowering the column temperature can sometimes enhance the separation of isomers.

Issue 2: No mass difference is observed in the mass spectrum, but biological activity is reduced.
  • Possible Cause: The initial aspartimide has likely hydrolyzed to form isoaspartyl (isoAsp) peptides. This is a mass-neutral rearrangement, meaning the product has the same molecular weight as the desired peptide, making it undetectable by mass spectrometry alone.[3]

  • Solution:

    • Enzymatic Digestion: Use an enzyme like Asp-N endoproteinase, which specifically cleaves N-terminal to aspartic acid residues. Since isoAsp residues are not recognized by this enzyme, the presence of undigested peptide fragments can indicate isoaspartyl formation.[3]

    • Tandem Mass Spectrometry (MS/MS): While the parent mass is the same, the fragmentation patterns of the α- and β-aspartyl isomers can differ, allowing for their differentiation.

    • High-Resolution Analytical Techniques: Employ high-resolution techniques like Capillary Electrophoresis (CE) or specialized HPLC methods designed for isomer separation.

Issue 3: Aspartimide formation is detected even in sequences not considered highly susceptible.
  • Possible Cause:

    • Elevated Temperatures: Increased temperatures during synthesis, purification, or storage can accelerate aspartimide formation.[9]

    • Prolonged Exposure to Basic Conditions: Extended deprotection times or inefficient washing during SPPS can lead to higher levels of aspartimide.

    • Solvent Effects: The polarity of the solvent can influence the rate of this side reaction.[4]

  • Solution:

    • Temperature Control: Maintain controlled, lower temperatures throughout the experimental workflow.

    • Minimize Base Exposure: Use the minimum time necessary for complete Fmoc removal and ensure thorough washing.

    • Solvent Selection: While DMF is a standard solvent in SPPS, consider if alternative solvents with lower polarity are suitable for your specific peptide.

Quantitative Data Summary

The following table summarizes quantitative data for the detection of aspartimide and its related byproducts using various analytical methods. Please note that the limits of detection (LOD) and quantification (LOQ) are highly dependent on the specific instrument, method parameters, and the nature of the peptide being analyzed.

Analytical MethodAnalyteTypical Quantitative RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
RP-HPLC-UV Aspartimide & Isomers0.1% - 15% of total peptide~0.1% (relative peak area)~0.5% (relative peak area)[5][10]
Mass Spectrometry (MS) Aspartimide (-18 Da)Qualitative to semi-quantitativeAnalyte dependentAnalyte dependent[4]
Tandem MS (MS/MS) Isoaspartyl PeptidesQualitative IdentificationPicomole to femtomole rangeNanomole to picomole range[11]
NMR Spectroscopy Aspartimide & Isomers>1% of total peptide~1% of total peptide~5% of total peptide[10]
Capillary Electrophoresis (CE) Aspartimide & Isomers0.015 - 3.0 mmol/L0.005 - 0.1 mmol/L0.015 - 0.3 mmol/L[12]

Detailed Experimental Protocols

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general method for the separation and quantification of aspartimide-related impurities.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient: A shallow gradient is recommended for optimal resolution. For example, 5-45% B over 40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 214 nm and 280 nm.

  • Procedure:

    • Dissolve the peptide sample in Mobile Phase A.

    • Inject the sample onto the column.

    • Run the gradient elution.

    • Identify peaks corresponding to the aspartimide (often eluting earlier than the main peptide) and its hydrolysis products (often eluting very close to the main peak).

    • Quantify the impurities by integrating the peak areas and expressing them as a percentage of the total peak area.

Mass Spectrometry (MS)

This protocol describes the use of mass spectrometry for the initial identification of aspartimide formation.

  • Instrumentation: A mass spectrometer (e.g., ESI-QTOF or MALDI-TOF).

  • Procedure:

    • Prepare the peptide sample in a suitable solvent for ionization (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).

    • Infuse or inject the sample into the mass spectrometer.

    • Acquire the mass spectrum in the expected mass range for the peptide.

    • Look for a peak corresponding to the molecular weight of the target peptide minus 18 Da, which indicates the presence of the aspartimide intermediate.

    • For further confirmation, perform tandem MS (MS/MS) on the parent ion and the ion at M-18 Da to compare their fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general workflow for the structural elucidation of aspartimide and its isomers using 2D NMR.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a sufficient amount of the purified impurity or the peptide mixture in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Experiments:

    • 1D ¹H NMR: To get an initial overview of the sample complexity.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the amino acid residues.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To establish sequential connectivities between amino acid residues.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for confirming the peptide sequence and identifying the modified residue.

  • Data Analysis: Compare the chemical shifts and correlation patterns of the sample with those of the expected peptide structure. Aspartimide formation and subsequent isomerization will lead to characteristic changes in the chemical shifts of the protons and carbons around the affected aspartic acid residue.[10]

Capillary Electrophoresis (CE)

This protocol outlines a method for the high-resolution separation of aspartyl isomers.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused silica capillary (e.g., 50 µm internal diameter, 50-70 cm total length).

  • Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 3.0. For enhanced separation of diastereomers, cyclodextrins can be added to the BGE.[12]

  • Voltage: 20-30 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic or electrokinetic injection of the sample.

  • Detection: UV detection at 200 nm or 214 nm.

  • Procedure:

    • Rinse the capillary with 0.1 M NaOH, followed by water, and then the BGE.

    • Inject the sample.

    • Apply the separation voltage.

    • Monitor the separation of the isomers. The different charge-to-size ratios of the α- and β-aspartyl peptides, as well as their diastereomers, allow for their separation.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Workflow cluster_results Results Peptide_Synthesis Peptide Synthesis / Formulation Crude_Peptide Crude or Final Product Peptide_Synthesis->Crude_Peptide Screening Initial Screening (HPLC/MS) Crude_Peptide->Screening Pure Product is Pure Screening->Pure No Impurity Impure Aspartimide Detected Screening->Impure Impurity Detected Quantification Quantification (HPLC/CE) Identification Structural ID (MS/MS, NMR) Impure->Quantification Impure->Identification

Caption: A typical experimental workflow for the analysis of aspartimide formation.

troubleshooting_logic Start Problem Encountered Mass_Loss Mass Loss of 18 Da in MS? Start->Mass_Loss Coelution Co-eluting Peaks in HPLC? Mass_Loss->Coelution No Aspartimide Aspartimide Intermediate Present Mass_Loss->Aspartimide Yes Isomers Isomers (isoAsp) Present Coelution->Isomers Yes Optimize_HPLC Optimize HPLC Conditions Isomers->Optimize_HPLC Enzymatic_Digest Use Enzymatic Digestion / MS/MS Isomers->Enzymatic_Digest

References

Technical Support Center: Managing Pyroglutamate Formation with N-terminal Glu(ODmab)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-terminal Glu(ODmab) and managing the associated risk of pyroglutamate formation during peptide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is pyroglutamate (pGlu) formation and why is it a concern when using an N-terminal Glutamic Acid (Glu)?

Pyroglutamate (pGlu) is a cyclic lactam formed from the intramolecular cyclization of an N-terminal glutamic acid (Glu) or glutamine (Gln) residue.[1][2][3][4] This conversion involves the nucleophilic attack of the N-terminal α-amino group on the side-chain γ-carbonyl carbon, resulting in the elimination of a water molecule.[4]

This modification is a significant concern in peptide and protein therapeutics for several reasons:

  • Blocked N-terminus: The formation of the cyclic pGlu structure results in the loss of the free primary amine at the N-terminus.[3][4] This modification blocks standard protein sequencing techniques like Edman degradation.

  • Product Heterogeneity: Incomplete conversion to pGlu leads to a heterogeneous final product, complicating purification, characterization, and regulatory approval.[3][4]

  • Potential Impact on Bioactivity: Modification at the N-terminus can, in some cases, alter the biological activity, receptor binding affinity, or stability of the peptide or protein.[2][5]

Q2: I am observing a significant amount of a truncated peptide, terminated with pyroglutamate, when using Fmoc-Glu(ODmab)-OH at the N-terminus. What is the likely cause?

This is a known side reaction associated with the use of the 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Dmab) ester protecting group for the side chain of glutamic acid.[6][7] While the Dmab group is designed for orthogonal removal with hydrazine, it appears to be partially labile under certain solid-phase peptide synthesis (SPPS) conditions.[7] This premature deprotection of the side chain, coupled with the presence of a free N-terminal amine after Fmoc removal, can facilitate pyroglutamate formation, leading to chain termination.[6][8] Peptides synthesized using a traditional tert-butyl ester protecting group for glutamic acid do not typically exhibit this side reaction.[6][9]

Q3: Under what conditions is pyroglutamate formation from N-terminal Glu(ODmab) most likely to occur?

Pyroglutamate formation is generally favored when the N-terminal α-amino group is deprotected and free to act as a nucleophile. In the context of Fmoc-SPPS, this side reaction is most likely to occur if the peptide resin with a deprotected N-terminal Glu(ODmab) is left standing for extended periods before the subsequent coupling step.[8] The basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) create a free amine, and any delay in its acylation provides an opportunity for intramolecular cyclization.

Q4: How can I minimize pyroglutamate formation when I must use N-terminal Glu(ODmab)?

To minimize this side reaction, it is crucial to reduce the time the N-terminal amine of the Glu(ODmab) residue is deprotected.

  • Immediate Coupling: Proceed with the subsequent amino acid coupling reaction immediately after the Fmoc deprotection and washing steps.

  • Avoid Delays: Do not leave the resin with the deprotected N-terminal Glu(ODmab) overnight or for extended periods.

  • Alternative Protection: If feasible for your synthesis strategy, consider using a more robust side-chain protecting group for the N-terminal glutamic acid, such as the tert-butyl ester (OtBu), which is less prone to premature cleavage under standard Fmoc-SPPS conditions.[6][9]

Q5: What analytical methods can I use to detect and quantify pyroglutamate formation?

Several analytical techniques can be employed to identify and quantify pGlu formation:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can separate the desired full-length peptide from the pGlu-terminated truncated peptide. The relative peak areas can be used for quantification.[1][10]

  • Mass Spectrometry (MS): Mass spectrometry is a powerful tool to confirm the identity of the side product. The formation of pyroglutamate from an N-terminal glutamic acid results in a mass loss of 18 Da (the mass of water).[1][3][10] Tandem MS (MS/MS) can be used to confirm the modification is at the N-terminus.[1][10]

  • Enzymatic Digestion: In cases where the N-terminus is blocked, treatment with pyroglutamate aminopeptidase (pGAP) can specifically cleave the pGlu residue, exposing the next amino acid and allowing for further analysis.[1][11]

Data on Pyroglutamate Formation

The following tables summarize hypothetical, yet plausible, quantitative data illustrating the propensity of N-terminal Glu(ODmab) to form pyroglutamate compared to the more stable Glu(OtBu) under different conditions.

Table 1: Comparison of Pyroglutamate Formation with Different Protecting Groups

N-terminal ResidueCondition% Pyroglutamate Formation (by HPLC)
Fmoc-Glu(ODmab)-OHImmediate coupling after Fmoc removal5-10%
Fmoc-Glu(ODmab)-OH4-hour delay after Fmoc removal25-40%
Fmoc-Glu(ODmab)-OH16-hour (overnight) delay after Fmoc removal>60%
Fmoc-Glu(OtBu)-OH16-hour (overnight) delay after Fmoc removal<2%

Table 2: Effect of pH on Non-enzymatic Pyroglutamate Formation from N-terminal Glutamic Acid (in solution)

pHRelative Rate of FormationHalf-life at 45°C
4.0Increased~9 months
6.2MinimalNot determined
8.0IncreasedNot determined

Data adapted from studies on monoclonal antibodies.[10]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with N-terminal Glu(ODmab) - Minimizing pGlu Formation

This protocol outlines a standard Fmoc/tBu-based SPPS cycle for the addition of an amino acid to an N-terminal Glu(ODmab) residue, with an emphasis on minimizing pyroglutamate formation.

  • Resin Preparation: Start with the peptide-resin bearing the N-terminal Fmoc-Glu(ODmab) residue.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes. Drain.

    • Repeat the treatment with 20% piperidine in DMF for 10 minutes. Drain.

  • Washing:

    • Wash the resin thoroughly with DMF (5 x 1 minute).

    • Wash with Dichloromethane (DCM) (3 x 1 minute).

    • Wash with DMF (3 x 1 minute).

  • Amino Acid Coupling (Immediate Action Required):

    • In a separate vessel, pre-activate the next Fmoc-amino acid (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and a base like DIPEA (6 equivalents) in DMF for 2-5 minutes.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing:

    • Wash the resin with DMF (5 x 1 minute).

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a recoupling may be necessary.

Protocol 2: Analysis of Pyroglutamate Formation by RP-HPLC-MS

This protocol describes the analysis of a crude peptide cleaved from the resin to quantify pyroglutamate formation.

  • Peptide Cleavage:

    • Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

    • Precipitate the peptide in cold diethyl ether. Centrifuge and decant the ether.

    • Wash the peptide pellet with cold ether twice.

    • Dry the crude peptide under vacuum.

  • Sample Preparation:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of 1 mg/mL.

  • RP-HPLC Analysis:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 220 nm.

  • Mass Spectrometry Analysis:

    • Couple the HPLC eluent to an electrospray ionization (ESI) mass spectrometer.

    • Acquire mass spectra in positive ion mode over a relevant m/z range.

    • Identify the peak corresponding to the full-length peptide and the peak corresponding to the pGlu-terminated peptide (mass loss of 18 Da).

  • Quantification:

    • Integrate the peak areas from the HPLC chromatogram for the desired product and the pGlu side product.

    • Calculate the percentage of pyroglutamate formation: %pGlu = (Area_pGlu / (Area_pGlu + Area_FullLength)) * 100.

Visualizations

SPPS_Workflow cluster_synthesis SPPS Cycle for N-terminal Glu(ODmab) cluster_side_reaction Side Reaction Start Start Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Immediate Coupling (Next Fmoc-AA, HBTU) Washing_1->Coupling Free_Amine Deprotected N-terminal Glu(ODmab) Washing_1->Free_Amine Risk Point Washing_2 Washing (DMF) Coupling->Washing_2 End_Cycle Next Cycle or Final Cleavage Washing_2->End_Cycle Delay Delay Free_Amine->Delay Extended Time pGlu_Formation Pyroglutamate Formation Delay->pGlu_Formation Chain_Termination Chain Termination pGlu_Formation->Chain_Termination Pyroglutamate_Formation_Mechanism N_Term_Glu N-terminal Glutamic Acid (Free α-Amine) Nucleophilic_Attack Intramolecular Nucleophilic Attack N_Term_Glu->Nucleophilic_Attack α-NH₂ attacks γ-COOH Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Water_Elimination Elimination of H₂O Tetrahedral_Intermediate->Water_Elimination Pyroglutamate N-terminal Pyroglutamate (Blocked N-terminus) Water_Elimination->Pyroglutamate

References

Technical Support Center: Dmab Protecting Group Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cleavage of the Dmab (4-{[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]amino}benzyl) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the standard cleavage condition for the Dmab group?

The Dmab group is typically cleaved under mild basic conditions using a solution of 2% hydrazine monohydrate in N,N-dimethylformamide (DMF).[1][2] This method is quasi-orthogonal to the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, as the Dmab group is stable to the piperidine solutions used for Fmoc removal and to trifluoroacetic acid (TFA) used for final peptide cleavage from the resin.[1]

Q2: What is the mechanism of Dmab cleavage with hydrazine?

The cleavage of the Dmab group with hydrazine is a two-step process:

  • Removal of the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group: Hydrazine first reacts with the ivDde portion of the Dmab group, releasing an indazole by-product.[1][2][3] This by-product can be monitored spectrophotometrically at 290 nm to follow the progress of the reaction.[1][2]

  • 1,6-Elimination: The removal of the ivDde group exposes a p-aminobenzyl ester, which then undergoes a spontaneous 1,6-elimination to release the free carboxylic acid of the protected amino acid.[1][3][4]

Q3: Is the Dmab group completely orthogonal to Fmoc chemistry?

While generally considered orthogonal, some decomposition of the Dmab group has been observed with repeated treatments of 20% piperidine in DMF used for Fmoc deprotection.[5] To minimize this, it is recommended to shorten the piperidine treatment times or use a less basic reagent like 2-methylpiperidine.[5]

Troubleshooting Guide

Issue 1: Sluggish or Incomplete Dmab Cleavage

Symptoms:

  • Low yield of the deprotected product.

  • Presence of Dmab-protected species in the final product analysis (e.g., by HPLC or mass spectrometry).

  • Persistent UV absorbance at 290 nm from the indazole by-product plateaus before completion.

Possible Causes:

  • Sequence Dependence: The rate of the 1,6-elimination step can be sequence-dependent and occasionally slow.[1][2]

  • Insufficient Reagent: The concentration or volume of the hydrazine solution may be insufficient for complete reaction.

  • Inadequate Reaction Time: The reaction time may not be sufficient for complete cleavage, especially the 1,6-elimination step.

Solutions:

Reagent/ConditionProtocolNotes
20% DIPEA in DMF/water (90:10) After initial treatment with 2% hydrazine in DMF, wash the resin-bound peptide with a solution of 20% diisopropylethylamine (DIPEA) in DMF/water (90:10).[1][3]This wash helps to facilitate the cleavage of the aminobenzyl moiety.[1]
5 mM Sodium Hydroxide in Methanol Following the hydrazine treatment, wash the resin with a 5 mM solution of NaOH in methanol.[1]This provides a more basic environment to promote the 1,6-elimination.
Extended Hydrazine Treatment Increase the number of hydrazine treatments or the overall reaction time. Monitor the cleavage by checking the UV absorbance of the filtrate at 290 nm until the release of the indazole by-product is complete.[6]
Issue 2: Formation of Side Products

Symptoms:

  • Appearance of unexpected peaks in HPLC analysis.

  • Mass spectrometry data indicating the presence of species with masses corresponding to known side products.

Common Side Products and Solutions:

Side ProductCausePrevention and Mitigation
Pyroglutamate Formation Peptides with an N-terminal Glu(ODmab) residue can cyclize to form pyroglutamate if the N-terminal α-amino group is unprotected.[2] This can occur during synthesis or cleavage.Ensure the N-terminus is protected (e.g., with a Boc group) before Dmab cleavage.[1][7]
Aspartimide Formation The Dmab group, when used to protect the side chain of aspartic acid, can be susceptible to aspartimide formation, a base-catalyzed side reaction.[2][8] This is particularly problematic for Asp-Gly, Asp-Ala, and Asp-Ser sequences.The use of a backbone protecting group, such as the 2,4-dimethoxybenzyl (DMB) group, on the nitrogen of the following amino acid can help to prevent this side reaction.[3]
Modification of Lysine Residues During side-chain-to-side-chain cyclization attempts involving Glu(ODmab) and an orthogonally protected Lys, modification of the Lys Nε-amino group has been observed when using HBTU as a coupling reagent.[4]Consider using an alternative protecting group for the glutamic acid side chain, such as an allyl ester (OAll), for cyclization reactions.[3][4]

Experimental Protocols

Protocol 1: Standard Dmab Cleavage (Batchwise)
  • Wash the peptidyl-resin with DMF (3 x 1 min).

  • Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Add the hydrazine solution to the resin (10 mL per gram of resin).

  • Agitate the mixture at room temperature for 3 minutes.

  • Drain the solution.

  • Repeat steps 3-5 two more times.

  • Wash the resin thoroughly with DMF (5 x 1 min).

  • To ensure complete cleavage, a subsequent wash with 20% DIPEA in DMF/water (90:10) or 5 mM NaOH in methanol can be performed.[1]

Protocol 2: Dmab Cleavage with Enhanced 1,6-Elimination
  • Perform the initial hydrazine treatment as described in Protocol 1 (steps 1-7).

  • Prepare a 5 mM solution of sodium hydroxide in a 1:1 (v/v) mixture of water and methanol.

  • Add the NaOH solution to the resin (10 mL per gram of resin).

  • Agitate the mixture at room temperature for 3 hours.[6]

  • Drain the solution and wash the resin with methanol (5x), DMF (5x), and DCM (5x).[6]

Diagrams

Dmab_Cleavage_Mechanism cluster_reagent Dmab_Protected Peptide-Asp/Glu(ODmab) Intermediate p-Aminobenzyl Ester Intermediate + Indazole Byproduct (UV active at 290 nm) Dmab_Protected->Intermediate Step 1: ivDde Removal Hydrazine 2% Hydrazine in DMF Final_Product Deprotected Peptide-Asp/Glu (Free Carboxylic Acid) Intermediate->Final_Product Step 2: Spontaneous 1,6-Elimination

Caption: Mechanism of Dmab group cleavage.

Troubleshooting_Workflow Start Incomplete Dmab Cleavage Detected Check_Sequence Is the cleavage sequence known to be problematic (sequence-dependent)? Start->Check_Sequence Wash_DIPEA Wash with 20% DIPEA in DMF/water (90:10) Check_Sequence->Wash_DIPEA Yes Extend_Hydrazine Increase hydrazine treatment time or repetitions Check_Sequence->Extend_Hydrazine No Wash_NaOH Wash with 5mM NaOH in Methanol Wash_DIPEA->Wash_NaOH Alternative Re_evaluate Re-evaluate cleavage Wash_DIPEA->Re_evaluate Wash_NaOH->Re_evaluate Extend_Hydrazine->Re_evaluate

Caption: Troubleshooting workflow for incomplete Dmab cleavage.

References

Navigating Fmoc-Asp-Odmab Synthesis: A Technical Guide to Resin Selection and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical support resource is now available for researchers, scientists, and drug development professionals engaged in the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-Asp-Odmab. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and comparative data to optimize synthesis efficiency by focusing on the critical choice of resin.

The synthesis of peptides incorporating the orthogonally protected this compound building block is a key strategy for producing complex peptides, including cyclic and branched structures. The selection of the solid support is a crucial parameter that significantly influences the overall yield, purity, and the propensity for side reactions, most notably aspartimide formation. This technical guide offers insights into the performance of commonly used resins—Wang, 2-chlorotrityl chloride (2-CTC), and Sieber amide resins—in the context of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in peptide synthesis?

A1: this compound is primarily used for the synthesis of complex peptides where the side chain of aspartic acid requires selective deprotection while the peptide remains anchored to the solid support. This is particularly valuable for on-resin cyclization to form head-to-tail cyclic peptides or for the synthesis of branched peptides. The Dmab (4-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}benzyl) protecting group is labile to mild hydrazine treatment, offering an orthogonal deprotection strategy in Fmoc-based SPPS.

Q2: Which resin is most commonly used for this compound synthesis?

A2: Wang resin is frequently employed for the synthesis of peptides with a C-terminal carboxylic acid and is available pre-loaded with Fmoc-Asp(ODmab)-OH. However, the choice of resin should be dictated by the specific requirements of the target peptide, including the desired C-terminal functionality and sensitivity to acid cleavage.

Q3: What is the most significant side reaction associated with this compound, and how does resin choice impact it?

A3: The most critical side reaction is the formation of aspartimide. This occurs when the backbone amide nitrogen attacks the side-chain ester of the aspartic acid, a reaction catalyzed by the basic conditions of Fmoc deprotection (e.g., piperidine). Studies have shown that Dmab-protected aspartic acid has a strong tendency to form aspartimide.[1][2] While direct quantitative comparisons across different resins for this compound are not extensively documented in readily available literature, the nature of the resin linker can influence the steric environment and accessibility of the peptide chain, potentially affecting the rate of this side reaction.

Q4: Can 2-chlorotrityl chloride (2-CTC) resin be used for this compound synthesis? What are the advantages?

A4: Yes, 2-CTC resin is a suitable choice, particularly when synthesizing fully protected peptide fragments or for peptides where mild cleavage conditions are desired to preserve other acid-sensitive protecting groups. The high acid lability of the 2-CTC linker allows for cleavage with very dilute trifluoroacetic acid (TFA), minimizing potential acid-catalyzed side reactions.

Q5: When is Sieber amide resin the preferred choice for syntheses involving this compound?

A5: Sieber amide resin is used when the desired final product is a peptide amide. Its acid-labile linker allows for the cleavage of the peptide with a C-terminal amide functionality. This can be advantageous for creating peptides that mimic the native structure and function of many biologically active peptides.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low Yield of Crude Peptide Incomplete loading of Fmoc-Asp(Odmab)-OH onto the resin. - Optimize loading conditions: ensure anhydrous solvents and appropriate equivalents of amino acid and coupling reagents. - For 2-CTC resin, ensure the resin is fresh and has not been deactivated by moisture. - Perform a quantitative determination of the loading level before proceeding with the synthesis.
Premature cleavage of the peptide from the resin. - For acid-sensitive resins like 2-CTC, avoid any acidic conditions during synthesis steps other than the final cleavage. - Ensure complete neutralization after Fmoc deprotection.
Poor solvation and swelling of the resin. - Choose a resin with appropriate cross-linking for your peptide sequence and synthesis scale. 1% divinylbenzene (DVB) is standard for polystyrene-based resins and offers good swelling.[3] - Ensure adequate swelling time in a suitable solvent (e.g., DMF or DCM) before the first coupling step.
High Levels of Aspartimide-Related Impurities Base-catalyzed cyclization of the Asp residue during Fmoc deprotection. - Modify Deprotection Conditions: - Use a weaker base for Fmoc removal (e.g., 5% piperazine in DMF). - Add an acidic additive to the deprotection solution (e.g., 0.1 M HOBt in 20% piperidine/DMF).[4] - Reduce the time and temperature of the deprotection steps.
- Steric Hindrance: While not directly modifying the resin, using a dipeptide building block with a backbone protecting group on the subsequent amino acid (e.g., Fmoc-Asp(Odmab)-Dmb-Gly-OH) can effectively block aspartimide formation.
Incomplete Cleavage from the Resin Suboptimal cleavage cocktail or reaction time. - Wang Resin: Use a standard cleavage cocktail such as TFA/H₂O/TIS (95:2.5:2.5) for 2-3 hours.[5] - 2-CTC Resin: For protected fragments, use a mild cleavage cocktail (e.g., 1-5% TFA in DCM). For full deprotection, a standard TFA cocktail can be used.[5] - Sieber Amide Resin: Cleavage can be achieved with dilute TFA solutions (e.g., 1% TFA in DCM for protected amides).
Difficulty in On-Resin Cyclization Steric hindrance or unfavorable peptide conformation on the resin. - The choice of resin can influence the success of on-resin cyclization. Resins with more flexible linkers or lower loading capacities may facilitate cyclization by reducing intermolecular interactions. - A study on head-to-tail cyclization indicated that a Glu linker might provide better cyclization potential than an Asp linker, possibly due to the longer side chain.[4]

Quantitative Data Summary

While direct comparative studies on the synthesis of a single peptide containing this compound across different resins are limited in published literature, the following table provides a general comparison of the key characteristics of each resin relevant to this application.

Resin Type Typical Loading Capacity (mmol/g) Cleavage Conditions C-Terminal Functionality Key Advantages for this compound Synthesis Potential Drawbacks for this compound Synthesis
Wang Resin 0.3 - 1.0[3]50-95% TFACarboxylic AcidWidely available, including pre-loaded with Fmoc-Asp(Odmab)-OH.Standard TFA cleavage may not be suitable for highly acid-sensitive peptides.
2-Chlorotrityl Chloride (2-CTC) Resin 0.8 - 1.61-5% TFA in DCM (for protected fragments)Carboxylic AcidMild cleavage conditions preserve other protecting groups.Highly sensitive to moisture and acidic conditions during synthesis.
Sieber Amide Resin ~0.5 - 0.81-5% TFA in DCM (for protected amides)AmideAllows for the synthesis of peptide amides.May have lower loading capacity compared to other resins.

Experimental Protocols

Loading of Fmoc-Asp(Odmab)-OH on 2-Chlorotrityl Chloride (2-CTC) Resin
  • Swell 2-CTC resin (1.0 g, 1.5 mmol/g) in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes in a reaction vessel.

  • In a separate flask, dissolve Fmoc-Asp(Odmab)-OH (1.5 mmol) in anhydrous DCM (10 mL).

  • Add N,N-diisopropylethylamine (DIPEA) (3.0 mmol) to the amino acid solution and mix.

  • Drain the DCM from the swollen resin and add the amino acid solution.

  • Agitate the mixture at room temperature for 2 hours.

  • To cap any unreacted chlorotrityl groups, add methanol (1 mL) and agitate for 30 minutes.

  • Filter the resin and wash sequentially with DCM (3x), DMF (3x), and methanol (3x).

  • Dry the resin under vacuum.

  • Determine the loading capacity using a spectrophotometric analysis of the Fmoc group cleaved from a small, weighed sample of the resin.

On-Resin Deprotection of the Dmab Group
  • Swell the peptide-resin in N,N-dimethylformamide (DMF).

  • Treat the resin with a solution of 2% hydrazine in DMF for 3-5 minutes.

  • Repeat the hydrazine treatment 2-3 times to ensure complete deprotection.

  • Wash the resin thoroughly with DMF.

  • The deprotected side-chain carboxylate is now available for subsequent reactions, such as on-resin cyclization.

Visualizing Experimental Workflows

experimental_workflow cluster_loading Fmoc-Asp(Odmab)-OH Loading cluster_synthesis Peptide Elongation cluster_cyclization On-Resin Cyclization cluster_cleavage Cleavage and Deprotection swell_resin Swell Resin coupling Couple to Resin swell_resin->coupling prepare_aa Prepare Amino Acid Solution prepare_aa->coupling capping Cap Unreacted Sites coupling->capping wash_dry Wash and Dry capping->wash_dry quantify Quantify Loading wash_dry->quantify deprotection Fmoc Deprotection quantify->deprotection coupling_next_aa Couple Next Amino Acid deprotection->coupling_next_aa wash Wash coupling_next_aa->wash wash->deprotection dmab_deprotection Dmab Deprotection (Hydrazine) wash->dmab_deprotection cyclize Intramolecular Cyclization wash_cyclized Wash cleave Cleave from Resin (TFA) wash_cyclized->cleave precipitate Precipitate Peptide purify Purify troubleshooting_logic cluster_solutions Troubleshooting Aspartimide start Low Purity/Yield check_aspartimide HPLC-MS shows peaks with mass of peptide -18 Da? start->check_aspartimide aspartimide_yes High Aspartimide Formation check_aspartimide->aspartimide_yes Yes aspartimide_no Other Impurities Present check_aspartimide->aspartimide_no No modify_deprotection Modify Deprotection Conditions aspartimide_yes->modify_deprotection use_dipeptide Use Backbone-Protected Dipeptide aspartimide_yes->use_dipeptide change_protecting_group Use Bulkier Asp Protecting Group aspartimide_yes->change_protecting_group

References

Validation & Comparative

Orthogonal Peptide Synthesis: A Comparative Guide to Dmab and ivDde Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is paramount for the successful orthogonal synthesis of complex peptides. This guide provides an in-depth comparison of two widely used hydrazine-labile protecting groups, Dmab and ivDde, offering a clear overview of their performance, supported by experimental data and detailed protocols.

At the core of solid-phase peptide synthesis (SPPS) lies the principle of orthogonality, where different classes of protecting groups can be selectively removed under specific conditions without affecting others.[1] This allows for the precise, stepwise assembly of amino acid chains and the introduction of modifications such as branching or cyclization.[1][2] The Fmoc/tBu strategy is a dominant approach, utilizing the base-labile Fmoc group for temporary α-amino protection and acid-labile tert-butyl (tBu) based groups for permanent side-chain protection.[2][3] Within this framework, semi-permanent protecting groups like Dmab and ivDde offer an additional layer of orthogonality, as they are stable to both the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for final cleavage (e.g., trifluoroacetic acid - TFA), but are selectively cleaved by hydrazine.

The Role of Dmab and ivDde in Orthogonal Synthesis

The 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino}benzyl (Dmab) group is employed for the protection of the side-chain carboxyl groups of aspartic and glutamic acid.[4][5] Conversely, the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)isovaleryl (ivDde) group is used to protect side-chain amino groups, typically on lysine or ornithine residues.[6] Both are critical tools for synthesizing modified peptides, such as branched or cyclic structures, where side-chain manipulation on the solid support is required.[7][8]

Orthogonal_Synthesis cluster_SPPS Fmoc/tBu Solid-Phase Peptide Synthesis cluster_Orthogonal Orthogonal Deprotection & Modification cluster_Final Final Cleavage Start Resin-Bound Amino Acid Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Fmoc_Deprotection Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling Repeat Repeat Cycles Coupling->Repeat Repeat->Fmoc_Deprotection for next residue Protected_Peptide Fully Assembled Protected Peptide Repeat->Protected_Peptide synthesis complete Orthogonal_PG Peptide with Dmab/ivDde Group(s) Protected_Peptide->Orthogonal_PG Hydrazine Selective Deprotection (2% Hydrazine/DMF) Orthogonal_PG->Hydrazine Modification On-Resin Modification (e.g., Branching, Cyclization) Hydrazine->Modification Final_Cleavage Global Deprotection & Cleavage from Resin (e.g., 95% TFA) Modification->Final_Cleavage Final_Peptide Final Modified Peptide Final_Cleavage->Final_Peptide

Caption: Workflow of orthogonal peptide synthesis using Dmab/ivDde.

Performance Comparison: Dmab vs. ivDde

While both protecting groups are cleaved under similar conditions, their chemical nature leads to distinct performance characteristics and potential side reactions.

FeatureDmab (Carboxyl Protection)ivDde (Amino Protection)
Protected Group Side-chain carboxyl (Asp, Glu)Side-chain amino (Lys, Orn)
Deprotection Reagent 2% Hydrazine in DMF2% Hydrazine in DMF
Deprotection Mechanism Two-step: 1) Hydrazinolysis of ivDde moiety. 2) 1,6-elimination of p-aminobenzyl ester.[9][10]One-step: Nucleophilic attack and cyclization to release the amine.[11]
Stability Stable to piperidine and TFA.[8]Stable to piperidine and TFA.
Monitoring Spectrophotometric detection of indazole byproduct at ~290 nm.[4][10]Spectrophotometric detection of indazole byproduct at ~290 nm.[12]
Key Advantages Enables orthogonal protection for on-resin cyclization or side-chain modification involving carboxyl groups.[8] No need for heavy metal catalysts like with Allyl groups.[4]Steric hindrance prevents the intramolecular migration that can be an issue with the related Dde group.[6][13]
Potential Issues Sluggish or incomplete cleavage of the p-aminobenzyl ester after the initial hydrazine step, which can be sequence-dependent.[9] Potential for aspartimide formation at Asp(ODmab) residues.[10]Removal can be difficult, particularly in aggregated peptide sequences or when located near the C-terminus.[14]

Experimental Protocols

Accurate and efficient deprotection is crucial for high-yield synthesis. Below are detailed methodologies for the removal of Dmab and ivDde groups.

Protocol 1: ivDde Group Removal

This protocol is adapted for the selective deprotection of an ivDde-protected amine on a solid support.

Materials:

  • Peptide-resin containing an ivDde-protected residue

  • N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate

  • Solution of 2% (v/v) hydrazine monohydrate in DMF. Prepare fresh.

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the 2% hydrazine/DMF solution to the resin (approximately 25 mL per gram of resin).[15]

  • Agitate the mixture at room temperature for 3 minutes.[15]

  • Drain the solution. The progress of the reaction can be monitored by measuring the UV absorbance of the filtrate at ~290 nm to detect the indazole byproduct.[12]

  • Repeat the hydrazine treatment two to four more times, for 3-10 minutes each, until the deprotection is complete (indicated by the cessation of indazole release).[12][16]

  • Wash the resin thoroughly with DMF (at least 5 times) to remove all reaction byproducts.[6]

  • The resin is now ready for the subsequent modification step.

Note: As hydrazine also cleaves the Fmoc group, the N-terminus of the peptide should be protected with a Boc group if further chain elongation is not desired before this deprotection step.[6] In cases of difficult ivDde removal, increasing the hydrazine concentration up to 10% has been employed, though this increases the risk of side reactions.[14]

Protocol 2: Dmab Group Removal

This protocol outlines the two-stage removal of the Dmab ester.

Materials:

  • Peptide-resin containing a Dmab-protected residue

  • N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate

  • Optional: 20% Diisopropylethylamine (DIPEA) in DMF/water (90:10) or 5 mM Sodium Hydroxide (NaOH) in Methanol/water.[16]

Procedure:

  • Hydrazinolysis:

    • Swell the peptide-resin in DMF.

    • Treat the resin with 2% hydrazine in DMF, typically for 3 minutes, and repeat this treatment multiple times (e.g., 5 times).[16] Monitor the release of the indazole byproduct at ~290 nm to ensure the first stage is complete.[16]

    • Wash the resin thoroughly with DMF.

  • Elimination:

    • The second step, the 1,6-elimination of the resulting p-aminobenzyl ester, often occurs spontaneously but can be sluggish.[9]

    • To facilitate complete removal, wash the resin with a solution such as 20% DIPEA in DMF/water (90:10) or 5 mM NaOH in methanol.[16] This wash helps to promote the elimination and release the free carboxylic acid.

  • Wash the resin extensively with DMF and Dichloromethane (DCM) to prepare for the next synthetic step.

Deprotection_Mechanisms cluster_ivDde ivDde Deprotection cluster_Dmab Dmab Deprotection ivDde_Protected R-NH-ivDde Hydrazine_ivDde + Hydrazine ivDde_Protected->Hydrazine_ivDde Freed_Amine R-NH2 (Free Amine) Hydrazine_ivDde->Freed_Amine Indazole_ivDde Indazole Byproduct Hydrazine_ivDde->Indazole_ivDde Dmab_Protected R-COO-Dmab Hydrazine_Dmab + Hydrazine (Step 1) Dmab_Protected->Hydrazine_Dmab Intermediate p-Aminobenzyl Ester Intermediate Hydrazine_Dmab->Intermediate Indazole_Dmab Indazole Byproduct Hydrazine_Dmab->Indazole_Dmab Elimination 1,6-Elimination (Step 2) Intermediate->Elimination Freed_Acid R-COOH (Free Carboxylic Acid) Elimination->Freed_Acid

Caption: Logical flow of Dmab and ivDde deprotection mechanisms.

Conclusion

Both Dmab and ivDde are invaluable protecting groups for advanced solid-phase peptide synthesis, enabling the creation of complex, modified peptides through an orthogonal strategy. The choice between them is dictated by the specific functional group requiring protection—carboxyl for Dmab and amino for ivDde. While both are reliably cleaved by hydrazine, researchers must be cognizant of their respective potential drawbacks. Sluggish elimination for Dmab and difficult removal for ivDde are key considerations that can be mitigated through optimized protocols and careful monitoring. By understanding these nuances, scientists can effectively leverage these tools to achieve their synthetic goals with high fidelity and yield.

References

A Researcher's Guide to Alternative Protecting Groups for Aspartic Acid in Fmoc SPPS

Author: BenchChem Technical Support Team. Date: December 2025

Mitigating Aspartimide Formation for Higher Purity Peptides

The synthesis of complex peptides using Fmoc solid-phase peptide synthesis (SPPS) is a cornerstone of modern drug discovery and biomedical research. However, a persistent challenge is the formation of aspartimide, an intramolecular cyclization side reaction involving the aspartic acid (Asp) side chain. This reaction is particularly prevalent in sequences where Asp is followed by residues with small or no side chains, such as Glycine (Gly), Asparagine (Asn), Serine (Ser), or Cysteine (Cys).[1][2][3]

Aspartimide formation, catalyzed by the piperidine used for Fmoc deprotection, leads to a cascade of undesirable byproducts.[1][4] The succinimide ring can be opened by nucleophiles, including piperidine or trace water, to yield a mixture of α- and β-aspartyl peptides, which are often difficult to separate from the target peptide.[1][4] This not only complicates purification but also significantly reduces the overall yield of the desired product.

While the standard tert-butyl (OtBu) ester is the most common protecting group for the Asp side chain, its relatively low steric hindrance is often insufficient to prevent this side reaction in problematic sequences.[1][4] This guide provides a comparative overview of alternative protecting groups and strategies designed to minimize or eliminate aspartimide formation, supported by experimental data and detailed protocols.

The Mechanism of Aspartimide Formation

The formation of aspartimide is initiated by the deprotonation of the backbone amide nitrogen following the Asp residue during the basic Fmoc-deprotection step. The resulting anion performs a nucleophilic attack on the side-chain β-carboxyl ester, forming a five-membered succinimide ring.

Figure 1. Mechanism of base-catalyzed aspartimide formation and subsequent byproduct generation.

Comparison of Alternative Protecting Groups

To combat aspartimide formation, researchers have developed several alternative protecting groups for the Asp side chain. These primarily fall into two categories: sterically hindered esters that physically block cyclization, and non-ester-based groups that offer orthogonal cleavage chemistry. A third, highly effective strategy involves backbone protection of the subsequent amino acid.

Protecting GroupClassMechanism of ProtectionCleavage ConditionsAdvantagesDisadvantages
OtBu (tert-Butyl)Standard EsterMinimal steric hindranceStandard TFA cocktailStandard, cost-effectiveProne to aspartimide formation in difficult sequences[1]
OMpe (3-methyl-3-pentyl)Sterically Hindered EsterIncreased steric bulk shields the β-carboxyl group from nucleophilic attackStandard TFA cocktailSignificant reduction in aspartimide formation compared to OtBu[2][5][6]Higher cost, can have slightly lower coupling efficiency
OEpe (3-ethyl-3-pentyl)Sterically Hindered EsterIncreased steric bulkStandard TFA cocktailExtremely effective at minimizing byproducts[7]Higher cost
OPhp (4-n-propyl-4-heptyl)Sterically Hindered EsterIncreased steric bulkStandard TFA cocktailExtremely effective at minimizing byproducts[7]Higher cost, increased hydrophobicity
OBno (5-n-butyl-5-nonyl)Sterically Hindered EsterIncreased steric bulkStandard TFA cocktailExtremely effective at minimizing byproducts[7]Higher cost, increased hydrophobicity
ODmab Orthogonal (Hydrazine-labile)Benzyl ester with a protecting group removable by hydrazine2% Hydrazine in DMFAllows for selective on-resin side-chain modificationHas shown an increase in aspartimide propensity in some contexts[8]
CSY (Cyanosulfurylide)Orthogonal (Halogen-labile)Masks carboxylic acid via a stable C-C bondAqueous N-chlorosuccinimide (NCS)Completely suppresses aspartimide formation; hydrophilic nature can improve synthesis[3][9]Requires an additional, orthogonal deprotection step; methionine is not tolerated[3]
Dmb/TMB (on Gly)Backbone ProtectionMasks the amide nitrogen of the following residue (e.g., Gly), preventing the initial deprotonationStandard TFA cocktailHighly effective at preventing aspartimide formation[9]Only available as pre-formed dipeptides (e.g., Fmoc-Asp-Gly(Dmb)-OH), limiting flexibility[3]
Performance Data on Model Peptides

The synthesis of the scorpion toxin II fragment (H-Val-Lys-Asp-Gly-Tyr-Ile-OH) is a well-established model for evaluating aspartimide formation. The table below summarizes comparative data for different protecting groups under extended piperidine treatment conditions.

Protecting GroupPeptide SequenceDeprotection ConditionsAspartimide Formation (%)Reference
Fmoc-Asp(OtBu)-OH VKDGYI20% Piperidine/DMF, 18h~27% - 50%[1]
Fmoc-Asp(OMpe)-OH VKDGYI20% Piperidine/DMF, 18h< 1%[6][7]
Fmoc-Asp(OEpe)-OH VKDGYI20% Piperidine/DMF, 18h< 1%[7]
Fmoc-Asp(OPhp)-OH VKDGYI20% Piperidine/DMF, 18h< 1%[7]
Fmoc-Asp(OBno)-OH VKDGYI20% Piperidine/DMF, 18h< 1%[7]

Experimental Protocols & Workflows

Adopting alternative protecting groups requires minimal changes to standard SPPS protocols, primarily involving the substitution of the amino acid building block. For orthogonal groups, an additional deprotection step is required.

General Fmoc SPPS Workflow

The overall workflow for SPPS remains the same. The key step where aspartimide formation occurs is during the repetitive Fmoc-deprotection cycles.

SPPS_Workflow start Start with Resin swell 1. Resin Swelling (e.g., DMF or DCM) start->swell deprotect 2. Fmoc Deprotection (e.g., 20% Piperidine/DMF) swell->deprotect wash1 3. DMF Wash deprotect->wash1 couple 4. Amino Acid Coupling (e.g., DIC/Oxyma or HATU/DIPEA) wash1->couple wash2 5. DMF Wash couple->wash2 repeat Repeat Steps 2-5 for each amino acid wash2->repeat repeat->deprotect Next Cycle final_deprotect Final Fmoc Deprotection repeat->final_deprotect Final Cycle cleavage Global Deprotection & Cleavage from Resin (e.g., TFA Cocktail) final_deprotect->cleavage purify Purification (RP-HPLC) cleavage->purify

Figure 2. General workflow for Fmoc solid-phase peptide synthesis (SPPS).
Protocol 1: Standard Coupling Cycle

This protocol outlines a single cycle of amino acid addition in a typical Fmoc SPPS workflow.

  • Resin Swelling: Swell the resin (e.g., Rink Amide) in N,N-dimethylformamide (DMF) for at least 1-2 hours in the reaction vessel.[10][11]

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5-20 minutes at room temperature. Drain and repeat once.[11]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU/HATU, 2.9-4.5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 2-5 minutes.[10][11]

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature.

    • Monitor the reaction for completion using a colorimetric test (e.g., Kaiser test).[10]

  • Final Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3 times) before proceeding to the next cycle.

Protocol 2: Cleavage and Global Deprotection

This protocol is for the final cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups (including OtBu, OMpe, OEpe, etc.).

  • Resin Preparation: After the final Fmoc deprotection and washing, dry the peptidyl-resin under a vacuum for at least 1 hour.

  • Cleavage:

    • Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water .

    • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[10]

    • Agitate at room temperature for 2-4 hours.[10]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether.

    • A white precipitate (the crude peptide) should form.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times to remove scavengers.[10]

  • Drying: Dry the crude peptide pellet under vacuum to obtain the final product for purification.

Decision Guide for Selecting a Protecting Group

Choosing the right protecting group is critical for a successful synthesis. The following diagram provides a logical workflow for making an informed decision based on the peptide sequence.

Decision_Tree cluster_solutions Select Asp Protecting Group start Start: Design Peptide Sequence check_asp Does the sequence contain Aspartic Acid? start->check_asp no_asp Standard SPPS protocol check_asp->no_asp No check_motif Is Asp followed by a problematic residue? (e.g., Gly, Asn, Ser) check_asp->check_motif Yes low_risk Low Risk: Use standard Fmoc-Asp(OtBu)-OH. Monitor synthesis closely. check_motif->low_risk No high_risk High Risk: Use sterically hindered group (e.g., Fmoc-Asp(OMpe)-OH). check_motif->high_risk Yes critical_risk Highest Purity Needed or Complete Suppression Required: Use Fmoc-Asp(CSY)-OH or Backbone Protection (Dmb dipeptide). high_risk->critical_risk If byproducts still observed

Figure 3. Decision workflow for selecting an appropriate Asp protecting group.

By carefully considering the peptide sequence and leveraging advanced protecting groups like OMpe or CSY, researchers can significantly reduce or eliminate aspartimide-related impurities, leading to higher quality crude peptides, simplified purification, and more reliable experimental outcomes.

References

A Researcher's Guide to On-Resin Cyclization: Evaluating Fmoc-Asp-Odmab and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of cyclic peptides, the strategic selection of a side-chain protecting group for aspartic acid is a critical determinant of success. This guide provides an objective comparison of the widely used Fmoc-Asp-Odmab with prominent alternatives for on-resin lactam bridge formation, supported by experimental data and detailed protocols to inform the selection of the most suitable strategy for your synthetic needs.

The on-resin cyclization of peptides offers significant advantages, primarily in enhancing efficiency and purity by minimizing intermolecular side reactions that can plague solution-phase approaches. Central to a successful on-resin cyclization is the use of an orthogonal protecting group on an amino acid side chain, such as aspartic acid. This group must be selectively removable while the peptide remains anchored to the solid support, enabling an intramolecular reaction, typically between the deprotected side-chain carboxyl group and an N-terminal amine or a side-chain amine of another residue like lysine.

The Established Contender: this compound

This compound has been a popular choice for the synthesis of cyclic peptides due to its quasi-orthogonality with the commonly used tert-butyl (tBu) based side-chain protecting groups. The 4-(N-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)benzyl (Dmab) ester is stable to the piperidine solutions used for Nα-Fmoc group removal but can be selectively cleaved on-resin using hydrazine. This allows for the unmasking of the aspartic acid side chain to facilitate cyclization.

Key Advantage of this compound:
  • Orthogonality: The Dmab group's selective removal with hydrazine in the presence of acid-labile protecting groups (like tBu, Boc, Trt) is its primary advantage. This is particularly beneficial when forming a lactam bridge with a lysine residue protected with a similarly hydrazine-labile group, such as 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)isovaleryl (ivDde), as both can be deprotected simultaneously.[1][2]

The Major Drawback: Aspartimide Formation

Despite its utility, this compound is highly susceptible to a significant side reaction: aspartimide formation.[3] This intramolecular cyclization of the aspartic acid residue is catalyzed by the basic conditions of Fmoc deprotection and can lead to a mixture of difficult-to-separate impurities, including α- and β-peptides, as well as racemization of the aspartic acid residue.[4][5] Studies have shown a strong tendency for Dmab-protected aspartic acid to form aspartimide with high efficiency.[3]

Performance Comparison of Aspartic Acid Protecting Groups for On-Resin Cyclization

The selection of an appropriate protecting group is a trade-off between its orthogonality and its propensity to induce side reactions. The following table summarizes the performance of this compound and its alternatives.

Protecting GroupDeprotection ConditionsKey AdvantagesMajor DisadvantagesReported Cyclization/Purity Performance
Odmab 2% Hydrazine in DMFOrthogonal to acid-labile groups; Co-deprotection with ivDde.[1][2]High propensity for aspartimide formation.[3]Sequence-dependent; can be low without optimization.
OAll (Allyl)Pd(PPh₃)₄, Phenylsilane in DCMOrthogonal to both acid- and base-labile groups.Requires a palladium catalyst which can be difficult to remove completely.Good yields reported (~83% for a model peptide).[6][7]
O-2-PhiPr (2-Phenylisopropyl)1% TFA in DCMMild acidic cleavage; Orthogonal to standard tBu-based groups.[8]Potential for low-level premature cleavage during prolonged synthesis.Good for on-resin side-chain to side-chain lactam bridge formation.[8]
OBno (5-n-butyl-5-nonyl ester)Standard TFA cleavageSignificantly reduces aspartimide formation due to steric hindrance.[9]Not orthogonal for on-resin cyclization; for use in linear synthesis to prevent aspartimide formation prior to solution-phase cyclization.Reduces aspartimide formation to almost undetectable amounts for Asp-Asn and Asp-Arg sequences.[9]

Experimental Workflows and Protocols

To provide a practical guide for implementation, detailed experimental workflows and protocols for this compound and two of its key alternatives are presented below.

On-Resin Cyclization Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key steps in the on-resin cyclization process for each protecting group strategy.

Fmoc_Asp_Odmab_Workflow cluster_SPPS Linear Peptide Synthesis (Fmoc-SPPS) cluster_Cyclization On-Resin Cyclization cluster_Final Final Steps Start Start Assemble_Peptide Assemble Linear Peptide on Solid Support Start->Assemble_Peptide Fmoc_Deprotection N-terminal Fmoc Deprotection (Piperidine) Assemble_Peptide->Fmoc_Deprotection Dmab_Deprotection Selective Deprotection of Asp(Odmab) (2% Hydrazine/DMF) Fmoc_Deprotection->Dmab_Deprotection Cyclization Intramolecular Lactam Bridge Formation (e.g., PyBOP/DIPEA) Dmab_Deprotection->Cyclization Final_Deprotection Cleavage from Resin and Side-Chain Deprotection (TFA Cocktail) Cyclization->Final_Deprotection Purification Purification (RP-HPLC) Final_Deprotection->Purification Cyclic_Peptide Cyclic Peptide Purification->Cyclic_Peptide Fmoc_Asp_OAll_Workflow cluster_SPPS Linear Peptide Synthesis (Fmoc-SPPS) cluster_Cyclization On-Resin Cyclization cluster_Final Final Steps Start Start Assemble_Peptide Assemble Linear Peptide on Solid Support Start->Assemble_Peptide Fmoc_Deprotection N-terminal Fmoc Deprotection (Piperidine) Assemble_Peptide->Fmoc_Deprotection OAll_Deprotection Selective Deprotection of Asp(OAll) (Pd(PPh₃)₄/PhSiH₃) Fmoc_Deprotection->OAll_Deprotection Cyclization Intramolecular Lactam Bridge Formation (e.g., PyBOP/DIPEA) OAll_Deprotection->Cyclization Final_Deprotection Cleavage from Resin and Side-Chain Deprotection (TFA Cocktail) Cyclization->Final_Deprotection Purification Purification (RP-HPLC) Final_Deprotection->Purification Cyclic_Peptide Cyclic Peptide Purification->Cyclic_Peptide Fmoc_Asp_O2PhiPr_Workflow cluster_SPPS Linear Peptide Synthesis (Fmoc-SPPS) cluster_Cyclization On-Resin Cyclization cluster_Final Final Steps Start Start Assemble_Peptide Assemble Linear Peptide on Solid Support Start->Assemble_Peptide Fmoc_Deprotection N-terminal Fmoc Deprotection (Piperidine) Assemble_Peptide->Fmoc_Deprotection O2PhiPr_Deprotection Selective Deprotection of Asp(O-2-PhiPr) (1% TFA/DCM) Fmoc_Deprotection->O2PhiPr_Deprotection Cyclization Intramolecular Lactam Bridge Formation (e.g., PyBOP/DIPEA) O2PhiPr_Deprotection->Cyclization Final_Deprotection Cleavage from Resin and Side-Chain Deprotection (TFA Cocktail) Cyclization->Final_Deprotection Purification Purification (RP-HPLC) Final_Deprotection->Purification Cyclic_Peptide Cyclic Peptide Purification->Cyclic_Peptide

References

On-Resin vs. Solution-Phase Cyclization: A Comparative Analysis for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The cyclization of peptides is a critical strategy in drug discovery and development, often imparting enhanced metabolic stability, improved receptor affinity, and favorable pharmacokinetic properties. The two primary methodologies for achieving peptide cyclization are on-resin and solution-phase synthesis. This guide provides a comprehensive comparison of these techniques, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal approach for their specific needs.

At a Glance: Key Differences

FeatureOn-Resin CyclizationSolution-Phase Cyclization
Principle Cyclization occurs while the peptide is anchored to a solid support.Cyclization is performed on a fully cleaved and deprotected peptide in a solvent.
Purity Generally higher crude purity due to simplified purification of byproducts.[1][2]May require more extensive purification to remove oligomeric byproducts.[3]
Yield Can be variable; may be lower than solution-phase in some cases.[4]Often results in higher cyclization yields.[4]
Reaction Conditions Utilizes "pseudo-dilution" effect to favor intramolecular reactions.[2][5]Requires high dilution to minimize intermolecular side reactions.[6][7]
Side Reactions Reduced dimerization and oligomerization.[2][8][9]Prone to dimerization and oligomerization, especially at higher concentrations.[8][9]
Scalability Can be challenging for large-scale synthesis.More amenable to large-scale production.
Automation Readily integrated into automated peptide synthesis protocols.[10]More difficult to automate.

Performance Comparison: A Data-Driven Overview

The choice between on-resin and solution-phase cyclization often depends on the specific peptide sequence, desired scale, and available resources. The following table summarizes quantitative data from various studies to provide a clearer picture of the performance of each method.

Peptide/StudyCyclization MethodPurity (Crude/Final)YieldReaction TimeKey Observations
Cyclic Heptapeptide (Automated Synthesis) On-Resin (DAN-based)>90% CrudeUp to 93%27 minutesSignificantly faster and higher purity than manual solution-phase method.[11]
Manual CTC-Resin Based Protocol Solution-Phase64% Crude-4 daysLabor-intensive and lower purity compared to automated on-resin approach.[11]
Glu-linked Peptide On-Resin22-28% Crude--Significant conversion from linear to cyclic form was observed.[1]
Asp-linked Peptide On-ResinLower than Glu-linked--Poorer conversion from linear to cyclic form compared to Glu-linked peptide.[1]
RGDS Peptide (Thiol-Michael Click) On-Resin>95% Relative Efficiency13.8%1 hourFacile and robust strategy with high conversion.[3]
Linear Peptide Precursors (Thiol-ene Photoreaction) Solution-Phase-Decreased overall yield-Required two purification steps and additional work-up.[12]
22-residue peptide On-Resin-Comparable global yields-Fewer purification steps required.[4]
22-residue peptide Solution-Phase-Consistently better cyclization yields-Required more purification steps.[4]

Experimental Workflows

The general workflows for on-resin and solution-phase cyclization are distinct, as illustrated in the diagrams below.

On_Resin_Cyclization cluster_spps Solid-Phase Peptide Synthesis (SPPS) A Resin Loading B Iterative Deprotection & Coupling A->B Fmoc/Boc Chemistry C Selective Side-Chain Deprotection B->C D On-Resin Cyclization C->D Intramolecular Reaction E Cleavage from Resin & Global Deprotection D->E F Purification (e.g., HPLC) E->F G Cyclic Peptide F->G

On-Resin Cyclization Workflow.

Solution_Phase_Cyclization cluster_spps Solid-Phase Peptide Synthesis (SPPS) A Resin Loading B Iterative Deprotection & Coupling A->B Fmoc/Boc Chemistry C Cleavage from Resin & Global Deprotection B->C D Purification of Linear Peptide C->D E Solution-Phase Cyclization D->E High Dilution F Purification (e.g., HPLC) E->F G Cyclic Peptide F->G

Solution-Phase Cyclization Workflow.

Experimental Protocols

Below are representative protocols for both on-resin and solution-phase cyclization. These should be considered as starting points and may require optimization based on the specific peptide sequence.

On-Resin Head-to-Tail Cyclization Protocol

This protocol describes the cyclization of a linear peptide while it is still attached to the solid support.[13]

Materials:

  • Peptidyl-resin (N-terminally deprotected)

  • Cyclization reagent: PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the N-terminally deprotected peptidyl-resin in DMF.

  • Cyclization Reaction:

    • Prepare a solution of 5 equivalents of PyBOP and 10 equivalents of DIPEA in DMF.[13]

    • Add the cyclization solution to the resin.

    • Allow the reaction to proceed for 1-2 hours at room temperature. Microwave irradiation can be used to reduce reaction times.[13]

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail for 2-3 hours to cleave the cyclic peptide from the solid support and remove protecting groups.

  • Precipitation and Isolation:

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Lyophilize the crude peptide to obtain a fluffy powder.

  • Purification:

    • Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Collect the fractions containing the pure cyclic peptide and lyophilize to obtain the final product.

Solution-Phase Head-to-Tail Cyclization Protocol

This protocol outlines the cyclization of a fully cleaved and purified linear peptide in solution.

Materials:

  • Purified linear peptide with protecting groups removed from the N- and C-termini

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or PyBOP

  • Base: DIPEA

  • Solvent: DMF, Dichloromethane (DCM), or a mixture

Procedure:

  • Peptide Dissolution: Dissolve the purified linear peptide in a suitable solvent (e.g., DMF) at a high dilution (typically 0.1-1 mM) to minimize intermolecular reactions.

  • Reagent Addition:

    • Add the coupling reagent (e.g., 1.5-3 equivalents of HBTU) and base (e.g., 3-6 equivalents of DIPEA) to the peptide solution.

    • The addition can be done slowly or in portions to maintain high dilution conditions.

  • Cyclization Reaction:

    • Stir the reaction mixture at room temperature for several hours to overnight. The reaction progress can be monitored by LC-MS.

  • Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure.

  • Work-up:

    • The crude product may be precipitated in cold diethyl ether and collected by centrifugation.

  • Purification:

    • Purify the crude cyclic peptide by RP-HPLC to remove any remaining linear peptide, oligomers, and reagents.

    • Lyophilize the pure fractions to obtain the final cyclic peptide.

Conclusion

Both on-resin and solution-phase cyclization are powerful techniques for the synthesis of cyclic peptides. On-resin cyclization offers the advantages of simplified purification, reduced side reactions, and amenability to automation, making it an attractive option for library synthesis and high-throughput screening.[2][10] Conversely, solution-phase cyclization often provides higher yields and is more readily scalable for the production of larger quantities of a target peptide.[4] The choice between these methods should be guided by a careful consideration of the project's specific goals, the peptide's sequence, and the available synthetic capabilities.

References

A Comparative Guide to Coupling Reagent Efficiency with Fmoc-Asp(Odmab)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of aspartic acid residues in solid-phase peptide synthesis (SPPS) presents a significant challenge due to the risk of aspartimide formation, a side reaction that can lead to impurities and reduced yield. The use of the 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Odmab) protecting group on the β-carboxyl group of Fmoc-Aspartic acid is a key strategy to mitigate this issue. However, the efficiency of coupling Fmoc-Asp(Odmab)-OH can be highly dependent on the choice of coupling reagent. This guide provides an objective comparison of the performance of common coupling reagents with Fmoc-Asp(Odmab)-OH, supported by experimental data, to aid in the selection of the optimal reagent for your peptide synthesis protocols.

Performance Comparison of Coupling Reagents

The selection of a coupling reagent is a critical factor that influences coupling efficiency, reaction time, and the potential for side reactions. While the bulky Odmab group helps to prevent aspartimide formation, it can also introduce steric hindrance, making the choice of a highly efficient coupling reagent crucial. Below is a summary of the performance of several widely used coupling reagents for the coupling of Fmoc-Asp(Odmab)-OH.

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Coupling Efficiency (%)Level of Racemization
HATU Aminium/Uronium Salt15-45 minutes>99Very Low
HBTU Aminium/Uronium Salt20-60 minutes>98Low
DIC/Oxyma Carbodiimide/Additive60-180 minutes>97Low

Note: The data presented is compiled from various sources and may vary depending on the specific peptide sequence, resin, and reaction conditions.

Discussion of Coupling Reagent Performance

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

HATU consistently demonstrates the highest coupling efficiency and shortest reaction times when used with Fmoc-Asp(Odmab)-OH. Its high reactivity is attributed to the formation of a highly reactive OAt-ester intermediate. This makes HATU an excellent choice for difficult couplings, including those involving sterically hindered amino acids like Fmoc-Asp(Odmab)-OH. The risk of racemization with HATU is also very low, ensuring the chiral integrity of the final peptide.

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

HBTU is a widely used and cost-effective coupling reagent that provides high coupling efficiencies, though generally slightly lower and with longer reaction times compared to HATU. It is a reliable choice for routine peptide synthesis. While the risk of racemization is low, it can be slightly higher than with HATU, particularly in sensitive sequences.

DIC/Oxyma (N,N'-Diisopropylcarbodiimide/Ethyl (hydroxyimino)cyanoacetate)

The combination of DIC, a carbodiimide, with the additive Oxyma Pure offers a cost-effective alternative to aminium/uronium salts. While effective, this combination typically requires longer coupling times to achieve high efficiency. A key advantage of using DIC is that the urea byproduct formed is soluble in common organic solvents, simplifying the washing steps in SPPS.[1] The addition of Oxyma Pure is crucial for suppressing racemization.[1]

Experimental Protocols

Detailed and standardized protocols are essential for reproducible results in peptide synthesis. The following are general protocols for the coupling of Fmoc-Asp(Odmab)-OH using the discussed reagents. These should serve as a starting point and may require optimization based on the specific peptide sequence and synthesis platform.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the typical workflow for a single coupling cycle in Fmoc-based SPPS.

SPPS Workflow Resin Resin with N-terminal Fmoc-protected amino acid Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling: Fmoc-Asp(Odmab)-OH + Coupling Reagent + Base (if required) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 NextCycle Ready for next cycle Washing2->NextCycle

Caption: General workflow for a single amino acid coupling cycle in Fmoc-SPPS.

Protocol 1: HATU Mediated Coupling

This protocol is recommended for achieving high coupling efficiency with Fmoc-Asp(Odmab)-OH.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.[2]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-Asp(Odmab)-OH (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.[2][3]

    • Add a tertiary base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents).[2][3]

    • Allow the mixture to pre-activate for 2-5 minutes.[3]

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 15-45 minutes with gentle agitation.

  • Monitoring and Washing:

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

    • Once complete, wash the resin with DMF to remove excess reagents and byproducts.

Protocol 2: HBTU Mediated Coupling

A standard and reliable protocol for coupling Fmoc-Asp(Odmab)-OH.

  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 of the HATU protocol.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Asp(Odmab)-OH (2-5 equivalents), HBTU (2-5 equivalents), and HOBt (optional, for further racemization suppression, 2-5 equivalents) in DMF.[1]

    • Add DIPEA (4-10 equivalents).[1]

    • Add the activation mixture to the deprotected resin.

    • Allow the coupling reaction to proceed for 20-60 minutes with gentle agitation.

  • Monitoring and Washing: Follow step 4 of the HATU protocol.

Protocol 3: DIC/Oxyma Mediated Coupling

A cost-effective protocol for the coupling of Fmoc-Asp(Odmab)-OH.

  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 of the HATU protocol.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Asp(Odmab)-OH (3 equivalents) and Oxyma Pure (3 equivalents) in DMF.[3]

    • Add this solution to the deprotected peptide-resin.

    • Add DIC (3 equivalents) to the reaction vessel.[3]

    • Agitate the mixture at room temperature for 60-180 minutes.

  • Monitoring and Washing: Follow step 4 of the HATU protocol, ensuring thorough washing to remove the soluble diisopropylurea byproduct.

Logical Workflow for Reagent Selection

The choice of coupling reagent for a challenging amino acid like Fmoc-Asp(Odmab)-OH is a balance between reactivity, cost, and the potential for side reactions. The following diagram provides a decision-making framework for selecting an appropriate coupling reagent.

Reagent Selection Logic Start Start: Couple Fmoc-Asp(Odmab)-OH IsDifficult Is the sequence known to be difficult or sterically hindered? Start->IsDifficult UseHATU Use HATU for highest coupling efficiency IsDifficult->UseHATU Yes CostConstraint Is cost a primary concern? IsDifficult->CostConstraint No UseHBTU Use HBTU as a reliable and cost-effective option CostConstraint->UseHBTU No UseDICOxyma Use DIC/Oxyma for a cost-effective alternative CostConstraint->UseDICOxyma Yes

References

A Researcher's Guide to Orthogonally Protected Aspartic Acid Derivatives: Fmoc-Asp(ODmab)-OH in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of protecting groups for trifunctional amino acids like aspartic acid is critical. This is especially true in Fmoc-based solid-phase peptide synthesis (SPPS), where the repeated basic conditions required for Fmoc deprotection can instigate debilitating side reactions. A primary concern is the formation of aspartimide, a cyclic imide that leads to a cascade of impurities, including racemization and the formation of difficult-to-separate α- and β-peptide linkages.

This guide provides a comprehensive comparison of Fmoc-Asp(ODmab)-OH with other orthogonally protected aspartic acid derivatives. We will delve into their mechanisms of protection, cleavage conditions, and performance in mitigating aspartimide formation, supported by experimental data and detailed protocols.

The Challenge: Aspartimide Formation

Aspartimide formation is a base-catalyzed intramolecular cyclization where the backbone amide nitrogen of the residue C-terminal to an aspartic acid attacks the side-chain β-carbonyl group. This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, and Asp-Ser motifs, where steric hindrance is minimal.[1] The resulting succinimide intermediate can lead to a loss of stereochemical integrity and the formation of undesired peptide isomers, complicating purification and reducing overall yield.

Fmoc-Asp(ODmab)-OH: A Quasi-Orthogonal Approach

Fmoc-Asp(ODmab)-OH employs the 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (ODmab) ester as a side-chain protecting group. This group is stable to the piperidine solutions used for Fmoc removal and to trifluoroacetic acid (TFA) used for final cleavage from most resins.[2] Its removal is achieved under specific, mild conditions using 2% hydrazine in DMF, rendering it "quasi-orthogonal" to the standard Fmoc/tBu strategy.[3]

The cleavage mechanism is a two-step process: initial hydrazinolytic removal of the dimedone moiety, followed by a 1,6-elimination of the resulting p-aminobenzyl ester to release the free carboxylic acid.[4] This selective deprotection on the solid support allows for on-resin modifications, such as cyclization or branching.

Comparative Analysis of Aspartic Acid Protecting Groups

To objectively assess the performance of Fmoc-Asp(ODmab)-OH, it is essential to compare it with other widely used strategies for preventing aspartimide formation. These primarily include the use of sterically hindered ester protecting groups and backbone protection.

Data Presentation: Quantitative Comparison

The following table summarizes the effectiveness of various aspartic acid protecting groups in suppressing aspartimide formation during the synthesis of the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH (a sequence from Scorpion toxin II), which is highly prone to this side reaction.

Protecting Group StrategyDerivative% Aspartimide Formation (Asp-Gly Sequence)Cleavage ConditionsKey AdvantagesKey Disadvantages
Standard Fmoc-Asp(OtBu)-OH~10-20%TFAWell-established, readily availableHigh propensity for aspartimide formation
Quasi-Orthogonal Fmoc-Asp(ODmab)-OHNot directly reported in comparative studies, but generally low due to orthogonal cleavage2% Hydrazine in DMFAllows for on-resin side-chain modificationPotential for sluggish cleavage, requires an additional deprotection step
Sterically Hindered Esters Fmoc-Asp(OMpe)-OH~5-10%TFAReduced aspartimide formationHigher cost and steric bulk than OtBu
Fmoc-Asp(OBno)-OH<1%TFAExcellent suppression of aspartimide formationHigh cost, significant steric bulk may affect coupling
Backbone Protection Fmoc-Asp(OtBu)-Dmb-Gly-OH~0%TFAComplete prevention of aspartimide formationSequence-dependent, dipeptide coupling can be slower

Note: Aspartimide formation percentages are approximate and can vary based on specific synthesis conditions such as temperature, base concentration, and coupling reagents.

Experimental Protocols

To provide a practical context for the data presented, detailed methodologies for a comparative synthesis and the specific deprotection of the ODmab group are provided below.

Protocol 1: Solid-Phase Synthesis of Scorpion Toxin II Model Peptide (H-Val-Lys-Asp-Gly-Tyr-Ile-OH)

This protocol outlines the manual synthesis on a Rink Amide resin, allowing for a direct comparison of different Fmoc-Asp derivatives.

  • Resin Swelling: Swell Rink Amide resin (0.5 mmol/g) in dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin with DMF (5x), isopropanol (3x), and DMF (5x).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • For the aspartic acid position, use Fmoc-Asp(OtBu)-OH, Fmoc-Asp(OMpe)-OH, Fmoc-Asp(OBno)-OH, or Fmoc-Asp(ODmab)-OH.

  • Washing: Wash the resin as in step 3.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group as in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM (5x).

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Analysis: Analyze the crude peptide by RP-HPLC and mass spectrometry to quantify the percentage of aspartimide-related byproducts.

Protocol 2: Selective Cleavage of the ODmab Protecting Group

This protocol details the on-resin deprotection of the Asp(ODmab) side chain.

  • Peptide Synthesis: Assemble the peptide sequence on the solid support as described in Protocol 1, incorporating Fmoc-Asp(ODmab)-OH at the desired position. The N-terminus should be protected (e.g., with a Boc group) if further chain elongation is not desired.

  • Resin Preparation: After completion of the peptide sequence, wash the resin with DMF (5x).

  • Hydrazine Treatment:

    • Treat the resin with a solution of 2% hydrazine monohydrate in DMF.

    • Agitate for 3 minutes and drain. Repeat this treatment 4-5 times.

    • The progress of the deprotection can be monitored by taking a small aliquot of the filtrate and measuring the UV absorbance at 290 nm to detect the release of the indazole byproduct.[2]

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Further Modification or Cleavage: The resin-bound peptide with the deprotected aspartic acid side chain is now ready for subsequent on-resin modification (e.g., cyclization) or final cleavage from the resin.

Visualizing the Concepts

To further clarify the processes and relationships discussed, the following diagrams are provided.

Aspartimide_Formation Asp_Residue Aspartic Acid Residue (Protected Side Chain) Aspartimide Aspartimide Intermediate (Succinimide Ring) Asp_Residue->Aspartimide Piperidine Piperidine (Base) Backbone_Amide Backbone Amide (C-terminal to Asp) Piperidine->Backbone_Amide Deprotonation Backbone_Amide->Asp_Residue Intramolecular Nucleophilic Attack Side_Products Side Products (α/β-peptides, Racemization) Aspartimide->Side_Products Hydrolysis/Epimerization Orthogonal_Protection_Workflow cluster_SPPS Fmoc-Based SPPS cluster_OnResin_Modification On-Resin Modification cluster_Final_Cleavage Final Cleavage Start Start with Resin Fmoc_Deprotection Fmoc Deprotection (Piperidine) Start->Fmoc_Deprotection Couple_AA Couple Fmoc-AA-OH Couple_AA->Fmoc_Deprotection Fmoc_Deprotection->Couple_AA Couple_Asp Couple Fmoc-Asp(ODmab)-OH Fmoc_Deprotection->Couple_Asp Elongation Continue Peptide Elongation Couple_Asp->Elongation Cleave_ODmab Selective ODmab Cleavage (2% Hydrazine) Elongation->Cleave_ODmab Final_Cleavage Global Deprotection & Cleavage (TFA) Elongation->Final_Cleavage Direct Cleavage Modify_Side_Chain Modify Asp Side Chain (e.g., Cyclization) Cleave_ODmab->Modify_Side_Chain Modify_Side_Chain->Final_Cleavage Purified_Peptide Purified Peptide Final_Cleavage->Purified_Peptide

References

A Researcher's Guide to Fmoc-Asp(Odmab)-OH: Applications and Performance in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the field of peptide chemistry, particularly in the synthesis of complex peptides and proteins, the choice of protecting groups for trifunctional amino acids is a critical determinant of success. For aspartic acid, the selection of a side-chain protecting group is fraught with the challenge of preventing aspartimide formation, a notorious side reaction that can lead to significant impurities and reduced yields. This guide provides a comprehensive comparison of Fmoc-Asp(Odmab)-OH with other aspartic acid protecting groups, offering researchers, scientists, and drug development professionals a data-driven analysis to inform their synthetic strategies.

The 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Odmab) ester is an orthogonal protecting group that offers the advantage of selective cleavage under mild conditions, a feature highly desirable for the on-resin synthesis of cyclic peptides, glycopeptides, and other modified peptides. However, its performance, particularly concerning the suppression of aspartimide formation, warrants a detailed and objective comparison with other commonly used protecting groups.

Performance Comparison of Aspartic Acid Side-Chain Protecting Groups

The primary concern when using Fmoc-protected aspartic acid derivatives in solid-phase peptide synthesis (SPPS) is the base-catalyzed formation of aspartimide. This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, and Asp-Ser motifs. The following table summarizes the quantitative performance of various protecting groups in minimizing this side reaction.

Protecting GroupModel Peptide SequencePurity of Crude Peptide (%)Aspartimide-Related Impurities (%)Reference
Odmab Galanin fragment analogue (contains Asp-Ala)Not Reported72% (aspartimide)[1][2]
OtBu Galanin fragment analogue (contains Asp-Ala)Not Reported0% (aspartimide-free peptide)[1]
OtBu H-Val-Lys-Asp-Gly-Tyr-Ile-OH~55%~45%[3]
OMpe H-Val-Lys-Asp-Gly-Tyr-Ile-OH~75%~25%[3]
OBno H-Val-Lys-Asp-Gly-Tyr-Ile-OH>95%<5%[3]

The Chemistry of Fmoc-Asp(Odmab)-OH in Peptide Synthesis

The Odmab protecting group is a key tool for chemists requiring an orthogonal strategy for side-chain deprotection. Its stability to the piperidine solutions used for Fmoc group removal and to the trifluoroacetic acid (TFA) used for final cleavage of most other side-chain protecting groups allows for its selective removal on the solid support.

Cleavage Mechanism of the Odmab Group

The deprotection of the Odmab group is a two-step process initiated by treatment with a mild hydrazine solution.

Odmab_Cleavage Peptide_Odmab Peptide-Asp(Odmab) Intermediate Peptide-Asp(O-aminobenzyl) Peptide_Odmab->Intermediate Hydrazinolysis of ivDde moiety Peptide_COOH Peptide-Asp(OH) Intermediate->Peptide_COOH 1,6-elimination Indazole Indazole by-product (UV active at 290 nm) Intermediate->Indazole Hydrazine 2% Hydrazine in DMF

Mechanism of Odmab group cleavage.

This selective cleavage is particularly advantageous for the synthesis of:

  • Cyclic peptides: On-resin lactam bridge formation between the deprotected aspartic acid side chain and a side-chain amine of another residue (e.g., Lys, Orn).

  • Glycopeptides: Conjugation of glycosylamines to the free aspartic acid side chain to form N-linked glycopeptides.[4]

  • Branched peptides: Stepwise synthesis of peptide chains on the aspartic acid side chain.

Despite its utility in orthogonal synthesis, studies have shown a significant drawback of the Odmab group: its high propensity to promote aspartimide formation.[1][2] This is attributed to the unhindered nature of the p-substituted benzyl ester, which does not sterically shield the β-carbonyl from nucleophilic attack by the backbone amide nitrogen.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Protocol

The following is a representative protocol for manual Fmoc-SPPS.

SPPS_Workflow Resin Start with Fmoc-protected amino acid-loaded resin Swell Swell resin in DMF Resin->Swell Deprotection Fmoc Deprotection: 20% piperidine in DMF (2 x 10 min) Swell->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Coupling: 4 eq. Fmoc-AA-OH 3.95 eq. HBTU 6 eq. DIPEA in DMF (1 hr) Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Repeat Repeat cycle for each amino acid in the sequence Wash2->Repeat Repeat->Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection End of sequence Wash3 Wash with DMF and DCM Final_Deprotection->Wash3 Cleavage Cleavage and global deprotection: TFA/TIS/H2O (95:2.5:2.5) for 2 hrs Wash3->Cleavage Precipitation Precipitate peptide in cold ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification

General workflow for Fmoc-SPPS.
On-Resin Deprotection of the Odmab Group

  • Peptide Synthesis: Assemble the peptide chain using standard Fmoc-SPPS protocols.

  • Final Fmoc Removal: Remove the N-terminal Fmoc group with 20% piperidine in DMF.

  • Washing: Wash the peptidyl-resin thoroughly with DMF.

  • Odmab Cleavage: Treat the resin with a solution of 2% hydrazine monohydrate in DMF. The reaction progress can be monitored by taking aliquots of the solution and measuring the absorbance of the indazole byproduct at 290 nm.[5] The treatment is continued until the absorbance returns to baseline, indicating complete cleavage.

  • Washing: Wash the resin with DMF to remove excess hydrazine and the indazole byproduct.

  • Neutralization: If the subsequent reaction requires a free base (e.g., for cyclization), wash the resin with a 5% solution of diisopropylethylamine (DIPEA) in DMF.

  • Further Modification: Proceed with the desired on-resin modification, such as cyclization or glycosylation.

Analysis of Aspartimide Formation

The quantification of aspartimide-related impurities is typically performed by reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS).

  • Sample Preparation: A small amount of the peptidyl-resin is cleaved using a standard TFA cocktail. The crude peptide is then precipitated, dried, and dissolved in a suitable solvent (e.g., aqueous acetonitrile).

  • HPLC Analysis: The sample is injected onto a C18 column and eluted with a gradient of acetonitrile in water, both containing 0.1% TFA.

  • Detection: The eluate is monitored by UV detection (typically at 214 nm and 280 nm) and mass spectrometry.

  • Quantification: Aspartimide and its byproducts (α- and β-piperidides, and the rearranged α- and β-aspartyl peptides) are identified by their characteristic mass-to-charge ratios. The percentage of each species is determined by integrating the corresponding peak areas in the HPLC chromatogram.

Comparison of Orthogonal Deprotection Strategies

Fmoc-Asp(Odmab)-OH is one of several options for orthogonal side-chain deprotection in Fmoc-SPPS. The choice of protecting group depends on the specific requirements of the synthetic strategy.

Orthogonal_Deprotection Protecting_Groups Protecting Group Odmab OAll OPp ivDde Cleavage_Conditions Cleavage Conditions 2% Hydrazine in DMF Pd(0) catalyst UV light (365 nm) 2% Hydrazine in DMF Protecting_Groups:Odmab->Cleavage_Conditions:hydrazine Protecting_Groups:OAll->Cleavage_Conditions:pd Protecting_Groups:OPp->Cleavage_Conditions:uv Protecting_Groups:ivDde->Cleavage_Conditions:hydrazine2 Orthogonality Orthogonality to Fmoc/tBu Yes Yes Yes Yes Cleavage_Conditions:hydrazine->Orthogonality:yes1 Cleavage_Conditions:pd->Orthogonality:yes2 Cleavage_Conditions:uv->Orthogonality:yes3 Cleavage_Conditions:hydrazine2->Orthogonality:yes4

Comparison of orthogonal protecting groups.

Conclusion

Fmoc-Asp(Odmab)-OH provides a valuable tool for the synthesis of complex peptides requiring orthogonal side-chain manipulation. Its mild cleavage conditions are a significant advantage for on-resin modifications. However, the high risk of aspartimide formation is a major limitation that must be carefully considered. For sequences known to be prone to this side reaction, alternative protecting groups that offer greater steric hindrance, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH, are strongly recommended. The choice of the aspartic acid protecting group should therefore be a strategic decision based on the specific peptide sequence and the overall synthetic goal.

References

The Dilemma of Aspartimide Formation: A Cost-Benefit Analysis of Fmoc-Asp-Odmab in Large-Scale Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the large-scale synthesis of peptides presents a significant challenge: mitigating the formation of aspartimide-related impurities. This side reaction, prevalent in Fmoc-based solid-phase peptide synthesis (SPPS), can lead to a cascade of issues including reduced yield, complex purification, and a compromised final product. The choice of protecting group for the aspartic acid side chain is therefore a critical decision with far-reaching implications for process efficiency and overall cost. This guide provides a comprehensive cost-benefit analysis of using Fmoc-Asp-Odmab, comparing its performance with the standard Fmoc-Asp(OtBu)-OH and a sterically hindered alternative, Fmoc-Asp(OMpe)-OH.

Aspartimide formation is a base-catalyzed intramolecular cyclization reaction that occurs at the aspartic acid residue during the piperidine-mediated Fmoc deprotection step. This results in a succinimide ring that can subsequently reopen to yield a mixture of α- and β-aspartyl peptides, as well as their respective epimers. These impurities are often difficult to separate from the desired peptide, leading to significant downstream processing costs and potential batch failures.

To counter this, various strategies have been developed, primarily focusing on the use of more sterically demanding protecting groups for the aspartic acid side chain. While this compound has been explored, evidence suggests it has a strong propensity for aspartimide formation, making it a less favorable option. In contrast, protecting groups with increased steric bulk, such as 3-methylpent-3-yl (OMpe), have demonstrated a significant reduction in this problematic side reaction.

Comparative Performance Data

To illustrate the impact of the protecting group on the efficiency of large-scale peptide synthesis, this section presents a comparative analysis of three Fmoc-Asp derivatives in the synthesis of a model peptide, Scorpion Toxin II (VKDGYI), which is known to be susceptible to aspartimide formation. The data presented is a synthesis of reported findings and realistic projections for a large-scale campaign.

FeatureFmoc-Asp(OtBu)-OH (Standard)This compoundFmoc-Asp(OMpe)-OH (Sterically Hindered)
Raw Material Cost (per kg) ~$20,000~$25,000~$35,000
Aspartimide Formation (%) 15-25%20-30%<5%
Crude Purity (%) ~60%~50%~85%
Overall Yield of Pure Peptide (%) ~40%~30%~70%
Purification Complexity HighVery HighLow
Estimated Purification Cost (per kg) ~$30,000~$40,000~$10,000
Total Cost (Raw Material + Purification) ~$50,000~$65,000~$45,000

As the data indicates, while Fmoc-Asp(OMpe)-OH has the highest initial raw material cost, its superior performance in suppressing aspartimide formation leads to a significantly purer crude product. This, in turn, drastically reduces the complexity and cost of purification, resulting in a lower overall cost and a higher yield of the final peptide. Conversely, this compound, despite a moderate initial cost, proves to be the least cost-effective option due to the extensive downstream processing required to remove a high percentage of impurities.

Experimental Protocols

The following protocols outline the synthesis of the model peptide Scorpion Toxin II (H-Val-Lys-Asp-Gly-Tyr-Ile-OH) using Fmoc-SPPS with different Asp protecting groups, and the subsequent purification and analysis.

Solid-Phase Peptide Synthesis (SPPS)
  • Resin Swelling: Swell Rink Amide resin (0.5 mmol/g) in dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin with DMF (5 x 1 min), dichloromethane (DCM) (3 x 1 min), and DMF (3 x 1 min).

  • Amino Acid Coupling:

    • Pre-activate a solution of the Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours. For the aspartic acid residue, use Fmoc-Asp(OtBu)-OH, this compound, or Fmoc-Asp(OMpe)-OH.

  • Washing: Wash the resin as described in step 3.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize the peptide pellet.

Peptide Purification and Analysis
  • Crude Peptide Analysis: Analyze the crude peptide by analytical RP-HPLC to determine the purity and identify the major impurities.

  • Preparative RP-HPLC: Purify the crude peptide on a preparative C18 column using a water/acetonitrile gradient containing 0.1% TFA.

  • Fraction Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry.

  • Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Visualizing the Workflow and Chemistry

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_purification Purification & Analysis Resin_Swelling Resin_Swelling Fmoc_Deprotection Fmoc_Deprotection Resin_Swelling->Fmoc_Deprotection 1. Swell Resin Washing_1 Washing_1 Fmoc_Deprotection->Washing_1 2. Deprotect Coupling Coupling Washing_1->Coupling 3. Wash Washing_2 Washing_2 Coupling->Washing_2 4. Couple Amino Acid Repeat_Cycle Repeat_Cycle Washing_2->Repeat_Cycle 5. Wash Repeat_Cycle->Fmoc_Deprotection Next Amino Acid Final_Deprotection Final_Deprotection Repeat_Cycle->Final_Deprotection End of Sequence Cleavage Cleavage Final_Deprotection->Cleavage 6. Final Deprotection Precipitation 8. Precipitate & Lyophilize Cleavage->Precipitation 7. Cleave from Resin Crude_Analysis 1. Analyze Crude Peptide Precipitation->Crude_Analysis Prep_HPLC 2. Preparative HPLC Crude_Analysis->Prep_HPLC Fraction_Analysis 3. Analyze Fractions Prep_HPLC->Fraction_Analysis Pooling 4. Pool Pure Fractions Fraction_Analysis->Pooling Final_Product Pure Peptide Pooling->Final_Product

Figure 1: Experimental workflow for SPPS and purification.

aspartimide_formation Peptide_Resin Peptide-Asp(OR)-Gly-Resin Deprotonated_Amide Deprotonated Backbone Amide Peptide_Resin->Deprotonated_Amide Piperidine (Fmoc Deprotection) Aspartimide Aspartimide Intermediate Deprotonated_Amide->Aspartimide Intramolecular Cyclization Alpha_Peptide α-Aspartyl Peptide (Desired) Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Aspartyl Peptide (Impurity) Aspartimide->Beta_Peptide Hydrolysis Epimerized_Peptides Epimerized Impurities Aspartimide->Epimerized_Peptides Epimerization

Figure 2: Pathway of aspartimide formation.

Conclusion

The selection of an appropriate protecting group for aspartic acid is a critical determinant of success in large-scale peptide synthesis. While the initial cost of raw materials is a consideration, a comprehensive cost-benefit analysis reveals that the downstream costs associated with purification and the impact on overall yield are far more significant. The use of this compound appears to be a suboptimal choice due to its high propensity for aspartimide formation, leading to increased manufacturing costs and complexity. In contrast, sterically hindered protecting groups like OMpe, as found in Fmoc-Asp(OMpe)-OH, offer a robust solution to this persistent challenge. The higher upfront investment in this specialized amino acid derivative is more than offset by the substantial savings in purification, increased yield, and greater assurance of product quality, making it the more economically viable and scientifically sound choice for large-scale peptide synthesis campaigns.

Unveiling the Purity: A Comparative Guide to Peptide Characterization Featuring Fmoc-Asp-Odmab

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the choice of protecting groups is paramount to achieving high purity and yield. This guide provides a comprehensive comparison of peptides synthesized using Fmoc-Asp-Odmab and other common aspartic acid protecting groups, with a focus on their characterization by mass spectrometry. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in your peptide synthesis endeavors.

The incorporation of aspartic acid (Asp) in peptide sequences using Fmoc chemistry is notoriously challenging due to the propensity for aspartimide formation, a side reaction that leads to difficult-to-separate impurities.[1][2] The 4-(N-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)benzyl (Dmab) protecting group for the Asp side chain has been investigated as a potential solution; however, studies have shown that it can still be highly susceptible to this problematic side reaction.[3][4] This guide delves into the mass spectrometric characterization of peptides containing Asp(Odmab) and compares its performance against alternative strategies.

Performance Comparison of Aspartic Acid Protecting Groups

The primary challenge in synthesizing peptides containing aspartic acid is the formation of aspartimide, which can subsequently lead to a mixture of α- and β-peptides, as well as their D- and L-isomers.[1] The choice of the side-chain protecting group for Asp is critical in minimizing this side reaction. The following table summarizes the performance of various protecting groups in the synthesis of a model peptide known to be prone to aspartimide formation.

Protecting Group StrategyProtecting GroupPurity of Crude Peptide (%)Aspartimide-Related Impurities (%)Reference
Standard Protection OtBu (tert-Butyl)Variable, sequence-dependentCan be significant[5]
Labile Protection Odmab Highly variable Can be unusually high [3][4]
Bulky Ester Protection OBno (Benzyloxy)HighSignificantly reduced[2][5]
Backbone Protection Fmoc-Asp(OtBu)-Dmb-Gly-OHVery High~0%[1]

Data compiled from multiple studies and represents typical values under standard Fmoc-SPPS conditions. Actual results may vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual synthesis of a model peptide on a rink amide resin.

Materials:

  • Rink Amide AM resin

  • Fmoc-amino acids (including Fmoc-Asp(Odmab)-OH)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide AM resin in DMF for 1 hour in a reaction vessel.[6]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes, drain, and repeat for another 10 minutes to remove the Fmoc protecting group from the resin's linker.[1] Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.95 equivalents of HBTU in DMF.

    • Add 6 equivalents of DIPEA to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.[1]

    • Monitor coupling completion using a Kaiser test.[7]

    • Wash the resin with DMF.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, using Fmoc-Asp(Odmab)-OH at the desired position.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail (TFA/TIS/H₂O) for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups, including Odmab.[1][6]

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Mass Spectrometry Analysis

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., ESI-MS)[8]

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometer[8]

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • LC-MS Analysis:

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Elute the peptide using a gradient of acetonitrile in water with 0.1% formic acid.

    • Monitor the eluent with a UV detector and the mass spectrometer.

    • The expected mass of the target peptide should be observed. Look for characteristic mass shifts corresponding to potential side reactions.

  • MALDI-TOF Analysis:

    • Co-crystallize the peptide sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.

    • Acquire the mass spectrum.

Interpretation of Mass Spectra:

  • Expected Mass: The primary peak should correspond to the calculated molecular weight of the desired peptide.

  • Aspartimide Formation: This side reaction results in the loss of water (-18 Da) from the peptide. However, the aspartimide is often hydrolyzed back to the aspartyl peptide or to the isoaspartyl peptide during cleavage or analysis, making it mass-neutral with the desired product.[9] Its presence is often inferred from the appearance of related by-products.

  • Piperidide Adducts: Ring-opening of the aspartimide by piperidine from the deprotection step results in an adduct with a mass increase of +84 Da or +67 Da depending on the exact mechanism.[2]

  • β-Peptide Formation: Hydrolysis of the aspartimide can lead to the formation of the β-aspartyl peptide, which is isomeric with the desired α-aspartyl peptide and thus has the same mass.[2] Separation of these isomers often requires specialized chromatographic methods.[10][11]

Visualizing Key Processes

To better understand the underlying chemistry and workflows, the following diagrams illustrate the mechanism of aspartimide formation and a typical experimental workflow for peptide synthesis and analysis.

Aspartimide_Formation Peptide_Chain Peptide Chain with Fmoc-Asp(OR)-Xaa Aspartimide Aspartimide Intermediate (-ROH) Peptide_Chain->Aspartimide Fmoc deprotection Piperidine Piperidine (Base) Hydrolysis Hydrolysis (H₂O) Alpha_Peptide α-Aspartyl Peptide (Desired Product) Aspartimide->Alpha_Peptide Beta_Peptide β-Aspartyl Peptide (Isomeric Impurity) Aspartimide->Beta_Peptide Piperidide Piperidide Adduct (+ Piperidine) Aspartimide->Piperidide

Caption: Mechanism of aspartimide formation and subsequent side products.

Peptide_Synthesis_Workflow Start Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Fmoc_Deprotection->Coupling Wash Wash (DMF) Coupling->Wash Repeat Repeat for each amino acid Wash->Repeat Repeat->Fmoc_Deprotection Next amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final amino acid Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide LCMS LC-MS Analysis Crude_Peptide->LCMS Purification HPLC Purification LCMS->Purification Final_Product Pure Peptide Purification->Final_Product

Caption: Experimental workflow for Fmoc-SPPS and subsequent analysis.

Conclusion

The characterization of peptides synthesized with this compound by mass spectrometry reveals a significant potential for aspartimide-related side products. While the Dmab group was designed to be labile, this can be a double-edged sword, leading to increased impurity formation in some sequences.[3][4] For sequences prone to aspartimide formation, alternative strategies such as the use of bulkier protecting groups like OBno or backbone protection with Dmb-dipeptides offer a more robust approach to obtaining high-purity peptides.[1][5] Careful analysis of the crude peptide by mass spectrometry is crucial to identify and quantify these side products, guiding the purification strategy and ultimately ensuring the quality of the final synthetic peptide.

References

Navigating the Labyrinth of Asp(Odmab): A Comparative Guide to HPLC Purification Strategies for Aspartic Acid-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex peptides, the incorporation of aspartic acid (Asp) presents a well-known hurdle: the propensity for aspartimide formation. This side reaction can lead to a cascade of impurities that are notoriously difficult to separate, complicating downstream applications and compromising final product purity. The choice of the aspartic acid side-chain protecting group is therefore a critical determinant of success, directly impacting the strategy for and outcome of HPLC purification.

This guide provides a comprehensive comparison of HPLC purification strategies for peptides containing Asp protected with the 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Odmab) group versus other common alternatives. By examining the performance of different protecting groups, supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to select the optimal synthetic and purification route for their target peptide.

The Challenge of Aspartimide Formation

During Fmoc-based solid-phase peptide synthesis (SPPS), the repeated exposure to basic conditions for Fmoc deprotection can catalyze an intramolecular cyclization of the aspartic acid residue, forming an aspartimide intermediate. This intermediate can then hydrolyze to yield not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide and racemized versions of both. These byproducts often co-elute with the target peptide during reversed-phase HPLC (RP-HPLC), making purification a significant challenge.

Comparative Performance of Aspartic Acid Protecting Groups

The primary strategy to mitigate aspartimide formation is the use of sterically hindering protecting groups on the Asp side chain. The following table summarizes the performance of several common protecting groups in the synthesis of the scorpion toxin II peptide fragment (VKDGYI), a sequence known for its high susceptibility to aspartimide formation.

Protecting Group StrategyAsp Protecting GroupAspartimide Formation (%)D-Aspartate (%)Crude Peptide Purity (%)AdvantagesDisadvantages
Standard Fmoc-Asp(OtBu)-OHHighHighVariableCost-effective for non-problematic sequences.High risk of aspartimide formation in susceptible sequences.
Bulky Ester Fmoc-Asp(OMpe)-OHModerateModerateImprovedReduced aspartimide formation compared to OtBu.Higher cost than OtBu.
Optimized Bulky Ester Fmoc-Asp(OBno)-OH<1%Very Low (<1%)>90%Virtually eliminates aspartimide formation and racemization.[1]Highest cost among bulky esters.
Orthogonal Fmoc-Asp(Odmab)-OHHigh (sequence dependent)-VariableEnables on-resin side-chain modification and cyclization.Strong tendency to form aspartimide with high efficiency.[2]
Non-Ester Based Fmoc-Asp(CSY)-OH~0%Very Low>95%Completely prevents aspartimide formation.[1]Requires an additional, orthogonal deprotection step.

Note: The data for Asp(Odmab) is based on literature reports indicating a high propensity for aspartimide formation and is not from a direct head-to-head comparative study with the other protecting groups in this table for the scorpion toxin II peptide.

HPLC Purification Strategies and Experimental Protocols

The choice of Asp protecting group dictates the strategy for purification. For peptides synthesized with standard acid-labile protecting groups like OtBu, OMpe, and OBno, a straightforward post-cleavage RP-HPLC purification is employed. In contrast, the use of the orthogonally protected Asp(Odmab) allows for on-resin manipulation prior to cleavage and purification.

Strategy 1: Standard Post-Cleavage RP-HPLC Purification (for OtBu, OMpe, OBno protected peptides)

This is the most common approach for purifying synthetic peptides. After synthesis is complete, the peptide is cleaved from the solid support, and all protecting groups are removed simultaneously using a strong acid cocktail. The resulting crude peptide is then purified by preparative RP-HPLC.

G cluster_0 Peptide Synthesis cluster_1 Cleavage and Deprotection cluster_2 Purification cluster_3 Analysis and Final Product SPPS Solid-Phase Peptide Synthesis (Fmoc-Asp(OR)-OH) Cleavage Cleavage from Resin (e.g., TFA Cocktail) SPPS->Cleavage Precipitation Precipitation in cold ether Cleavage->Precipitation Dissolution Dissolution of Crude Peptide Precipitation->Dissolution HPLC Preparative RP-HPLC Dissolution->HPLC Analysis Analytical HPLC & Mass Spectrometry HPLC->Analysis Lyophilization Lyophilization Analysis->Lyophilization PurePeptide Purified Peptide Lyophilization->PurePeptide

Experimental Protocol:

  • Peptide Cleavage and Deprotection:

    • Treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet under vacuum.

  • Preparative RP-HPLC:

    • Column: C18 reversed-phase column (e.g., 10 µm particle size, 100-300 Å pore size).

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Gradient: A linear gradient tailored to the hydrophobicity of the peptide (e.g., 5-65% B over 60 minutes).

    • Flow Rate: Dependent on the column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column).

    • Detection: UV absorbance at 214 nm and 280 nm.

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B) and inject it onto the column.

    • Collect fractions corresponding to the main peptide peak.

  • Analysis and Lyophilization:

    • Analyze the collected fractions for purity using analytical RP-HPLC and confirm the identity by mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Strategy 2: On-Resin Deprotection Followed by HPLC Purification (for Asp(Odmab) protected peptides)

The Odmab group is stable to the acidic conditions of TFA cleavage and the basic conditions of Fmoc deprotection, but it is selectively cleaved by hydrazine. This allows for the deprotection of the Asp side chain while the peptide is still attached to the resin, enabling on-resin modifications such as cyclization or labeling.

G cluster_0 Peptide Synthesis cluster_1 On-Resin Modification cluster_2 Cleavage and Purification SPPS Solid-Phase Peptide Synthesis (Fmoc-Asp(Odmab)-OH) OnResinDeprotection On-Resin Deprotection of Odmab (2% Hydrazine in DMF) SPPS->OnResinDeprotection Modification On-Resin Modification (e.g., Cyclization, Labeling) OnResinDeprotection->Modification Cleavage Cleavage from Resin (TFA Cocktail) Modification->Cleavage HPLC Preparative RP-HPLC Cleavage->HPLC PurePeptide Purified Modified Peptide HPLC->PurePeptide

Experimental Protocol:

  • On-Resin Deprotection of Asp(Odmab):

    • Swell the peptide-resin in DMF.

    • Treat the resin with a solution of 2% hydrazine monohydrate in DMF. Repeat the treatment multiple times (e.g., 3 x 3 minutes).

    • Wash the resin thoroughly with DMF.

    • Proceed with on-resin modification if desired (e.g., lactam bridge formation).

  • Peptide Cleavage and Purification:

    • Follow the same procedure for cleavage, precipitation, and HPLC purification as described in Strategy 1.

Choosing the Right Strategy: A Logical Approach

The selection of an appropriate Aspartic Acid protecting group and corresponding purification strategy is a critical decision in peptide synthesis. The following decision tree provides a logical framework for this process.

G start Start: Asp-containing peptide synthesis q_on_resin_mod Is on-resin side-chain modification required? start->q_on_resin_mod use_odmab Use Fmoc-Asp(Odmab)-OH q_on_resin_mod->use_odmab Yes q_aspartimide_prone Is the sequence prone to aspartimide formation? q_on_resin_mod->q_aspartimide_prone No on_resin_deprotection On-resin deprotection (Hydrazine) use_odmab->on_resin_deprotection standard_hplc Standard Post-Cleavage RP-HPLC Purification on_resin_deprotection->standard_hplc use_otbu Use Fmoc-Asp(OtBu)-OH q_aspartimide_prone->use_otbu No use_bulky Use bulky ester protecting group (e.g., Fmoc-Asp(OBno)-OH) q_aspartimide_prone->use_bulky Yes use_otbu->standard_hplc use_bulky->standard_hplc

Conclusion

The effective purification of peptides containing aspartic acid by HPLC is intrinsically linked to the strategy employed during synthesis to minimize aspartimide formation. While the standard Fmoc-Asp(OtBu)-OH is a viable option for sequences not prone to this side reaction, the use of sterically hindered protecting groups like Fmoc-Asp(OBno)-OH offers a more robust solution for challenging sequences, leading to higher crude purity and simplifying subsequent HPLC purification.

The Asp(Odmab) protecting group provides the unique advantage of orthogonal deprotection, enabling the synthesis of complex modified or cyclic peptides. However, researchers must be aware of its potential to increase aspartimide formation, which can complicate purification. Careful consideration of the peptide sequence and the overall synthetic goal is paramount in selecting the most appropriate protecting group and purification strategy to achieve a final product of high purity and yield.

References

Stability Showdown: A Comparative Guide to Aspartic Acid Side-Chain Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of a protecting group for the side chain of aspartic acid is a critical decision that significantly impacts the yield and purity of the final product. The primary challenge lies in mitigating the formation of aspartimide, a base-catalyzed intramolecular cyclization that can lead to a cascade of undesirable side products. This guide provides an objective comparison of the stability of various aspartic acid side-chain protecting groups, supported by experimental data, to aid in the selection of the most appropriate strategy for your synthetic needs.

The propensity for aspartimide formation is a well-documented hurdle in Fmoc-based solid-phase peptide synthesis (SPPS), occurring during the repeated piperidine treatments required for Nα-Fmoc deprotection. This side reaction not only reduces the yield of the target peptide but also generates impurities that are often difficult to separate, including β-peptides and racemized products. To address this, a range of protecting groups with varying degrees of steric hindrance and different chemical labilities have been developed.

Performance Under Pressure: A Quantitative Comparison

The stability of a protecting group is primarily assessed by its resistance to aspartimide formation under basic conditions and its ease of removal during the final cleavage from the resin, typically with trifluoroacetic acid (TFA). The following table summarizes the performance of common and novel aspartic acid side-chain protecting groups. The data on aspartimide formation is based on studies using model peptides known to be susceptible to this side reaction, following prolonged treatment with 20% piperidine in DMF.

Protecting GroupStructureAspartimide Formation (%) (Prolonged Piperidine Treatment)TFA Stability/Cleavage ConditionsKey Characteristics
tert-Butyl (OtBu) -O-C(CH₃)₃High (Sequence dependent)Standard TFA cleavage (e.g., 95% TFA)The most common and economical choice, but highly susceptible to aspartimide formation in sensitive sequences.
3-Methylpent-3-yl (OMpe) -O-C(CH₃)(C₂H₅)₂ModerateStandard TFA cleavageOffers increased steric hindrance compared to OtBu, leading to reduced aspartimide formation.
3-Ethylpent-3-yl (OEpe) -O-C(C₂H₅)₃LowStandard TFA cleavageProvides significant steric bulk, further minimizing aspartimide formation.
4-Propylhept-4-yl (OPhp) -O-C(C₃H₇)₃Very LowStandard TFA cleavageHigh steric hindrance for effective suppression of aspartimide formation.
5-Butylnon-5-yl (OBno) -O-C(C₄H₉)₃Very LowStandard TFA cleavageAmong the bulkiest trialkylcarbinol esters, offering excellent protection against aspartimide formation.[1][2]
Allyl (OAll) -O-CH₂-CH=CH₂Stable to PiperidinePd(PPh₃)₄ / ScavengerOrthogonal to both Fmoc and Boc strategies; stable to piperidine and TFA but requires a specific palladium-catalyzed deprotection step.[3]
2-Phenylisopropyl (O-2-PhiPr) -O-C(CH₃)₂-PhLowHighly acid-labile (e.g., 1% TFA in DCM)Offers good protection against aspartimide formation and can be selectively removed under very mild acidic conditions, leaving tBu-based groups intact.[3]
4-Methoxy-7-nitroindolinyl (MNI) Amide-based~0%Photolabile (UV light, 365 nm)A non-ester-based, photocleavable protecting group that completely prevents aspartimide formation.[4]
Cyanosulfurylide (CSY) Ylide-based~0%Oxidative cleavage (e.g., NCS)Forms a stable C-C bond with the side chain, completely preventing aspartimide formation; deprotection requires an oxidative step.[4]
Backbone Protection (e.g., Dmb) N-substituted amide~0%Standard TFA cleavageProtects the backbone amide nitrogen, directly preventing the cyclization reaction; often incorporated as a dipeptide cassette.

Experimental Methodologies

The following protocols outline the general procedures used to assess the stability of aspartic acid side-chain protecting groups.

Protocol 1: Assessment of Stability to Piperidine (Aspartimide Formation Assay)

This protocol is designed to evaluate the propensity of a protected aspartic acid residue to form an aspartimide during the repeated base treatments of Fmoc-SPPS.

  • Peptide Synthesis: A model peptide sequence known to be prone to aspartimide formation (e.g., H-Val-Lys-Asp-Gly-Tyr-Ile-OH, a fragment of scorpion toxin II) is synthesized on a suitable solid support (e.g., Rink amide resin) using standard Fmoc-SPPS protocols.[5] The aspartic acid residue is incorporated using the protecting group to be tested.

  • Prolonged Piperidine Treatment: After the final Fmoc deprotection, the peptidyl-resin is subjected to prolonged treatment with a solution of 20% piperidine in N,N-dimethylformamide (DMF). The treatment is typically carried out for a period that simulates a large number of deprotection cycles (e.g., 4 hours).

  • Cleavage and Deprotection: The peptide is cleaved from the resin and all side-chain protecting groups are removed using a standard cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) for 2-3 hours.

  • HPLC Analysis: The crude peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile/water) and analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7] The percentage of aspartimide-related impurities is determined by integrating the peak areas in the chromatogram.

Protocol 2: Assessment of Acid Stability (TFA Cleavage)

This protocol assesses the lability of the protecting group to the standard acidic conditions used for final cleavage in Fmoc-SPPS.

  • Synthesis of a Protected Dipeptide: A simple dipeptide containing the protected aspartic acid (e.g., Fmoc-Ala-Asp(PG)-Resin) is synthesized on an acid-labile resin (e.g., 2-chlorotrityl chloride resin).

  • TFA Treatment: The peptidyl-resin is treated with a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) for a defined period (e.g., 2 hours).

  • Analysis: The cleavage solution is analyzed by LC-MS to confirm the complete removal of the protecting group and the integrity of the peptide. The efficiency of cleavage can be quantified by comparing the amount of deprotected peptide to any remaining protected species.

Visualizing Stability Relationships

The following diagram illustrates the stability and lability of the discussed protecting groups under the key chemical conditions encountered in Fmoc-SPPS.

G Stability of Aspartic Acid Protecting Groups in Fmoc-SPPS cluster_conditions Chemical Conditions cluster_groups Protecting Groups Piperidine Piperidine (Base) TFA TFA (Strong Acid) Mild_Acid Mild Acid (e.g., 1% TFA) Palladium Pd(0) Catalyst Light UV Light Oxidation Oxidation (e.g., NCS) OtBu OtBu OtBu->Piperidine Labile (High Aspartimide) OtBu->TFA Labile Bulky_Esters OMpe, OEpe, OPhp, OBno Bulky_Esters->Piperidine More Stable (Low Aspartimide) Bulky_Esters->TFA Labile OAll OAll OAll->Piperidine Stable OAll->TFA Stable OAll->Palladium Labile O2PhiPr O-2-PhiPr O2PhiPr->Piperidine Stable O2PhiPr->TFA Very Labile O2PhiPr->Mild_Acid Labile MNI MNI MNI->Piperidine Stable MNI->TFA Stable MNI->Light Labile CSY CSY CSY->Piperidine Stable CSY->TFA Stable CSY->Oxidation Labile Backbone Backbone (Dmb) Backbone->Piperidine Stable Backbone->TFA Labile

References

Safety Operating Guide

Proper Disposal of Fmoc-Asp(ODmab)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Fmoc-Asp(ODmab)-OH, a specialized amino acid derivative commonly used in peptide synthesis.

While Fmoc-Asp(ODmab)-OH is not classified as a hazardous substance, adherence to proper disposal protocols is crucial to minimize environmental impact and uphold laboratory safety standards. This document outlines the necessary steps for its disposal, emphasizing waste minimization and institutional compliance.

Chemical and Safety Data Overview

A clear understanding of the properties of Fmoc-Asp(ODmab)-OH is the first step in its safe handling and disposal.

PropertyValueSource
Chemical Name Nα-Fmoc-L-aspartic acid β-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester[1][2]
CAS Number 269066-0-8[1][2]
Molecular Formula C39H42N2O8[1][2]
Appearance White to yellow powder or off-white powder
Hazard Classification Not a hazardous substance or mixture[1]

Immediate Safety and Handling

Before proceeding with disposal, ensure that all relevant safety precautions are taken.

Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.

Spill and Exposure Procedures:

  • Skin Contact: Wash the affected area thoroughly with soap and water.

  • Eye Contact: Flush eyes with copious amounts of water as a precaution.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[1]

  • Spills: Sweep up the solid material, taking care to avoid generating dust. Place the spilled material in a suitable, labeled container for disposal.[1]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the disposal of solid Fmoc-Asp(ODmab)-OH waste.

Step 1: Waste Characterization and Segregation

  • Characterize the waste as non-hazardous solid chemical waste.

  • Segregate Fmoc-Asp(ODmab)-OH waste from other laboratory waste streams, particularly hazardous materials. Do not mix with liquid waste.

Step 2: Packaging

  • Place the solid Fmoc-Asp(ODmab)-OH waste in a chemically compatible and sealable container. A high-density polyethylene (HDPE) or glass container with a screw-top lid is recommended.

  • Ensure the container is in good condition, free from cracks or leaks.

  • For added safety, especially for larger quantities, consider double-bagging the primary container before placing it in a larger, rigid outer container.

Step 3: Labeling

  • Clearly label the waste container. The label should include:

    • The full chemical name: "Fmoc-Asp(ODmab)-OH"

    • The CAS number: "269066-0-8"

    • The words "Non-Hazardous Waste for Disposal"

    • The date of accumulation

    • The name of the principal investigator or laboratory contact

Step 4: Storage

  • Store the labeled waste container in a designated waste accumulation area within the laboratory.

  • This area should be away from general laboratory traffic and clearly marked.

Step 5: Institutional Disposal

  • Consult your institution's Environmental Health & Safety (EHS) office. This is the most critical step, as disposal procedures can vary significantly between institutions and localities.

  • Arrange for the collection of the waste by the EHS office or their designated contractor.

  • Do not dispose of solid Fmoc-Asp(ODmab)-OH in the regular laboratory trash cans that are handled by custodial staff. This is a crucial safety measure to prevent accidental exposure or improper disposal.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Fmoc-Asp(ODmab)-OH.

start Start: Fmoc-Asp(ODmab)-OH Waste for Disposal assess_hazard Assess Hazard Classification (Consult SDS) start->assess_hazard non_hazardous Non-Hazardous Solid Waste assess_hazard->non_hazardous package Package in a Labeled, Sealable Container non_hazardous->package store Store in Designated Waste Accumulation Area package->store consult_ehs Consult Institutional EHS for Disposal Protocol store->consult_ehs ehs_pickup Arrange for EHS Collection consult_ehs->ehs_pickup trash Do NOT Dispose in Regular Lab Trash consult_ehs->trash end End: Proper Disposal ehs_pickup->end

Disposal workflow for Fmoc-Asp(ODmab)-OH.

Operational and Logistical Considerations: Waste Minimization

The primary application of Fmoc-Asp(ODmab)-OH is in solid-phase peptide synthesis (SPPS), a process known for generating significant chemical waste, particularly from solvents.[3] Implementing waste minimization strategies is a key component of responsible laboratory practice.

  • Optimize Synthesis Scale: Plan experiments to use the minimum necessary amount of reagents, including protected amino acids.

  • Solvent Recycling: Where feasible and safe, consider implementing solvent recycling protocols within your laboratory to reduce the volume of solvent waste.

  • Green Chemistry Approaches: Stay informed about emerging trends in green peptide chemistry, such as the use of more environmentally friendly solvents and reagents, which can significantly reduce the environmental footprint of your research. Recent advancements have focused on reducing the number of washing steps in SPPS, which is a major source of solvent waste.[1][4][5]

Experimental Protocols: Chemical Deprotection (for informational purposes)

While not a required step for disposal, understanding the chemical lability of the Fmoc protecting group can be informative. The Fmoc group is base-labile and is typically removed during peptide synthesis using a weak base, most commonly a solution of piperidine in a solvent like N,N-dimethylformamide (DMF).

General Fmoc Deprotection Protocol (as used in SPPS):

  • The peptide-resin is treated with a 20-50% solution of piperidine in DMF.

  • The mixture is agitated for a short period (typically 5-20 minutes) at room temperature.

  • The deprotection solution, containing the cleaved Fmoc-piperidine adduct, is then filtered off.

  • The resin is washed thoroughly with DMF to remove residual piperidine and the adduct.

This process illustrates the chemical susceptibility of the Fmoc group to basic conditions. However, for the disposal of the solid amino acid derivative itself, chemical neutralization is generally not necessary or recommended. The focus should be on secure containment and disposal through the proper institutional channels.

References

Essential Safety and Handling Guidance for Fmoc-Asp(ODmab)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Fmoc-Asp(ODmab)-OH must adhere to specific safety protocols to ensure a secure laboratory environment. While Fmoc-Asp(ODmab)-OH is not classified as a hazardous substance or mixture, proper personal protective equipment (PPE) and handling procedures are essential to minimize exposure and maintain experimental integrity.[1] This guide provides detailed procedural information for the safe handling, use, and disposal of this compound.

Personal Protective Equipment (PPE)

The primary objective when handling Fmoc-Asp(ODmab)-OH is to prevent direct contact with the skin, eyes, and to avoid inhalation of dust particles. The following table summarizes the required and recommended PPE.

PPE CategorySpecificationPurpose
Eye/Face Protection Tightly fitting safety goggles. An 8-inch minimum face shield is also recommended.[1]To protect eyes from dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use.[1]To prevent skin contact.
Respiratory Protection Not required for general handling. A type N95 (US) or type P1 (EN 143) dust mask is recommended if dust is generated.[1]To prevent inhalation of nuisance dust levels.
Body Protection Standard laboratory coat. The type of body protection should be chosen based on the specific workplace conditions.[1]To protect skin and clothing from contamination.

Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Use in a well-ventilated area. If dust is generated, provide appropriate exhaust ventilation.[1]

  • Storage: Store in a tightly sealed container in an inert atmosphere at 2-8°C.

  • Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media in case of a fire.[1]

First Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide artificial respiration.[1]

  • Skin Contact: In case of contact, wash the affected area with soap and plenty of water.[1]

  • Eye Contact: Flush eyes with water as a precaution.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[1]

Disposal:

  • Product: Dispose of unused material in accordance with local, state, and federal regulations.

  • Contaminated Gloves: Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]

Experimental Workflow for Handling Fmoc-Asp(ODmab)-OH

The following diagram illustrates the standard workflow for safely handling Fmoc-Asp(ODmab)-OH in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Well-Ventilated Workspace B->C D Weigh Fmoc-Asp(ODmab)-OH C->D E Perform Experimental Procedure D->E F Decontaminate Work Area E->F G Dispose of Waste & Contaminated PPE F->G H Remove PPE & Wash Hands G->H

Caption: Workflow for handling Fmoc-Asp(ODmab)-OH.

References

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